molecular formula C10H23Cl2N3 B580792 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride CAS No. 1219979-73-3

1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride

Cat. No.: B580792
CAS No.: 1219979-73-3
M. Wt: 256.215
InChI Key: VJHNHKVVVWTQHQ-UHFFFAOYSA-N
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Description

1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C10H23Cl2N3 and its molecular weight is 256.215. The purity is usually 95%.
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Properties

IUPAC Name

1-methyl-4-piperidin-4-ylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3.2ClH/c1-12-6-8-13(9-7-12)10-2-4-11-5-3-10;;/h10-11H,2-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJHNHKVVVWTQHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride, with the CAS number 1219979-73-3, is a heterocyclic organic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents.[1][2] Its structure, featuring both a piperidine and a methylpiperazine moiety, makes it a versatile intermediate in the development of complex molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and its significant application in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, Brigatinib.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for its handling, storage, and application in synthetic chemistry.

PropertyValueReference(s)
CAS Number 1219979-73-3[4][5][6][7]
Molecular Formula C₁₀H₂₃Cl₂N₃[4][7]
Molecular Weight 256.22 g/mol [4]
Appearance Solid[1]
Solubility Soluble in water[1]
Storage Conditions Room Temperature, Inert atmosphere, Dry[1]
Purity ≥95%[1]

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is outlined below, based on established patent literature.[8]

Experimental Protocol

Step 1: Synthesis of the Intermediate Compound (N-Boc-1-methyl-4-(4-piperidyl)piperazine)

  • Into a reaction vessel, add N-methylpiperazine and N-Boc-piperidin-4-one.

  • Add a suitable solvent (Solvent A) and a base.

  • Stir the mixture to ensure homogeneity.

  • Add a reducing agent to the mixture in batches.

  • Heat the reaction mixture and maintain it at a constant temperature for a specified period.

  • After the reaction is complete, filter the mixture to remove any insoluble substances.

  • Evaporate the filtrate to remove Solvent A.

  • Add water and a second solvent (Solvent B) to extract the product.

  • Evaporate Solvent B to obtain the intermediate compound.

Step 2: Synthesis of this compound

  • Dissolve the intermediate compound (e.g., 19.94 g) in methanol (e.g., 150 ml) in a four-port flask.[8]

  • At room temperature, add a saturated solution of hydrogen chloride in methanol (e.g., 50 ml) dropwise.[8]

  • Stir the mixture at room temperature for approximately 2 hours, during which a white solid will precipitate.[8]

  • Filter the precipitate and wash the filter cake with anhydrous methanol.[8]

  • Dry the solid at 50°C to yield this compound (e.g., 17 g).[8]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Dihydrochloride Salt Formation N-Methylpiperazine N-Methylpiperazine Reaction_Vessel Reaction (Solvent A, Base, Reducing Agent, Heat) N-Methylpiperazine->Reaction_Vessel N-Boc-piperidin-4-one N-Boc-piperidin-4-one N-Boc-piperidin-4-one->Reaction_Vessel Intermediate N-Boc-1-methyl-4-(4-piperidyl)piperazine Reaction_Vessel->Intermediate Workup Reaction_Vessel_2 Reaction (Methanol, RT) Intermediate->Reaction_Vessel_2 HCl_in_Methanol HCl_in_Methanol HCl_in_Methanol->Reaction_Vessel_2 Final_Product 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride Reaction_Vessel_2->Final_Product Precipitation & Filtration

Caption: Synthesis of this compound.

Application in Drug Development: Synthesis of Brigatinib

1-Methyl-4-(4-piperidyl)piperazine is a key intermediate in the synthesis of Brigatinib, a potent ALK inhibitor used in cancer therapy.[3][9] The following section outlines its role in the Brigatinib synthesis pathway.

Brigatinib Synthesis Pathway
  • Substitution Reaction: 2-nitro-5-fluorobenzene methyl ether reacts with 1-methyl-4-(4-piperidyl)-piperazine in the presence of an acid-binding agent to form 1-(1-(3-methoxy-4-nitrophenyl) piperidin-4-yl)-4-methylpiperazine.[10]

  • Reduction: The nitro group of the resulting compound is reduced via palladium-carbon catalyzed hydrogenation to yield 2-methoxy-4-[4-(4-methyl-1-piperazinyl)-1-piperidinyl]-aniline.[10][11]

  • Final Coupling: This aniline derivative is then reacted with an appropriate pyrimidine derivative to form the final Brigatinib molecule.[10]

Brigatinib Synthesis Pathway Diagram

Brigatinib_Synthesis Start_Material_1 2-nitro-5-fluorobenzene methyl ether Step1_Reaction Substitution (Acid-binding agent) Start_Material_1->Step1_Reaction Intermediate_A 1-Methyl-4-(4-piperidyl)piperazine Intermediate_A->Step1_Reaction Intermediate_B 1-(1-(3-methoxy-4-nitrophenyl) piperidin-4-yl)-4-methylpiperazine Step1_Reaction->Intermediate_B Step2_Reaction Reduction (Pd/C, H2) Intermediate_B->Step2_Reaction Intermediate_C 2-methoxy-4-[4-(4-methyl-1-piperazinyl) -1-piperidinyl]-aniline Step2_Reaction->Intermediate_C Final_Step Amine Substitution Intermediate_C->Final_Step Start_Material_2 Pyrimidine Derivative Start_Material_2->Final_Step Brigatinib Brigatinib Final_Step->Brigatinib

Caption: Role of the compound in Brigatinib synthesis.

Potential Application in Receptor Binding Studies

General Radioligand Receptor Binding Assay Protocol

This protocol outlines the general steps for a competitive radioligand binding assay to determine the affinity of a test compound for a specific receptor, such as the sigma-1 receptor.[12][13][14]

  • Preparation of Materials:

    • Prepare a membrane fraction from a tissue or cell line expressing the target receptor.

    • Select a suitable radioligand with known high affinity and specificity for the receptor (e.g., [³H]-(+)-pentazocine for sigma-1 receptors).[12][13]

    • Prepare a series of dilutions of the test compound.

    • Prepare assay buffer (e.g., Tris-HCl).

  • Assay Procedure:

    • In a multi-well plate, add the membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound.

    • For determining non-specific binding, a separate set of wells should contain a high concentration of a known unlabeled ligand.

    • Incubate the plate at a specific temperature for a duration sufficient to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibitory constant) of the test compound using the Cheng-Prusoff equation.

Generalized Receptor Binding Assay Workflowdot

Receptor_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Receptor Source (e.g., cell membranes) Incubation Incubation (Membrane + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand Radioligand_Prep->Incubation Compound_Prep Test Compound (serial dilutions) Compound_Prep->Incubation Filtration Filtration (Separate bound/free) Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50, Ki) Counting->Data_Analysis

References

Technical Guide: 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride, a key chemical intermediate in pharmaceutical synthesis. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its significant applications in drug development.

Core Compound Data

This compound is a piperazine derivative recognized for its role as a building block in the synthesis of various active pharmaceutical ingredients (APIs). Its chemical properties are summarized below.

PropertyValueSource
Molecular Weight 256.22 g/mol [1]
Molecular Formula C₁₀H₂₃Cl₂N₃[1]
CAS Number 1219979-73-3[1]
Appearance White to off-white solid
Purity >95%
Storage Inert atmosphere, Room Temperature

Synthesis Protocol

The following is a detailed experimental protocol for the synthesis of this compound, adapted from established methodologies.

Experimental Workflow: Synthesis of this compound

G cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Boc Deprotection and Salt Formation A N-Methylpiperazine E Intermediate Compound (N-Boc-1-methyl-4-(4-piperidyl)piperazine) A->E B N-Boc-piperidin-4-one B->E C Solvent A & Alkali C->E D Reducing Agent D->E F Intermediate Compound E->F Purification H 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride F->H G Saturated HCl in Methanol G->H G cluster_applications Key Intermediate In A 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride B Antidepressant Synthesis A->B C Antipsychotic Drug Synthesis (e.g., Melperone) A->C D Oncology Drug Synthesis (e.g., Aripiprazole) A->D E Research Tool Compound A->E

References

An In-depth Technical Guide to 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry. Its primary significance lies in its role as a key intermediate in the synthesis of various pharmaceutical agents, most notably the anaplastic lymphoma kinase (ALK) inhibitor, Brigatinib, which is used in cancer therapy.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and relevant biological context of this compound.

Chemical Properties

This compound is a white to off-white solid powder.[2] It is soluble in water and organic solvents.[3] The dihydrochloride salt form enhances its stability and solubility in aqueous solutions, which is advantageous for its use in subsequent reaction steps. While extensive experimental data for the dihydrochloride salt is not publicly available, the properties of the free base and related salts provide some insight.

Physicochemical Data
PropertyValueSource
Chemical Formula C₁₀H₂₃Cl₂N₃[2]
Molecular Weight 256.22 g/mol Calculated
CAS Number 1219979-73-3[2]
Appearance White to off-white solid[2][4]
Purity ≥95% to ≥98%[3]
Solubility Soluble in water[3]
Melting Point Data not available for dihydrochloride salt. (Free base: 52-57 °C)[5]
Boiling Point Data not available
Storage Inert atmosphere, Room Temperature[4]
Spectroscopic Data

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves a two-step process starting from N-methylpiperazine and N-Boc-piperidin-4-one.[6]

Step 1: Synthesis of N-Boc-1-methyl-4-(4-piperidyl)piperazine

  • To a reaction vessel, add N-methylpiperazine and N-Boc-piperidin-4-one.

  • Add a suitable solvent (e.g., methanol, dichloromethane) and a base (e.g., sodium carbonate, triethylamine).

  • Stir the mixture to ensure homogeneity.

  • Add a reducing agent (e.g., sodium borohydride) in portions to the mixture.

  • The reaction is typically carried out at a controlled temperature (e.g., 10-100 °C) and monitored for completion.

  • Upon completion, the reaction mixture is worked up by filtering any insoluble materials and removing the solvent. The intermediate product, N-Boc-1-methyl-4-(4-piperidyl)piperazine, is then extracted.

Step 2: Formation of the Dihydrochloride Salt

  • Dissolve the intermediate compound from Step 1 in methanol.

  • Slowly add a saturated solution of hydrogen chloride in methanol at room temperature.

  • Stir the mixture for a period (e.g., 2 hours), during which a white solid will precipitate.

  • The precipitate, this compound, is collected by filtration.

  • The filter cake is washed with anhydrous methanol and dried.

Below is a diagram illustrating the synthesis workflow.

G Synthesis of this compound cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection and Salt Formation A N-methylpiperazine C Reaction Vessel (Solvent + Base) A->C B N-Boc-piperidin-4-one B->C D Add Reducing Agent C->D Stirring E Intermediate: N-Boc-1-methyl-4-(4-piperidyl)piperazine D->E Reaction & Work-up F Dissolve Intermediate in Methanol E->F G Add Saturated HCl in Methanol F->G H Precipitation G->H Stirring I Final Product: This compound H->I Filtration & Drying

Caption: Workflow for the synthesis of this compound.

Use in the Synthesis of Brigatinib

1-Methyl-4-(4-piperidyl)piperazine is a key fragment in the multi-step synthesis of Brigatinib. A patent describes a method where 1-methyl-4-(4-piperidyl)piperazine is reacted with 2-nitro-5-fluorobenzene methyl ether in the presence of an acid-binding agent to form 1-(1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine.[7] This intermediate then undergoes further reactions, including reduction of the nitro group and subsequent coupling with a pyrimidine derivative, to yield Brigatinib.[7]

Biological Context and Signaling Pathways

Currently, there is no publicly available data to suggest that this compound has direct biological activity or interacts with specific signaling pathways. Its primary role in a biological context is as a precursor to more complex and pharmacologically active molecules.[2]

The end-product, Brigatinib, is a potent inhibitor of anaplastic lymphoma kinase (ALK) and also shows activity against epidermal growth factor receptor (EGFR).[1][8] In certain cancers, such as non-small cell lung cancer (NSCLC), a chromosomal rearrangement can lead to the formation of a fusion gene (e.g., EML4-ALK), resulting in a constitutively active ALK tyrosine kinase.[9] This aberrant kinase activity drives downstream signaling pathways that promote cell proliferation and survival.

Brigatinib exerts its therapeutic effect by binding to the ATP-binding site of the ALK kinase, thereby inhibiting its autophosphorylation and the activation of downstream signaling proteins.[1][8] Key downstream pathways inhibited by Brigatinib include:

  • STAT3 Pathway: Inhibition of STAT3 phosphorylation prevents its translocation to the nucleus and the transcription of target genes involved in cell survival and proliferation.[8]

  • AKT Pathway: By blocking the PI3K/AKT pathway, Brigatinib can induce apoptosis.[8]

  • ERK1/2 Pathway: Inhibition of the MAPK/ERK pathway curtails cell proliferation and growth.[8]

  • S6 Ribosomal Protein: Downregulation of S6 phosphorylation, a component of the mTOR pathway, leads to the inhibition of protein synthesis and cell growth.[8]

The following diagram illustrates the ALK signaling pathway and the point of inhibition by Brigatinib.

G ALK Signaling Pathway and Inhibition by Brigatinib cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Nucleus ALK EML4-ALK Fusion Protein RAS RAS ALK->RAS PI3K PI3K ALK->PI3K STAT3 STAT3 ALK->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->Transcription S6K S6K mTOR->S6K S6 S6 S6K->S6 S6->Transcription STAT3->Transcription Brigatinib Brigatinib (Synthesized from This compound) Brigatinib->ALK Inhibits

Caption: The role of this compound as a precursor to Brigatinib, which inhibits the ALK signaling pathway.

Safety Information

This compound may cause irritation to the eyes, skin, and respiratory system. It is recommended to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For more detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable intermediate in synthetic organic and medicinal chemistry. While it does not appear to have direct biological activity, its role in the synthesis of potent therapeutics like Brigatinib makes it a compound of significant interest to the drug development community. Further research into its physicochemical properties would be beneficial for optimizing its use in synthetic processes.

References

An In-Depth Technical Guide to 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride: Structure, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride is a pivotal chemical intermediate, recognized for its integral role in the synthesis of various pharmaceutical agents, most notably the atypical antipsychotic drug aripiprazole.[1][2] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthesis protocol, and its significant involvement in neuropharmacology through the lens of aripiprazole's mechanism of action. The information presented herein is intended to serve as a valuable resource for professionals engaged in drug discovery and development.

Chemical Structure and Properties

This compound is the hydrochloride salt of the parent compound, 1-methyl-4-(4-piperidyl)piperazine. The structure consists of a piperidine ring linked at the 4-position to a piperazine ring, which is in turn substituted with a methyl group at the 1-position. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, a desirable characteristic for pharmaceutical applications.

Physicochemical Data

Quantitative data for 1-Methyl-4-(4-piperidyl)piperazine and its dihydrochloride salt are summarized in the table below. It is important to note that while some experimental data is available for the free base, specific experimental values for the dihydrochloride salt are less commonly reported in publicly available literature.

PropertyValueFormSource
Molecular Formula C₁₀H₂₃Cl₂N₃Dihydrochloride[3]
Molecular Weight 256.22 g/mol Dihydrochloride
CAS Number 1219979-73-3Dihydrochloride[3]
Appearance White to off-white solidDihydrochloride
Melting Point 52-57 °CFree Base[4][5]
Solubility Soluble in waterDihydrochloride[6]
pKa (Predicted) 10.27 ± 0.10Free Base
Assay (GC) ≥98.0%Free Base[3]

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through a multi-step process. The following protocol is based on methodologies described in the patent literature.[7][8]

Synthesis Workflow

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection and Salt Formation A N-Methylpiperazine E Intermediate: N-Boc-1-methyl-4-(4-piperidyl)piperazine A->E B N-Boc-piperidin-4-one B->E C Reducing Agent (e.g., Sodium Dithionite) C->E in D Solvent & Base D->E in F Intermediate H Final Product: this compound F->H G Saturated HCl in Methanol G->H in G Aripiprazole Aripiprazole D2R Dopamine D2 Receptor Aripiprazole->D2R Partial Agonist HT1A Serotonin 5-HT1A Receptor Aripiprazole->HT1A Partial Agonist HT2A Serotonin 5-HT2A Receptor Aripiprazole->HT2A Antagonist Akt Akt D2R->Akt Modulates HT1A->Akt Modulates Therapeutic_Effects Therapeutic Effects (e.g., reduced psychosis) HT2A->Therapeutic_Effects Contributes to GSK3b GSK-3β Akt->GSK3b Inhibits (via phosphorylation) GSK3b->Therapeutic_Effects Leads to

References

Unraveling the Functional Profile of 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 30, 2025 – An extensive review of scientific literature and chemical databases reveals that 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride is predominantly characterized as a key chemical intermediate in the synthesis of various pharmaceutical agents rather than a pharmacologically active compound with a well-defined mechanism of action. While its structural motifs, the piperazine and piperidine rings, are common pharmacophores in centrally active drugs, specific data on the binding affinities, potency, and signal transduction pathways for this particular molecule are not publicly available.

Core Understanding: A Precursor Molecule

This compound serves as a crucial building block in the multi-step synthesis of more complex drugs. Notably, it is a documented intermediate in the production of Brigatinib, an anaplastic lymphoma kinase (ALK) inhibitor used in cancer therapy, and has been associated with the synthesis of antipsychotic agents like Melperone and Aripiprazole. Its utility in the creation of compounds targeting neurological disorders suggests that its core structure has the potential for central nervous system (CNS) activity.

Inferred Biological Relevance from Structural Analogs

The piperazine and piperidine moieties are integral to a vast array of CNS-active compounds, frequently interacting with dopaminergic and serotonergic receptors. Numerous studies on various 1,4-disubstituted piperazine and 4-substituted piperidine derivatives demonstrate a wide range of affinities and functional activities at these receptors. This suggests a potential for this compound to interact with these systems; however, without direct experimental evidence, any such interaction remains speculative. The substitution at the N1 position of the piperazine ring and the linkage to the piperidine ring will critically influence its pharmacological profile.

The Search for Quantitative Pharmacological Data

A thorough investigation for quantitative data, including receptor binding affinities (Kᵢ), and functional assay metrics (EC₅₀ or IC₅₀ values) for this compound at various CNS targets, did not yield any specific results. Scientific literature primarily focuses on its synthetic utility. The absence of such data precludes the construction of a detailed mechanism of action, the compilation of comparative data tables, and the generation of signaling pathway diagrams.

Hypothetical Experimental Workflow

To elucidate the mechanism of action of this compound, a standard preclinical pharmacological workflow would be necessary. The following diagram outlines a logical progression of experiments that would be required to characterize its activity.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation receptor_screening Primary Receptor Screening (Broad Panel of CNS Targets) binding_assays Radioligand Binding Assays (Determine Ki at identified targets) receptor_screening->binding_assays Identify initial hits functional_assays Functional Assays (e.g., cAMP, Calcium Flux) (Determine EC50/IC50 and Efficacy) binding_assays->functional_assays Quantify affinity pk_studies Pharmacokinetic Studies (ADME Properties) functional_assays->pk_studies Select for in vivo testing behavioral_models Behavioral Pharmacological Models (e.g., Locomotor Activity, Antipsychotic Models) pk_studies->behavioral_models Determine dosing regimen neurochemical_analysis In Vivo Neurochemical Analysis (e.g., Microdialysis) behavioral_models->neurochemical_analysis Correlate behavior with neurotransmitter levels

Caption: A logical workflow for the pharmacological characterization of a novel compound.

Conclusion

The Synthetic Cornerstone: A Technical Guide to 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry and pharmaceutical development. While not extensively characterized for its own direct biological activity in publicly available literature, its principal value lies in its role as a key intermediate and versatile building block in the synthesis of a variety of pharmacologically active agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its pivotal role in the development of therapeutics, particularly those targeting the central nervous system (CNS). The broader context of the neuropharmacological potential of the piperazine scaffold, of which this compound is a member, will also be explored.

Chemical and Physical Properties

This compound is a white to off-white solid, typically supplied with a purity of 95% or greater.[1][2] Its dihydrochloride salt form enhances its solubility in aqueous solutions, a desirable characteristic for various applications in research and synthesis.[3]

PropertyValueSource
CAS Number 1219979-73-3[2]
Molecular Formula C10H23Cl2N3[2]
Molecular Weight 256.22 g/mol Calculated
Appearance White to off-white solid[1][4]
Purity ≥95%[1]
Storage Conditions Inert atmosphere, Room Temperature[1][4]
Solubility Soluble in water[1]

Synthesis Protocol

The synthesis of this compound can be achieved through a reductive amination process followed by salt formation. A general method, based on patent literature, is outlined below.[5]

Step 1: Reductive Amination

  • To a reaction vessel, add N-methylpiperazine and N-Boc-piperidin-4-one.[5]

  • Add a suitable solvent (e.g., methanol, dichloromethane) and a base (e.g., sodium carbonate, triethylamine).[5]

  • Stir the mixture to ensure homogeneity.[5]

  • Introduce a reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) in portions. The reaction is typically carried out at room temperature.[5]

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Upon completion, quench the reaction and perform a standard aqueous work-up to isolate the intermediate product, 1-methyl-4-(1-(tert-butoxycarbonyl)piperidin-4-yl)piperazine.

Step 2: Deprotection and Salt Formation

  • Dissolve the intermediate from Step 1 in a suitable solvent, such as methanol.[5]

  • Add a saturated solution of hydrogen chloride in methanol dropwise to the solution.[5]

  • Stir the mixture at room temperature for several hours, during which a white solid, the dihydrochloride salt, will precipitate.[5]

  • Collect the solid product by filtration.

  • Wash the filter cake with a suitable solvent (e.g., anhydrous methanol) and dry under vacuum to yield this compound.[5]

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection & Salt Formation NMP N-Methylpiperazine Reaction_Mixture Reaction Mixture NMP->Reaction_Mixture NBP N-Boc-piperidin-4-one NBP->Reaction_Mixture Solvent_Base Solvent + Base Solvent_Base->Reaction_Mixture Reducing_Agent Reducing Agent Reducing_Agent->Reaction_Mixture Intermediate Boc-protected Intermediate Reaction_Mixture->Intermediate Reductive Amination Intermediate_dissolved Intermediate in Methanol Intermediate->Intermediate_dissolved Precipitation Precipitation Intermediate_dissolved->Precipitation Deprotection & Salt Formation HCl_Methanol HCl in Methanol HCl_Methanol->Intermediate_dissolved Final_Product This compound Precipitation->Final_Product Filtration & Drying

General Synthesis Workflow

Applications in Drug Development

The primary utility of this compound is as a precursor in the synthesis of more complex molecules with therapeutic applications.[2] Its bifunctional nature, possessing both a piperidine and a piperazine ring, makes it a valuable scaffold for combinatorial chemistry and lead optimization in drug discovery.

Notable applications include its use as a key intermediate in the synthesis of:

  • Brigatinib: An anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of certain types of non-small cell lung cancer.[2]

  • Antidepressants and Antipsychotics: The piperazine moiety is a common feature in many CNS-active drugs, and this compound serves as a building block for novel therapeutics in this area.[1]

  • Neuropharmacological Research: It is used to synthesize compounds for studying neurotransmitter systems, which can aid in the development of treatments for conditions like depression and anxiety.[6]

The Piperazine Scaffold in Neuropharmacology

While specific biological data for this compound is limited, the broader class of piperazine derivatives is well-documented for its diverse activities within the central nervous system.[7][8] The piperazine ring is considered a privileged scaffold in medicinal chemistry due to its prevalence in biologically active compounds.[9]

Piperazine derivatives are known to interact with various neurotransmitter receptors, including:

  • Serotonin (5-HT) Receptors: Many piperazine-containing compounds exhibit affinity for various serotonin receptor subtypes, acting as agonists or antagonists.[9][10] This interaction is crucial for the mechanism of action of many antidepressants and anxiolytics.

  • Dopamine (DA) Receptors: Modulation of dopaminergic pathways is another key feature of some piperazine derivatives, which is relevant for antipsychotic medications.[11][12]

  • Norepinephrine (NE) Transporters: Some derivatives can inhibit the reuptake of norepinephrine, a mechanism also associated with antidepressant effects.[13]

The structural versatility of the piperazine ring allows for the fine-tuning of receptor affinity and selectivity through chemical modifications, making it a cornerstone in the design of CNS-targeted drugs.[7]

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Neurotransmitter_Vesicle Neurotransmitter Vesicles Synaptic_Cleft Synaptic Cleft Neurotransmitter_Vesicle->Synaptic_Cleft Release Reuptake_Transporter Reuptake Transporter Postsynaptic_Receptor Postsynaptic Receptors Signaling_Cascade Intracellular Signaling Postsynaptic_Receptor->Signaling_Cascade Activation Piperazine_Derivative Piperazine Derivative Piperazine_Derivative->Reuptake_Transporter Blockade Piperazine_Derivative->Postsynaptic_Receptor Modulation (Agonism/Antagonism) Synaptic_Cleft->Reuptake_Transporter Reuptake Synaptic_Cleft->Postsynaptic_Receptor Binding

Conceptual Modulation of a Synapse

Conclusion

This compound is a compound of significant interest to the pharmaceutical and medicinal chemistry communities. While its direct biological effects are not extensively documented, its value as a versatile synthetic intermediate is well-established. Its role in the construction of complex molecules, including approved drugs and novel research compounds, underscores its importance in the drug discovery and development pipeline. The prevalence of the piperazine scaffold in neuropharmacology suggests that derivatives of this compound will continue to be a fertile ground for the discovery of new therapeutics for a range of CNS disorders.

References

An In-depth Technical Guide on the Safety and Handling of 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride, a key intermediate in pharmaceutical synthesis. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical Identification and Physical Properties

This compound is a chemical compound used in the synthesis of various pharmaceutical agents, including antidepressants and antipsychotic drugs.[1] It is important to be aware of its physical and chemical properties for safe handling and storage.

PropertyValueSource
CAS Number 1219979-73-3[1]
Molecular Formula C₁₀H₂₃Cl₂N₃[1]
Molecular Weight 256.22 g/mol [1]
Appearance Solid, white powder[1]
Solubility Soluble in water and organic solvents[1]
Purity Typically >95%[1]
Storage Conditions Inert atmosphere, Room Temperature[1]

Hazard Identification and Toxicological Information

While this compound is considered relatively safe under normal usage conditions, it is not without hazards.[1] It is crucial to note that the chemical, physical, and toxicological properties of the similar trihydrochloride salt have not been thoroughly investigated, indicating a lack of comprehensive data.

Potential Health Effects:

  • Irritation: May cause irritation to the eyes, skin, and mucous membranes.[1]

  • Allergic Reactions: Prolonged or repeated exposure may cause allergic reactions in certain sensitive individuals.

  • Respiratory Irritation: Inhalation may cause respiratory irritation.

Quantitative Toxicological Data: Specific quantitative toxicological data, such as LD50 or LC50 values, for this compound are not readily available in the public domain. One safety data sheet for the trihydrochloride form explicitly states that the toxicological properties have not been thoroughly investigated. For the related compound Piperazine Dihydrochloride, the acute oral LD50 in rats is 4900 mg/kg, though this should be used as a rough reference only.[2]

Safe Handling Protocols

Proper handling procedures are essential to minimize exposure and ensure safety.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[1] Using a chemical fume hood is recommended, especially when working with the powdered form to avoid dust inhalation.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after use.
Eye Protection Safety glasses with side-shields or goggles.
Skin and Body Protection A lab coat should be worn. For larger quantities or when there is a risk of splashing, additional protective clothing may be necessary.
Respiratory Protection For nuisance exposures to dust, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.
General Hygiene Practices
  • Avoid direct contact with the compound.[1]

  • Do not inhale dust or vapor.[1]

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

Storage and Disposal

Storage
  • Store in a dry and well-ventilated place.[1]

  • Keep the container tightly closed.

  • Store under an inert atmosphere at room temperature.[1]

  • Inappropriate storage conditions may lead to the production of toxic gases.[1]

Disposal
  • Dispose of waste in accordance with applicable local, state, and federal regulations.

  • Contaminated packaging should be treated as the chemical itself.

Emergency Procedures

In case of accidental exposure or spillage, follow these emergency procedures immediately.

First Aid Measures
  • General Advice: Consult a physician. Show the safety data sheet to the doctor in attendance.

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Accidental Release Measures
  • Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.

  • Environmental Precautions: Do not let the product enter drains.

  • Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.

Visual Guides

Safe Handling Workflow

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE prep_vent Ensure Proper Ventilation (Fume Hood) prep_ppe->prep_vent handle_weigh Weigh Compound prep_vent->handle_weigh handle_transfer Transfer and Use handle_weigh->handle_transfer cleanup_decon Decontaminate Work Area handle_transfer->cleanup_decon cleanup_dispose Dispose of Waste Properly cleanup_decon->cleanup_dispose cleanup_ppe Remove and Dispose of PPE cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A logical workflow for the safe handling of this compound.

Emergency Response Protocol

Emergency_Response_Protocol cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion start Exposure Incident inhale_fresh_air Move to Fresh Air start->inhale_fresh_air skin_wash Wash with Soap and Plenty of Water start->skin_wash eye_rinse Rinse with Water for 15 minutes start->eye_rinse ingest_rinse Rinse Mouth with Water start->ingest_rinse inhale_resp Provide Artificial Respiration if Needed inhale_fresh_air->inhale_resp inhale_medical Seek Medical Attention inhale_resp->inhale_medical skin_remove_clothing Remove Contaminated Clothing skin_wash->skin_remove_clothing skin_medical Seek Medical Attention skin_remove_clothing->skin_medical eye_medical Seek Medical Attention eye_rinse->eye_medical ingest_no_vomit Do Not Induce Vomiting ingest_rinse->ingest_no_vomit ingest_medical Seek Immediate Medical Attention ingest_no_vomit->ingest_medical

Caption: Emergency response procedures for different types of exposure to the compound.

References

Technical Guide: Solubility Profile of 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride (CAS 1219979-73-3), a key intermediate in the synthesis of various pharmaceutical agents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide summarizes the qualitative solubility information and furnishes a detailed, generalized experimental protocol for its precise determination.

Data Presentation: Qualitative Solubility

Publicly available information on the solubility of this compound is qualitative. The data is summarized in the table below. For context, information on the corresponding free base, 1-Methyl-4-(4-piperidyl)piperazine, is also included.

CompoundSolventSolubility DescriptionCitation
This compound WaterSoluble[1]
Organic SolventsSoluble[1]
1-Methyl-4-(4-piperidyl)piperazine (Free Base)WaterSoluble[2]

It is important to note that hydrochloride salts of piperazine derivatives are generally characterized by their good solubility in aqueous solutions.[3][4]

Experimental Protocols: Determining Equilibrium Solubility

For researchers requiring precise, quantitative solubility data, the isothermal shake-flask method is a well-established and reliable approach.[3] The following protocol is a generalized procedure for determining the equilibrium solubility of this compound in a specified solvent.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected solvent (e.g., deionized water, phosphate-buffered saline pH 7.4, ethanol)

  • Sealed glass vials

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a glass vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial for ensuring equilibrium is reached.

  • Equilibration: Securely seal the vials and place them in an orbital shaker with the temperature set to the desired experimental condition (e.g., 25 °C or 37 °C). The samples should be agitated for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.[3]

  • Phase Separation: After the equilibration period, cease agitation and allow the vials to stand, permitting the excess solid to sediment. To further ensure the removal of undissolved particles, centrifuge the vials at a high speed.[3]

  • Sample Collection and Filtration: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately filter the collected solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microparticulates.[3]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC.

  • Data Reporting: The solubility is expressed as the concentration of the compound in the saturated solution, typically in units of mg/mL or mol/L, at the specified temperature.

Mandatory Visualization

Synthesis Workflow Diagram

The following diagram illustrates a typical synthesis pathway for this compound, as described in the patent literature.[5] This process involves the reductive amination of N-Boc-piperidin-4-one with N-methylpiperazine, followed by deprotection and salt formation.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection & Salt Formation A N-methylpiperazine E Intermediate Compound (N-Boc protected) A->E Reacts with B N-Boc-piperidin-4-one B->E C Solvent A + Alkali C->E In presence of D Reducing Agent D->E Added in batches F Intermediate Compound I 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride (Product) F->I Dissolved in G Methanol G->I H Saturated HCl in Methanol H->I Added dropwise

Synthesis of this compound.
Experimental Workflow for Solubility Determination

The diagram below outlines the key steps of the isothermal shake-flask method for determining the equilibrium solubility of a compound.

G A Preparation of Supersaturated Solution B Equilibration (24-48h with agitation) A->B Incubate at constant temperature C Phase Separation (Sedimentation & Centrifugation) B->C D Sample Collection & Filtration (0.22 µm) C->D E Quantitative Analysis (e.g., HPLC) D->E F Report Solubility (mg/mL or mol/L) E->F

Workflow for determining equilibrium solubility.

References

Technical Guide: Spectral Analysis of 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride, a key intermediate in pharmaceutical synthesis, notably for the anticancer drug Brigatinib. Due to the limited availability of public domain raw spectral data for the dihydrochloride salt, this guide presents data for the closely related free base, 1-(1-Methyl-4-piperidinyl)piperazine, and outlines standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

Chemical Structure

IUPAC Name: 1-Methyl-4-(piperidin-4-yl)piperazine dihydrochloride Molecular Formula: C₁₀H₂₃Cl₂N₃ CAS Number: 1219979-73-3

Mass Spectrometry (MS) Data

Mass spectrometry of the free base, 1-(1-Methyl-4-piperidinyl)piperazine, provides critical information about its molecular weight and fragmentation pattern. The dihydrochloride salt would be expected to show a molecular ion corresponding to the free base upon ionization.

Table 1: Summary of GC-MS Fragmentation Data for 1-(1-Methyl-4-piperidinyl)piperazine (Free Base)

Fragmentm/z (Mass-to-Charge Ratio)Relative Intensity
Top Peak97High
2nd Highest96Medium
3rd Highest43Low

Data sourced from PubChem CID 566324 for the free base, 1-(1-Methyl-4-piperidinyl)piperazine. The top peak at m/z 97 likely corresponds to a fragment of the piperidine ring.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of NMR and MS data for piperazine derivatives like this compound.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining high-resolution ¹H and ¹³C NMR spectra would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical to ensure the sample dissolves completely and to avoid interfering solvent signals.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16 to 64 scans for good signal-to-noise ratio.

    • The spectral width should be set to encompass the expected chemical shift range for all protons (typically 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

    • The spectral width should cover the expected range for all carbon atoms (typically 0-200 ppm).

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are typically referenced to an internal standard like tetramethylsilane (TMS) or the residual solvent peak.

4.2. Mass Spectrometry (MS)

A general procedure for obtaining a mass spectrum using Gas Chromatography-Mass Spectrometry (GC-MS) is as follows. Note that for the dihydrochloride salt, a derivatization step to the free base or the use of a soft ionization technique like Electrospray Ionization (ESI) with a direct infusion or LC-MS setup might be more appropriate.

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as methanol or dichloromethane. For the dihydrochloride salt, neutralization to the free base may be necessary for GC-MS analysis.

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the sample solution into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

    • Employ a temperature program to separate the analyte from any impurities. A typical program might start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C).

  • MS Detection:

    • The eluent from the GC column is introduced into the ion source of the mass spectrometer.

    • Electron Ionization (EI) is a common technique for GC-MS, where the sample molecules are bombarded with high-energy electrons, causing ionization and fragmentation.

    • The mass analyzer (e.g., a quadrupole) separates the resulting ions based on their mass-to-charge ratio.

    • The detector records the abundance of each ion.

  • Data Analysis: The resulting mass spectrum provides information on the molecular weight of the compound and its fragmentation pattern, which can be used for structural elucidation.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the spectral analysis of this compound.

cluster_0 NMR Analysis Workflow cluster_1 MS Analysis Workflow cluster_2 Final Interpretation NMR_Sample_Prep Sample Preparation (Dissolution in Deuterated Solvent) NMR_Acquisition Data Acquisition (¹H and ¹³C NMR) NMR_Sample_Prep->NMR_Acquisition NMR_Processing Data Processing (Fourier Transform, Phasing) NMR_Acquisition->NMR_Processing NMR_Analysis Spectral Analysis (Chemical Shift, Multiplicity) NMR_Processing->NMR_Analysis Structure_Elucidation Structural Elucidation and Verification NMR_Analysis->Structure_Elucidation MS_Sample_Prep Sample Preparation (Dilution in Volatile Solvent) MS_Separation Chromatographic Separation (GC or LC) MS_Sample_Prep->MS_Separation MS_Ionization Ionization (e.g., EI or ESI) MS_Separation->MS_Ionization MS_Detection Mass Detection (m/z Analysis) MS_Ionization->MS_Detection MS_Analysis Fragmentation Analysis MS_Detection->MS_Analysis MS_Analysis->Structure_Elucidation

Caption: Logical workflow for NMR and MS spectral analysis.

Start Start: Compound Synthesis (this compound) QC_Check Quality Control Check Start->QC_Check NMR_Spectroscopy NMR Spectroscopy QC_Check->NMR_Spectroscopy MS_Spectrometry Mass Spectrometry QC_Check->MS_Spectrometry Data_Integration Integration of Spectral Data NMR_Spectroscopy->Data_Integration MS_Spectrometry->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation Final_Report Final Report Generation Structure_Confirmation->Final_Report

Caption: Experimental workflow for spectral data acquisition.

References

An In-depth Technical Guide to 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride, a key intermediate in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, Brigatinib. This document details the synthetic pathways for its preparation, including detailed experimental protocols. It also collates available physicochemical and spectroscopic data for the compound and its precursors. While direct biological activity and specific signaling pathways for this intermediate are not extensively documented, this guide discusses the broader pharmacological context of piperazine-containing compounds and the mechanism of action of Brigatinib, the active pharmaceutical ingredient it is used to synthesize.

Introduction

1-Methyl-4-(4-piperidyl)piperazine is a heterocyclic compound featuring both a piperidine and a piperazine moiety. Its dihydrochloride salt is a stable, solid form that is crucial in the pharmaceutical industry, most notably as a registered starting material for the synthesis of Brigatinib, a potent tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC). The synthesis of this intermediate is a critical step in the overall manufacturing process of Brigatinib, and a thorough understanding of its synthesis and characterization is essential for drug development professionals. This guide aims to consolidate the available technical information on this compound to support research and development in this field.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Methyl-4-(4-piperidyl)piperazine and its dihydrochloride salt is presented in Table 1.

Table 1: Physicochemical Properties

Property1-Methyl-4-(4-piperidyl)piperazineThis compound
CAS Number 53617-36-01219979-73-3
Molecular Formula C₁₀H₂₁N₃C₁₀H₂₃Cl₂N₃
Molecular Weight 183.29 g/mol 256.22 g/mol
Appearance White to cream or orange powder/solid[1]White powder
Melting Point 52-57 °C[1]Not available
Solubility Soluble in waterNot available

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from N-methylpiperazine and a protected form of 4-piperidone. The general synthetic workflow is illustrated in the diagram below.

Synthesis_Workflow General Synthesis Workflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Deprotection and Salt Formation NMP N-Methylpiperazine Intermediate N-Boc-1-methyl-4-(4-piperidyl)piperazine NMP->Intermediate Reducing Agent, Base NBP N-Boc-4-piperidone NBP->Intermediate Intermediate2 N-Boc-1-methyl-4-(4-piperidyl)piperazine FinalProduct This compound Intermediate2->FinalProduct Saturated HCl in Methanol

A diagram illustrating the two-step synthesis of the target compound.
Detailed Experimental Protocols

Step 1: Synthesis of N-Boc-1-methyl-4-(4-piperidyl)piperazine (Intermediate)

This step involves the reductive amination of N-Boc-4-piperidone with N-methylpiperazine.

  • Materials:

    • N-methylpiperazine

    • N-Boc-4-piperidone

    • Solvent (e.g., Dichloromethane, Methanol)

    • Reducing agent (e.g., Sodium triacetoxyborohydride, Sodium borohydride)

    • Base (e.g., Triethylamine)

  • Procedure:

    • N-Boc-4-piperidone and N-methylpiperazine are dissolved in a suitable solvent in a reaction vessel.

    • A base is added to the mixture, which is then stirred to ensure homogeneity.

    • The reducing agent is added portion-wise to the mixture.

    • The reaction is stirred at a controlled temperature until completion, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

    • Upon completion, the reaction is quenched, and the product is extracted using an organic solvent.

    • The organic layers are combined, dried, and concentrated under reduced pressure to yield the crude intermediate.

    • The crude product may be purified further by column chromatography.

Step 2: Synthesis of this compound (Final Product)

This step involves the deprotection of the Boc group and subsequent formation of the dihydrochloride salt.

  • Materials:

    • N-Boc-1-methyl-4-(4-piperidyl)piperazine (from Step 1)

    • Methanol

    • Saturated solution of hydrogen chloride (HCl) in methanol

  • Procedure:

    • The intermediate from Step 1 is dissolved in methanol in a four-neck flask.

    • A saturated solution of HCl in methanol is added dropwise to the stirred solution at room temperature.

    • The mixture is stirred for a specified period (e.g., 2 hours), during which a white solid precipitates.

    • The precipitate is collected by filtration.

    • The filter cake is washed with anhydrous methanol.

    • The solid is dried under vacuum at a controlled temperature (e.g., 50°C) to yield the final product, this compound.[2]

Quantitative Data
ReactantProductYieldReference
N-Boc-1-methyl-4-(4-piperidyl)piperazine (6.8 g)This compound5.9 g[2]
N-Boc-1-methyl-4-(4-piperidyl)piperazine (19.94 g)This compound17 g[2]

Characterization and Spectroscopic Data

Table 2: Spectroscopic Data

TechniqueData TypeDescription
¹H NMR Predicted/ReferencedExpected signals would include those for the methyl group, and the methylene protons of the piperidine and piperazine rings.
¹³C NMR Predicted/ReferencedExpected signals would correspond to the methyl carbon and the distinct methylene carbons of the two heterocyclic rings.
Mass Spec. Predicted/ReferencedThe molecular ion peak (M+) would be expected at m/z 183.1735 for the free base.
FTIR Predicted/ReferencedKey absorbances would be expected for C-H stretching and N-H bending vibrations.

Biological Context and Applications

Role as a Pharmaceutical Intermediate

The primary and most well-documented application of this compound is as a key building block in the synthesis of Brigatinib. The workflow for this subsequent synthesis is outlined below.

Brigatinib_Synthesis Role in Brigatinib Synthesis cluster_coupling Coupling Reaction StartMat 1-Methyl-4-(4-piperidyl)piperazine Brigatinib Brigatinib StartMat->Brigatinib Multi-step Synthesis OtherInt Other Brigatinib Intermediate OtherInt->Brigatinib

References

An In-depth Technical Guide to 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride: A Key Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride is a heterocyclic organic compound that has gained prominence primarily as a crucial building block in the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and discusses its significant application in drug development, most notably as a key intermediate in the production of the anaplastic lymphoma kinase (ALK) inhibitor, Brigatinib. While its utility as a synthetic precursor is well-documented, public domain literature lacks substantial data on its intrinsic biological activity, positioning it as a specialized chemical for synthesis rather than a direct subject of pharmacological research.

Chemical and Physical Properties

This compound is a white to off-white solid.[1][2] Its dihydrochloride salt form enhances its stability and solubility in aqueous solutions, which is advantageous for its use in subsequent reaction steps. The key chemical and physical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₀H₂₃Cl₂N₃[3]
Molecular Weight 256.22 g/mol [3]
CAS Number 1219979-73-3[3]
Appearance White to off-white solid[1][2]
Purity ≥97%[4]
Storage Temperature 2-8°C[4]
InChI Key VJHNHKVVVWTQHQ-UHFFFAOYSA-N[4]

Synthesis of this compound

The synthesis of this compound is a multi-step process that is well-documented in patent literature.[1] The general approach involves the reductive amination of N-Boc-4-piperidone with N-methylpiperazine, followed by the deprotection of the Boc group and subsequent formation of the dihydrochloride salt.

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection and Salt Formation A N-Boc-4-piperidone C Intermediate Compound (N-Boc-1-methyl-4-(4-piperidyl)piperazine) A->C B N-Methylpiperazine B->C D Intermediate Compound F This compound D->F E Saturated HCl in Methanol E->F G A 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride C Brigatinib Intermediate (2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline) A->C B Other Reactants (e.g., 5-fluoro-2-nitroanisole derivatives) B->C D Further Synthetic Steps C->D E Brigatinib (Final Product) D->E

References

The Piperazine Scaffold: A Privileged Motif in Modern Drug Discovery with Diverse Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a cornerstone in medicinal chemistry. Its unique structural and physicochemical properties have rendered it a "privileged scaffold," frequently incorporated into a vast array of therapeutic agents across multiple disease areas. This technical guide provides an in-depth exploration of the key therapeutic targets of piperazine derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to empower researchers in the pursuit of novel therapeutics.

I. Anticancer Activity: Targeting Key Oncogenic Pathways

Piperazine derivatives have demonstrated significant potential as anticancer agents, with numerous compounds exhibiting potent cytotoxic and antiproliferative activities against a wide range of cancer cell lines. Their mechanisms of action often involve the modulation of critical signaling pathways that are frequently dysregulated in cancer.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected piperazine derivatives, quantified by their half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values.

Compound ClassDerivativeCancer Cell LineCancer TypeIC50/GI50 (µM)Reference
Multi-targeted Kinase Inhibitor Novel Piperazine DerivativeK562Chronic Myeloid Leukemia0.06 - 0.16[1][2][3]
VariousVarious0.06 - 0.16[1][2][3]
Arylpiperazine Thiazolinylphenyl-piperazine (Comp. 21-23)LNCaPProstate CancerStrong Cytotoxicity[4]
Quinoxalinyl-piperazine (Comp. 30)MultipleBreast, Skin, Pancreas, CervixPotent Growth Inhibition[4]
Vindoline Conjugate [4-(trifluoromethyl)benzyl]piperazine conjugate (Comp. 23)MDA-MB-468Breast Cancer1.00[5]
1-bis(4-fluorophenyl)methyl piperazine conjugate (Comp. 25)HOP-92Non-small Cell Lung Cancer1.35[5]
Alepterolic Acid Derivative Arylformyl piperazinyl derivative (Comp. 3n)MDA-MB-231Triple-Negative Breast Cancer5.55 ± 0.56[6]
Key Signaling Pathways in Cancer

Several critical signaling pathways are targeted by anticancer piperazine derivatives. A prominent example involves the simultaneous inhibition of the PI3K/AKT, Src family kinases, and BCR-ABL pathways, leading to the induction of caspase-dependent apoptosis.[1][2][3]

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Piperazine Piperazine Derivative Piperazine->PI3K Src Src Family Kinases Piperazine->Src BCR_ABL BCR-ABL Piperazine->BCR_ABL Apoptosis Apoptosis Piperazine->Apoptosis AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Src->Proliferation BCR_ABL->Proliferation

Inhibition of Oncogenic Signaling by Piperazine Derivatives.
Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines the determination of the cytotoxic effects of piperazine derivatives on adherent cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Adherent cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Piperazine derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the piperazine derivative in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

II. Central Nervous System (CNS) Activity: Modulating Neurotransmitter Receptors

The piperazine scaffold is a key component in many CNS-active drugs, including antipsychotics, antidepressants, and anxiolytics. These derivatives often exhibit high affinity for various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) receptors.[7][8]

Quantitative Data: Receptor Binding Affinities

The following table presents the binding affinities (Ki in nM) of selected piperazine derivatives for key CNS receptors. Lower Ki values indicate higher binding affinity.

Compound ClassDerivativeTarget ReceptorKi (nM)Reference
Arylpiperazine 1-[2-(4-methoxyphenyl)phenyl]piperazine derivative (8a)5-HT76.69[9]
1-[2-(4-methoxyphenyl)phenyl]piperazine derivative (8b)5-HT1A3.77[9]
Coumarin-piperazine Compound 25D21.4 ± 0.16[10]
Compound 25D34.8 ± 0.6[10]
Compound 255-HT1A0.012 ± 0.001[10]
Compound 265-HT2A0.3 ± 0.03[10]
Indole Derivative (-)-10eD30.57[11]
Key Signaling Pathways in CNS Disorders

The therapeutic effects of many CNS-active piperazine derivatives are mediated through their interaction with G-protein coupled receptors (GPCRs) like serotonin and dopamine receptors. For instance, agonism at the 5-HT1A receptor is a common mechanism for anxiolytic and antidepressant effects.

cns_pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin Serotonin Serotonin_Vesicle->Serotonin Release HT1A_Receptor 5-HT1A Receptor (GPCR) Serotonin->HT1A_Receptor Piperazine Piperazine Derivative (Agonist) Piperazine->HT1A_Receptor G_Protein G-protein HT1A_Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Converts ATP to Neuronal_Response Anxiolytic/ Antidepressant Effect cAMP->Neuronal_Response

Agonistic Action of Piperazine Derivatives on 5-HT1A Receptors.
Experimental Protocol: Radioligand Binding Assay

This protocol describes the determination of the binding affinity of piperazine derivatives for a specific receptor.

Principle: This assay measures the ability of a test compound (unlabeled ligand) to compete with a radiolabeled ligand for binding to a specific receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand is the IC50, from which the inhibition constant (Ki) can be calculated.

Materials:

  • Cell membranes expressing the receptor of interest

  • Radiolabeled ligand (e.g., [3H]-Spiperone for D2 receptors)

  • Unlabeled ligand (for non-specific binding determination)

  • Piperazine derivative stock solution (in DMSO)

  • Assay buffer

  • 96-well filter plates

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, add the following in order: assay buffer, radiolabeled ligand, test compound at various concentrations (or buffer for total binding, or excess unlabeled ligand for non-specific binding), and the cell membrane preparation.

  • Incubation: Incubate the plate at a specific temperature for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate the bound from the free radioligand.

  • Washing: Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Punch out the filters, place them in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log of the test compound concentration and determine the IC50 value using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

III. Antimicrobial Activity: Combating Infectious Diseases

Piperazine derivatives have also emerged as a promising class of antimicrobial agents, exhibiting activity against a variety of bacteria and fungi.

Quantitative Data: In Vitro Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of selected piperazine derivatives, quantified by their minimum inhibitory concentration (MIC) values.

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
Thiadiazole-piperazine Compound 6cE. coli8[12]
Compound 4, 6c, 6dS. aureus16[12]
Compound 6d, 7bB. subtilis16[12]
Fluoroquinolone-piperazine Sparfloxacin and Gatifloxacin derivativesS. aureus, E. faecalis, Bacillus sp.1-5[13]
Novel Piperazine Molecules Compound 308MRSA2[14]
Compound 327S. aureus4[14]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol details the determination of the minimum inhibitory concentration (MIC) of piperazine derivatives against bacterial strains.

Principle: The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB)

  • Piperazine derivative stock solution (in DMSO)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Compound Dilution: In a 96-well plate, perform serial two-fold dilutions of the piperazine derivative in MHB to achieve a range of concentrations.

  • Inoculation: Add a standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

  • (Optional) MBC Determination: To determine the minimum bactericidal concentration (MBC), subculture aliquots from the clear wells onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Conclusion

The piperazine scaffold continues to be a highly valuable and versatile platform in drug discovery. The examples provided in this guide highlight the diverse therapeutic targets of piperazine derivatives in oncology, neuroscience, and infectious diseases. The quantitative data, detailed experimental protocols, and pathway visualizations are intended to serve as a valuable resource for researchers dedicated to the design and development of novel piperazine-based therapeutics. A thorough understanding of the structure-activity relationships, mechanisms of action, and appropriate experimental methodologies is crucial for advancing these promising compounds from the laboratory to the clinic.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive protocol for the synthesis of 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride. This compound is a valuable building block in medicinal chemistry, notably serving as a key intermediate in the synthesis of various pharmaceutical agents, including antidepressants, antipsychotics like aripiprazole, and the targeted cancer therapy, Brigatinib.[1][2] The described methodology is based on a two-step process involving reductive amination followed by deprotection and salt formation, designed to be efficient and scalable for research and development purposes.

Introduction

This compound is a piperazine derivative that has garnered significant interest in the pharmaceutical industry.[3] Its structural motif is a key component in a variety of biologically active molecules. The synthesis of this compound is a critical step in the production of numerous drug candidates and approved medicines. The protocol outlined herein describes a common and effective synthetic route commencing with the reductive amination of N-methylpiperazine and N-tert-butoxycarbonyl-4-piperidinone (N-Boc-4-piperidone).[4][5] This is followed by the removal of the Boc protecting group and subsequent formation of the dihydrochloride salt.

Chemical Properties

PropertyValueReference
CAS Number 1219979-73-3[2]
Molecular Formula C10H23Cl2N3[2]
Molecular Weight 256.22 g/mol
Appearance White to light yellow crystalline powder[3]
Purity ≥98.0% (GC)[2][3]
Solubility Soluble in water[5]
Storage Store at 2 - 8 °C[3]

Synthesis Workflow

The synthesis of this compound can be conceptually divided into two main stages: the formation of the Boc-protected intermediate and its subsequent conversion to the final dihydrochloride salt.

Synthesis_Workflow Reactants N-Methylpiperazine + N-Boc-4-piperidone ReductiveAmination Reductive Amination Reactants->ReductiveAmination Reducing Agent (e.g., Sodium Dithionite) Intermediate Boc-1-Methyl-4-(4-piperidyl)piperazine ReductiveAmination->Intermediate DeprotectionSalt Deprotection & Salt Formation Intermediate->DeprotectionSalt Saturated HCl in Methanol Product 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride DeprotectionSalt->Product

Caption: Workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of tert-butyl 4-(1-methylpiperazin-4-yl)piperidine-1-carboxylate (Intermediate)

This step involves the reductive amination of N-Boc-4-piperidone with N-methylpiperazine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
N-Boc-4-piperidone199.2610.0 g0.050
N-Methylpiperazine100.166.0 g0.060
Dichloromethane (DCM)-150 mL-
Sodium Triacetoxyborohydride211.9412.7 g0.060
Saturated Sodium Bicarbonate-As needed-
Anhydrous Sodium Sulfate-As needed-

Procedure:

  • To a stirred solution of N-Boc-4-piperidone (10.0 g, 0.050 mol) in dichloromethane (150 mL) at 0 °C, add N-methylpiperazine (6.0 g, 0.060 mol).

  • Stir the mixture at 0 °C for 30 minutes.

  • Slowly add sodium triacetoxyborohydride (12.7 g, 0.060 mol) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.[5]

  • Upon completion of the reaction (monitored by TLC or LC-MS), cool the mixture to 0 °C.

  • Carefully neutralize the reaction by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate product.

Step 2: Synthesis of this compound (Final Product)

This step involves the deprotection of the Boc group and the formation of the dihydrochloride salt.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Intermediate from Step 1283.42~14.1 g~0.050
Methanol-100 mL-
Saturated HCl in Methanol-100 mL-
Anhydrous Methanol (for washing)-As needed-

Procedure:

  • Dissolve the crude intermediate from Step 1 in methanol (100 mL).

  • At room temperature, add a saturated solution of hydrogen chloride in methanol (100 mL) dropwise to the stirred solution.

  • Stir the mixture at room temperature for 2 hours, during which a white solid is expected to precipitate.[4]

  • Filter the precipitated solid and wash the filter cake with anhydrous methanol.

  • Dry the solid at 50°C under vacuum to obtain this compound.[4]

Expected Yield and Purity

StepProductTheoretical YieldActual YieldPurity (GC)
1Boc-protected Intermediate~14.1 gVariable>95%
2Dihydrochloride Salt~12.8 g~11.8 g (based on 5.9g from 6.8g intermediate)[4]>98%

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • The reaction with sodium triacetoxyborohydride can be vigorous; add it slowly and maintain the recommended temperature.

  • Concentrated hydrochloric acid and its methanolic solution are corrosive and should be handled with extreme care.

  • This compound may be irritating to the eyes, skin, and mucous membranes.[1]

Logical Relationship of Synthesis Steps

The following diagram illustrates the logical progression and dependencies of the synthesis process.

Logical_Relationship Start Start: Starting Materials (N-Methylpiperazine, N-Boc-4-piperidone) Step1 Step 1: Reductive Amination Start->Step1 QC1 In-process Control: Reaction Completion (TLC/LC-MS) Step1->QC1 Workup1 Aqueous Workup and Extraction QC1->Workup1 Proceed if complete Step2 Step 2: Deprotection and Salt Formation Workup1->Step2 Precipitation Precipitation and Filtration Step2->Precipitation Drying Drying Precipitation->Drying FinalQC Final Product QC: Purity (GC), Identity (NMR, MS) Drying->FinalQC End End: Final Product FinalQC->End Release if passed

Caption: Logical flow diagram of the synthesis and quality control steps.

References

Synthesis Protocol for 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the synthesis of 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride, a key intermediate in the production of various pharmaceutical compounds, including antidepressants and antipsychotic drugs.[1] The protocol is based on a two-step synthetic route involving reductive amination followed by deprotection and salt formation.

I. Overview

This compound (CAS 1219979-73-3) is a valuable building block in medicinal chemistry and drug development.[2] It serves as a crucial intermediate in the synthesis of several notable drugs, such as aripiprazole and melberone.[1] The synthesis method outlined below is a common and effective approach, utilizing a reductive amination reaction between N-Boc-4-piperidinone and N-methylpiperazine, followed by the removal of the Boc protecting group and subsequent conversion to the dihydrochloride salt.[3][4]

II. Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis protocol.

StepReactant 1Reactant 2Reducing AgentSolventYieldPurityReference
Reductive AminationN-Boc-4-piperidinoneN-methylpiperazineSodium triacetoxyborohydrideDichloromethane60%>95%[3]
Deprotection & Salt FormationBoc-protected intermediateHydrochloric acidN/AMethanolHigh>98%[2][4]

III. Experimental Protocol

This protocol details the step-by-step methodology for the synthesis of this compound.

Step 1: Reductive Amination - Synthesis of tert-butyl 4-(1-methylpiperazin-4-yl)piperidine-1-carboxylate
  • Reaction Setup: In a round-bottom flask, dissolve N-tert-butoxycarbonyl-4-piperidinone (1.50 g, 7.53 mmol) in dichloromethane (25.0 mL).

  • Cooling: Cool the solution to 0 °C using an ice bath.[3]

  • Addition of Amine: Add N-methylpiperazine to the cooled solution.[3]

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) to the mixture in portions.[3]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 16 hours.[3]

  • Work-up:

    • Monitor the reaction completion using Thin Layer Chromatography (TLC).

    • Once complete, cool the reaction mixture back to 0 °C.[3]

    • Carefully neutralize the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.[3]

    • Extract the product with dichloromethane.

    • Combine the organic layers and dry over anhydrous sodium sulfate.[3]

    • Filter the solution and concentrate it under reduced pressure to obtain the crude intermediate.[3]

Step 2: Deprotection and Salt Formation - Synthesis of this compound
  • Dissolution: Dissolve the crude intermediate from Step 1 in methanol (50 mL).[4]

  • Acidification: At room temperature, add a saturated solution of hydrogen chloride in methanol (50 mL) dropwise to the solution.[4]

  • Reaction & Precipitation: Stir the mixture at room temperature for 2 hours. A white solid is expected to precipitate.[4]

  • Isolation:

    • Filter the precipitated solid.

    • Wash the filter cake with anhydrous methanol.[4]

    • Dry the solid at 50°C to yield this compound.[4]

IV. Visualized Workflow

The following diagram illustrates the experimental workflow for the synthesis of this compound.

SynthesisWorkflow cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection & Salt Formation Reactants1 N-Boc-4-piperidinone + N-methylpiperazine in DCM Cooling Cool to 0°C Reactants1->Cooling 1. AddReducingAgent Add NaBH(OAc)₃ Cooling->AddReducingAgent 2. Reaction1 Stir at RT for 16h AddReducingAgent->Reaction1 3. Workup1 Quench, Extract, Dry, Concentrate Reaction1->Workup1 4. Intermediate Boc-protected Intermediate Workup1->Intermediate Yields Dissolve Dissolve Intermediate in Methanol Intermediate->Dissolve Proceed to next step Acidify Add Saturated HCl in Methanol Dissolve->Acidify 1. Reaction2 Stir at RT for 2h Acidify->Reaction2 2. Isolate Filter, Wash, Dry Reaction2->Isolate 3. FinalProduct 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride Isolate->FinalProduct Yields

Caption: Synthesis workflow for this compound.

References

Application Notes and Protocols for HPLC-UV Analysis of Piperazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of piperazine and its derivatives using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. Piperazine and its related compounds are crucial building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] Therefore, robust and reliable analytical methods are essential for quality control, ensuring the purity and safety of final drug products.

Principle of Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. The separation is based on the differential distribution of the analytes between a stationary phase (the column) and a mobile phase (the solvent). In reversed-phase HPLC (RP-HPLC), a non-polar stationary phase is used with a polar mobile phase. Compounds are separated based on their hydrophobicity, with less polar compounds being retained longer on the column. A UV-Vis detector measures the absorbance of the eluate at a specific wavelength, which is proportional to the concentration of the analyte.

A key challenge in the HPLC-UV analysis of piperazine is its lack of a strong chromophore, which results in poor UV absorbance.[2][3][4] To overcome this, a pre-column derivatization step is often employed to attach a UV-active molecule to the piperazine ring, enhancing its detectability.[2][5] In contrast, some piperazine derivatives, such as N-Boc-piperazine, possess a chromophore and can be analyzed directly.[1]

Method 1: Analysis of Piperazine via Pre-Column Derivatization

This protocol describes the analysis of piperazine in an active pharmaceutical ingredient (API) by forming a UV-active derivative with 4-chloro-7-nitrobenzofuran (NBD-Cl).[2][6] This derivatization allows for the detection of piperazine at low levels using standard HPLC-UV instrumentation.[2]

Experimental Protocol

1. Instrumentation and Reagents:

  • HPLC system with a UV or photodiode array (PDA) detector (e.g., Waters Alliance e2695 separations module and 2998 photodiode array UV detector).[2]

  • Analytical column: Chiralpak IC (250 x 4.6 mm, 5 µm).[2][5]

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Diethylamine (reagent grade), Piperazine standard, and NBD-Cl.[2][5]

2. Chromatographic Conditions:

ParameterValue
Mobile Phase Acetonitrile: Methanol: Diethylamine (90:10:0.1, v/v/v)[2][5]
Flow Rate 1.0 mL/min[2][5]
Column Temperature 35°C[2][5]
Injection Volume 10 µL[2][5]
Detection Wavelength 340 nm[2]
Total Run Time 20 min[2]

3. Sample Preparation (Derivatization):

  • Prepare a standard stock solution of piperazine in a suitable solvent (e.g., diluent).

  • Prepare a solution of NBD-Cl in acetonitrile.[5]

  • For derivatization, mix the piperazine solution with an excess of the NBD-Cl solution.[5]

  • Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the reaction.[5]

  • After cooling, dilute the solution with the mobile phase to the desired concentration before injection.[5]

4. Analysis:

  • Inject the prepared standard and sample solutions into the HPLC system.

  • Identify the piperazine derivative peak based on its retention time compared to the standard.

  • Quantify the analyte using a calibration curve generated from standards of known concentrations.[5]

Quantitative Data Summary

The following table summarizes the validation parameters for the HPLC-UV method for piperazine analysis after derivatization with NBD-Cl.[2]

ParameterResult
Linearity Range 30 - 350 ppm[2]
Accuracy (% Recovery) 104.87 - 108.06%[2]
Precision (%RSD) < 1.13%[2]
Limit of Detection (LOD) 30 ppm[2]
Limit of Quantification (LOQ) 90 ppm[2]
Workflow for Piperazine Analysis via Derivatization```dot

G cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis Sample Piperazine Sample Mix Mix & Heat (60°C, 30 min) Sample->Mix NBD_Cl NBD-Cl Solution NBD_Cl->Mix Derivative UV-Active Derivative Mix->Derivative Injection Inject into HPLC Derivative->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (340 nm) Separation->Detection Quantification Quantification Detection->Quantification

Caption: General workflow for the direct HPLC-UV analysis of piperazine derivatives.

Alternative Analytical Techniques

While HPLC-UV is a robust and accessible method, other techniques can offer advantages in terms of sensitivity and specificity. [1]

Technique Advantages
GC-MS High sensitivity and specificity.
LC-MS Powerful for confirmation of identity and higher sensitivity. [1]

| HPLC-ELSD | Useful for compounds lacking a UV chromophore, like piperazine, without derivatization. [4]|

Conclusion

HPLC-UV is a versatile and reliable technique for the analysis of piperazine and its derivatives in a drug development setting. For compounds lacking a native chromophore, pre-column derivatization with agents like NBD-Cl provides a sensitive and effective method for quantification. For derivatives that are UV-active, such as N-Boc-piperazine, direct analysis is straightforward and efficient. The choice of method will depend on the specific analyte, the required sensitivity, and the available instrumentation. For higher sensitivity and confirmatory analysis, coupling HPLC with mass spectrometry (LC-MS) is a powerful alternative.

References

Application Notes and Protocols for 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride is a key chemical intermediate with significant applications in the pharmaceutical industry. Its unique structural motif, featuring both a piperazine and a piperidine ring, makes it a valuable building block for the synthesis of complex active pharmaceutical ingredients (APIs). Primarily, it serves as a crucial precursor in the manufacturing of antipsychotic and anticancer drugs.

These application notes provide an overview of the properties of this compound, detailed protocols for its use in the synthesis of notable drugs, and a discussion of the biological pathways targeted by the final drug products.

Chemical Properties and Data

A summary of the key chemical properties for 1-Methyl-4-(4-piperidyl)piperazine and its dihydrochloride salt is presented below.

Property1-Methyl-4-(4-piperidyl)piperazineThis compound
CAS Number 53617-36-01219979-73-3
Molecular Formula C₁₀H₂₁N₃C₁₀H₂₃Cl₂N₃
Molecular Weight 183.29 g/mol 256.22 g/mol
Appearance White to cream or orange powderWhite powder
Melting Point 52-57 °CNot available
Solubility Soluble in waterSoluble in water and organic solvents
Purity Typically ≥97.5% (GC)Typically >95%

Applications in Drug Synthesis

This compound is a critical intermediate in the synthesis of several commercially significant drugs. Its primary applications are in the production of the atypical antipsychotic aripiprazole and the targeted anticancer agent brigatinib.

Intermediate in Aripiprazole Synthesis

Aripiprazole is an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.[1][2] Its mechanism of action involves partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors.[1] The synthesis of aripiprazole often involves the N-alkylation of a piperazine derivative with a substituted quinolinone. While various synthetic routes exist, 1-Methyl-4-(4-piperidyl)piperazine can be a precursor to the necessary piperazine fragment.

This protocol describes a generalized N-alkylation reaction, a key step in the synthesis of aripiprazole where a piperazine moiety is coupled with a quinolinone core.

Materials:

  • 1-(2,3-dichlorophenyl)piperazine (derived from precursors related to 1-Methyl-4-(4-piperidyl)piperazine)

  • 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one

  • Anhydrous sodium carbonate (Na₂CO₃)

  • Ethanol, technical grade

  • Reaction vessel with reflux condenser and magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a suspension of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one (0.1 M) and 1-(2,3-dichlorophenyl)piperazine hydrochloride (0.1 M) in 300 mL of technical ethanol, add powdered anhydrous sodium carbonate (0.2 M).[2]

  • Heat the mixture to reflux and maintain for 12 hours with continuous stirring.[2]

  • Monitor the reaction progress using an appropriate chromatographic technique (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the resulting solid to remove inorganic salts.

  • The collected solid can be further purified by taking it up in fresh ethanol (50 mL) and refluxing for 10 minutes to dissolve the product, followed by filtration of the hot solution to remove any remaining insoluble inorganic material.[2]

  • Combine the filtrates, reflux to ensure complete dissolution, and then allow to cool to room temperature for crystallization over 12 hours.[2]

  • Collect the crystalline aripiprazole by filtration and dry under vacuum.

Intermediate in Brigatinib Synthesis

Brigatinib is a potent tyrosine kinase inhibitor used for the treatment of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC).[3] The synthesis of brigatinib involves the coupling of 1-Methyl-4-(4-piperidyl)piperazine with a substituted pyrimidine core.[4]

This protocol outlines the synthesis of a key intermediate in the production of brigatinib.

Materials:

  • 2-nitro-5-fluoroanisole

  • 1-Methyl-4-(4-piperidyl)piperazine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

  • Reaction vessel with reflux condenser and magnetic stirrer

  • Extraction funnel

  • Organic and acidic solvents for extraction (e.g., ethyl acetate and hydrochloric acid solution)

Procedure:

  • In a reaction vessel, combine 2-nitro-5-fluoroanisole and 1-Methyl-4-(4-piperidyl)piperazine in acetonitrile.[4]

  • Add an acid-binding agent such as potassium carbonate (K₂CO₃).[4]

  • Heat the reaction mixture to a temperature between 100 °C and 150 °C.[4]

  • Maintain the reaction at this temperature with stirring until the reaction is complete, as monitored by a suitable analytical method.

  • After completion, cool the mixture and dissolve the resulting compound, 1-(1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine, in an organic solvent like ethyl acetate.[4]

  • Extract the product using an acidic solvent (e.g., 1-2.5 M hydrochloric acid solution).[4]

  • The subsequent step in the synthesis of brigatinib involves the reduction of the nitro group of this intermediate.[4]

Signaling Pathways and Mechanisms of Action

While this compound is a synthetic intermediate, understanding the mechanism of action of the final drug products is crucial for drug discovery professionals.

Aripiprazole Signaling Pathways

Aripiprazole's unique pharmacological profile as a dopamine D2 receptor partial agonist allows it to act as a "dopamine system stabilizer".[4][5] In conditions of high dopamine levels, it acts as an antagonist, while in low dopamine states, it exhibits agonist properties. This modulation affects downstream signaling cascades, including the Akt/GSK-3β pathway. Aripiprazole also demonstrates partial agonism at serotonin 5-HT1A receptors and antagonism at 5-HT2A receptors, contributing to its therapeutic effects and favorable side-effect profile.[5][6]

Aripiprazole_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicles Dopamine D2_autoreceptor D2 Autoreceptor Dopamine_vesicles->D2_autoreceptor Release D2_receptor D2 Receptor AC Adenylyl Cyclase D2_receptor->AC Serotonin_receptor_1A 5-HT1A Receptor Therapeutic_effects Therapeutic Effects (Antipsychotic, Mood Stabilization) Serotonin_receptor_1A->Therapeutic_effects Partial Agonism Serotonin_receptor_2A 5-HT2A Receptor Serotonin_receptor_2A->Therapeutic_effects Antagonism cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Akt Akt PKA->Akt GSK3b GSK-3β Akt->GSK3b GSK3b->Therapeutic_effects Aripiprazole Aripiprazole Aripiprazole->D2_receptor Partial Agonist Aripiprazole->Serotonin_receptor_1A Aripiprazole->Serotonin_receptor_2A Dopamine Dopamine Dopamine->D2_receptor Full Agonist

Aripiprazole's multifaceted mechanism of action.
Brigatinib Signaling Pathways

Brigatinib is a multi-targeted tyrosine kinase inhibitor that potently inhibits ALK and ROS1, and also shows activity against EGFR.[7] In ALK-positive NSCLC, the EML4-ALK fusion protein leads to constitutive activation of the ALK tyrosine kinase, driving downstream signaling pathways such as STAT3, AKT, and ERK1/2, which promote cell proliferation and survival.[7] Brigatinib inhibits the autophosphorylation of ALK, thereby blocking these downstream pathways.[7]

Brigatinib_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ALK_receptor EML4-ALK Fusion Protein STAT3 STAT3 ALK_receptor->STAT3 AKT AKT ALK_receptor->AKT ERK ERK1/2 ALK_receptor->ERK EGFR_receptor EGFR EGFR_receptor->AKT EGFR_receptor->ERK Proliferation Cell Proliferation STAT3->Proliferation Survival Cell Survival AKT->Survival ERK->Proliferation Brigatinib Brigatinib Brigatinib->ALK_receptor Inhibition Brigatinib->EGFR_receptor Inhibition

Brigatinib's inhibition of key oncogenic pathways.

Safety and Handling

This compound may cause irritation to the eyes, skin, and respiratory tract. It is recommended to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, please refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a versatile and valuable intermediate in drug discovery and development. Its utility in the synthesis of complex and important drugs like aripiprazole and brigatinib underscores its significance. These application notes provide a foundation for researchers to understand and utilize this compound in their synthetic and drug discovery efforts.

References

Applications of 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride in CNS Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride is a heterocyclic compound featuring a piperidine ring linked to a methylpiperazine moiety. While primarily documented as a key intermediate in the synthesis of various pharmaceutical agents, including the atypical antipsychotic aripiprazole and the anticancer drug brigatinib, its structural motifs—the piperidine and piperazine rings—are common pharmacophores in a multitude of centrally active compounds.[1][2] Piperazine derivatives are known to exhibit a wide range of biological activities, including effects on the central nervous system (CNS) through modulation of various neurotransmitter systems.[3] This document provides an overview of the potential applications of this compound in CNS research, based on its chemical structure and the known pharmacology of related compounds. It also includes detailed, hypothetical experimental protocols for investigating its neuropharmacological profile.

Potential CNS Research Applications

Based on structure-activity relationship (SAR) studies of related piperazine and piperidine derivatives, this compound may be a valuable tool for investigating several CNS targets and pathways. The presence of the piperazine ring suggests potential interactions with dopamine and serotonin receptors, which are key targets in the treatment of various psychiatric and neurological disorders.

1. Dopaminergic System Modulation:

The piperazine moiety is a common feature in many dopamine receptor ligands.[4] As an intermediate in the synthesis of aripiprazole, a dopamine D2 receptor partial agonist, this compound could be investigated for its own intrinsic activity at dopamine receptors.[3][5][6][7]

  • Hypothesized Activity: Potential partial agonist or antagonist activity at D2-like (D2, D3, D4) receptors.

  • Research Applications:

    • Screening for novel antipsychotic or mood-stabilizing properties.

    • Studying the structural requirements for dopamine receptor binding and functional activity.

    • Use as a reference compound in the development of new dopaminergic agents.

2. Serotonergic System Modulation:

Many arylpiperazine derivatives are known to interact with various serotonin (5-HT) receptor subtypes and the serotonin transporter (SERT).[2][8][9][10][11]

  • Hypothesized Activity: Potential affinity for 5-HT1A, 5-HT2A, or other 5-HT receptor subtypes, or possible effects on serotonin reuptake.

  • Research Applications:

    • Investigating novel antidepressant or anxiolytic effects.

    • Elucidating the role of specific 5-HT receptor subtypes in CNS disorders.

    • Serving as a scaffold for the development of selective serotonergic agents.

3. Sigma Receptor Modulation:

Piperazine and piperidine derivatives have also been identified as ligands for sigma receptors (σ1 and σ2), which are implicated in a variety of CNS functions, including learning, memory, and mood.[12][13]

  • Hypothesized Activity: Potential antagonist or agonist activity at sigma receptors.

  • Research Applications:

    • Exploring potential neuroprotective or cognitive-enhancing effects.

    • Investigating the therapeutic potential of sigma receptor modulation in neurodegenerative diseases and psychiatric disorders.

Quantitative Data Summary (Hypothetical)

Receptor TargetPredicted Binding Affinity (Ki, nM)Predicted Functional ActivityRationale / Reference Compounds
Dopamine D2100 - 500Partial Agonist / AntagonistPrecursor to aripiprazole, a D2 partial agonist.[3][5][6][7]
Dopamine D350 - 200Partial Agonist / AntagonistCommon target for arylpiperazines.
Serotonin 5-HT1A200 - 1000Agonist / Partial AgonistMany piperazine derivatives show 5-HT1A affinity.[8]
Serotonin 5-HT2A500 - 2000AntagonistCommon off-target for antipsychotic precursors.
Sigma 1 (σ1)150 - 600Antagonist / AgonistPiperidine/piperazine scaffolds are common in sigma ligands.[12][13]

Experimental Protocols

The following are detailed protocols for key experiments to characterize the CNS activity of this compound.

Protocol 1: In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of this compound for a panel of CNS receptors.

Materials:

  • This compound

  • Cell membranes expressing the receptor of interest (e.g., human D2, 5-HT1A)

  • Radioligand specific for the receptor of interest (e.g., [3H]Spiperone for D2, [3H]8-OH-DPAT for 5-HT1A)

  • Assay buffer (specific to each receptor)

  • Scintillation vials and cocktail

  • 96-well filter plates and vacuum manifold

  • Liquid scintillation counter

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water). Perform serial dilutions to obtain a range of concentrations for the competition assay.

  • Assay Setup: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound or vehicle.

  • Incubation: Incubate the plates at a specific temperature and for a duration optimized for the receptor being studied (e.g., 60 minutes at room temperature).

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Punch out the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Functional Assay (cAMP Assay for Gs/Gi-coupled Receptors)

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of this compound at a Gs or Gi-coupled receptor (e.g., 5-HT1A).

Materials:

  • This compound

  • CHO or HEK293 cells stably expressing the receptor of interest

  • Forskolin (for Gi-coupled receptors)

  • cAMP assay kit (e.g., HTRF, ELISA)

  • Cell culture reagents

Methodology:

  • Cell Culture: Culture the cells expressing the receptor of interest to an appropriate density in 96-well plates.

  • Compound Treatment:

    • Agonist Mode: Treat the cells with varying concentrations of this compound.

    • Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound before adding a known agonist for the receptor.

  • Stimulation (for Gi-coupled receptors): Add forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.

  • Incubation: Incubate the plates for a specified time (e.g., 30 minutes) at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP concentration against the log concentration of the test compound to determine the EC50 and Emax values.

    • Antagonist Mode: Plot the response to the known agonist against the log concentration of the test compound to determine the IC50 and calculate the pA2 value.

Protocol 3: In Vivo Behavioral Assay (Forced Swim Test in Mice)

Objective: To assess the potential antidepressant-like activity of this compound.

Materials:

  • This compound

  • Male C57BL/6 mice (8-10 weeks old)

  • Vehicle (e.g., saline)

  • Positive control (e.g., imipramine)

  • Cylindrical glass beakers (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Video recording and analysis software

Methodology:

  • Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound, vehicle, or the positive control via intraperitoneal (i.p.) injection 30-60 minutes before the test.

  • Pre-test Session (Day 1): Place each mouse individually into a beaker of water for 15 minutes. This session is for habituation.

  • Test Session (Day 2): 24 hours after the pre-test, place the mice back into the beakers for a 6-minute test session.

  • Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the 6-minute test session. Immobility is defined as the absence of all movement except for that required to keep the head above water.

  • Data Analysis: Compare the duration of immobility between the different treatment groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). A significant reduction in immobility time compared to the vehicle group suggests an antidepressant-like effect.

Visualizations

Signaling Pathway Diagram

G Hypothesized Signaling Pathways for this compound cluster_0 Dopaminergic Pathway cluster_1 Serotonergic Pathway Compound 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride D2R Dopamine D2 Receptor Compound->D2R Partial Agonist / Antagonist AC Adenylyl Cyclase D2R->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA DARPP32 DARPP-32 PKA->DARPP32 CellularResponse_D2 Modulation of Neuronal Excitability DARPP32->CellularResponse_D2 Compound2 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride SHT1A 5-HT1A Receptor Compound2->SHT1A Agonist AC2 Adenylyl Cyclase SHT1A->AC2 NeuronHyperpol Neuronal Hyperpolarization SHT1A->NeuronHyperpol cAMP2 cAMP AC2->cAMP2

Caption: Hypothesized modulation of dopaminergic and serotonergic signaling pathways.

Experimental Workflow Diagram

G Workflow for In Vitro Characterization cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: In Vivo Validation A Prepare Compound Stock Solutions B Radioligand Binding Assay (CNS Receptor Panel) A->B C Data Analysis: Determine Ki values B->C D Select Hit Receptors (from Phase 1) C->D E Functional Assays (e.g., cAMP, Ca2+ flux) D->E F Determine EC50/IC50 and Emax E->F G Select Promising Functional Profile F->G H Behavioral Models (e.g., Forced Swim Test) G->H I Assess Phenotypic Effects H->I

Caption: Phased workflow for neuropharmacological characterization.

Conclusion

While this compound is primarily recognized as a synthetic intermediate, its structural similarity to known CNS-active compounds suggests it may possess inherent pharmacological activity. The application notes and protocols provided herein offer a framework for researchers to investigate its potential as a tool compound for CNS research. Rigorous experimental validation is necessary to confirm the hypothesized activities and to fully elucidate its neuropharmacological profile. Such studies could uncover novel activities and provide valuable insights for the design of new therapeutic agents for CNS disorders.

References

1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride as an intermediate for aripiprazole

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Aripiprazole Synthesis

Introduction

Aripiprazole is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and other psychiatric conditions.[1][2] Its synthesis is a critical process in pharmaceutical manufacturing, requiring precise control over reaction conditions to ensure high yield and purity. This document provides detailed application notes and protocols for the industrial synthesis of aripiprazole.

Note on the Intermediate 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride

While this compound is a piperazine derivative used in the pharmaceutical field for the synthesis of antidepressants and antipsychotic drugs, a specific, documented synthetic pathway for the direct synthesis of aripiprazole using this compound as a key intermediate could not be identified in a comprehensive review of scientific literature and patents.[3] The established and most widely employed industrial synthesis of aripiprazole proceeds via a different route, which is detailed below.

Established Synthesis of Aripiprazole

The most common and industrially scalable synthesis of aripiprazole is a convergent synthesis that involves the N-alkylation of 1-(2,3-dichlorophenyl)piperazine with a 7-(4-halobutoxy)-3,4-dihydroquinolinone derivative.[1][4] This method is favored for its efficiency and scalability.

Overall Reaction Scheme:

Aripiprazole_Synthesis cluster_intermediate1 Intermediate 1 Synthesis cluster_intermediate2 Intermediate 2 Synthesis cluster_final_step Final Coupling Reaction 7-hydroxy-3,4-dihydroquinolin-2(1H)-one 7-hydroxy-3,4-dihydroquinolin-2(1H)-one 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one 7-hydroxy-3,4-dihydroquinolin-2(1H)-one->7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one K2CO3, DMF 1,4-dibromobutane 1,4-dibromobutane 1,4-dibromobutane->7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one Aripiprazole Aripiprazole 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one->Aripiprazole Na2CO3, Ethanol, Reflux 2,3-dichloroaniline 2,3-dichloroaniline 1-(2,3-dichlorophenyl)piperazine 1-(2,3-dichlorophenyl)piperazine 2,3-dichloroaniline->1-(2,3-dichlorophenyl)piperazine Heat bis(2-chloroethyl)amine bis(2-chloroethyl)amine bis(2-chloroethyl)amine->1-(2,3-dichlorophenyl)piperazine 1-(2,3-dichlorophenyl)piperazine->Aripiprazole

Caption: Overall synthetic scheme for Aripiprazole.

Experimental Protocols

1. Synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one (Intermediate 1)

This protocol describes the etherification of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one.

  • Materials:

    • 7-hydroxy-3,4-dihydroquinolin-2(1H)-one

    • 1,4-dibromobutane

    • Potassium carbonate (K₂CO₃)

    • N,N-dimethylformamide (DMF)

    • Ethyl acetate

    • Water

  • Procedure:

    • To a stirred solution of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one in DMF, add potassium carbonate.

    • Add 1,4-dibromobutane to the mixture.

    • Heat the reaction mixture to 60°C and maintain for 4 hours.[2]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and dilute with an equal volume of water.[2]

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Recrystallize the crude product from ethanol to yield pure 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one.

2. Synthesis of 1-(2,3-dichlorophenyl)piperazine (Intermediate 2)

This protocol outlines the synthesis of the piperazine moiety.

  • Materials:

    • 2,3-dichloroaniline

    • Diethanolamine

    • Hydrochloric acid

  • Procedure:

    • A mixture of 2,3-dichloroaniline and diethanolamine is heated.

    • The reaction mixture is refluxed for several hours.

    • Upon completion, the mixture is cooled, and the product is precipitated by the addition of hydrochloric acid.

    • The resulting hydrochloride salt is filtered, washed, and can be used directly or neutralized to the free base for the subsequent step.

3. Synthesis of Aripiprazole (Final Product)

This protocol details the final coupling reaction to produce aripiprazole.[5]

  • Materials:

    • 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one

    • 1-(2,3-dichlorophenyl)piperazine hydrochloride

    • Sodium carbonate (Na₂CO₃)

    • Ethanol

    • Water

  • Procedure:

    • Suspend 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one and 1-(2,3-dichlorophenyl)piperazine hydrochloride in ethanol.

    • Add anhydrous sodium carbonate to the suspension.

    • Reflux the mixture for 12 hours.[5]

    • Monitor the reaction by HPLC until the starting materials are consumed.

    • Cool the reaction mixture to room temperature and filter to remove inorganic salts.

    • The filtrate is concentrated, and the crude aripiprazole is precipitated.

    • The crude product is collected by filtration and washed with water.

    • Recrystallize the crude aripiprazole from ethanol to obtain the final product with high purity.[5]

Data Presentation
ParameterSynthesis of Intermediate 1Synthesis of AripiprazoleReference
Key Reagents 7-hydroxy-3,4-dihydroquinolin-2(1H)-one, 1,4-dibromobutane7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one, 1-(2,3-dichlorophenyl)piperazine[1][6]
Solvent DMFEthanol[2][5]
Base K₂CO₃Na₂CO₃[2][5]
Reaction Temperature 60°CReflux[2][5]
Reaction Time 4 hours12 hours[2][5]
Typical Yield ~80%85-90%[7]
Purity (by HPLC) >98%>99.3%[5][7]
Visualizations

Experimental Workflow for Aripiprazole Synthesis

G cluster_prep Preparation of Intermediates cluster_coupling Final Synthesis cluster_purification Purification I1 Synthesize 7-(4-bromobutoxy)-3,4- dihydroquinolin-2(1H)-one React Couple Intermediates in Ethanol with Na2CO3 I1->React I2 Synthesize 1-(2,3-dichlorophenyl)piperazine I2->React Reflux Reflux for 12 hours React->Reflux Workup Filter and Concentrate Reflux->Workup Recrystallize Recrystallize from Ethanol Workup->Recrystallize Dry Dry to obtain pure Aripiprazole Recrystallize->Dry

Caption: Aripiprazole Synthesis Workflow.

Logical Relationship of Key Components

G A 7-hydroxy-3,4-dihydroquinolin-2(1H)-one C Intermediate 1 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one A->C B 1,4-dibromobutane B->C G Aripiprazole C->G D 2,3-dichloroaniline F Intermediate 2 1-(2,3-dichlorophenyl)piperazine D->F E Diethanolamine E->F F->G

Caption: Key Component Relationships.

References

The Pivotal Role of 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride in the Synthesis of the Targeted Cancer Therapy, Brigatinib

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of precision oncology, the synthesis of targeted therapies requires a meticulous selection of chemical intermediates to ensure the final product's purity, efficacy, and safety. Among these crucial building blocks is 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride, a key precursor in the manufacturing of Brigatinib (Alunbrig®), a potent second-generation anaplastic lymphoma kinase (ALK) inhibitor. These application notes delve into the specific role of this intermediate, providing detailed protocols and quantitative data for researchers, scientists, and drug development professionals.

Brigatinib is a critical therapeutic agent for patients with ALK-positive metastatic non-small cell lung cancer (NSCLC). Its complex molecular architecture necessitates a multi-step synthesis, where the introduction of the 1-methyl-4-(4-piperidyl)piperazine moiety is a pivotal step. This portion of the molecule is crucial for its pharmacological activity and pharmacokinetic profile.

Application Notes

This compound serves as a critical nucleophile in the synthesis of a key Brigatinib intermediate, 2-methoxy-4-[4-(4-methyl-1-piperazinyl)-1-piperidinyl]-aniline. This aniline derivative is subsequently coupled with a pyrimidine core to complete the Brigatinib structure. The dihydrochloride salt form of the piperidyl-piperazine derivative ensures stability and facilitates handling during the manufacturing process.

The purity of this compound is paramount, as any impurities can be carried through the synthesis and compromise the quality of the final active pharmaceutical ingredient (API). Therefore, stringent quality control of this starting material is essential.

Data Presentation

The following table summarizes the quantitative data for the key reaction steps involving 1-Methyl-4-(4-piperidyl)piperazine in a common synthetic route to Brigatinib.

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1Synthesis of 1-(1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine2-nitro-5-fluoroanisole, 1-methyl-4-(4-piperidyl)-piperazine, K₂CO₃Acetonitrile100-150->90>98
2Synthesis of 2-methoxy-4-[4-(4-methyl-1-piperazinyl)-1-piperazinyl]-aniline1-(1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine, 10% Pd/C, H₂EthanolRoom Temp2.595>99.8
3Synthesis of BrigatinibIntermediate from Step 2, 2,5-dichloro-N-(2-(dimethylphosphino)phenyl)pyrimidin-4-amine2-Methoxyethanol1101880.3 (final step)>99.9
Overall Brigatinib Synthesis >50 >99.9

Experimental Protocols

Protocol 1: Synthesis of 1-(1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine

This protocol outlines the aromatic amine substitution reaction to form a key nitro-intermediate.

  • To a reaction vessel, add 2-nitro-5-fluoroanisole and 1-methyl-4-(4-piperidyl)-piperazine in a 1-2:1 molar ratio.

  • Add potassium carbonate (K₂CO₃) as an acid scavenger.

  • Add acetonitrile as the reaction solvent.

  • Heat the reaction mixture to a temperature between 100°C and 150°C.

  • Monitor the reaction progress by a suitable chromatographic method (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture.

  • Dissolve the mixture in an organic solvent such as ethyl acetate or dichloromethane.

  • Extract the product with an acidic aqueous solution (e.g., 1-2.5 mol/L hydrochloric acid).

  • The product, 1-(1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine, is obtained after workup.

Protocol 2: Synthesis of 2-methoxy-4-[4-(4-methyl-1-piperazinyl)-1-piperazinyl]-aniline

This protocol details the palladium-on-carbon catalyzed hydrogenation of the nitro group to an aniline.

  • Dissolve 1-(1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine (20 g, 0.06 mol) in ethanol (800 mL) in a hydrogenation vessel.

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst.

  • Pressurize the vessel with hydrogen gas (H₂) to 10 psi.

  • Stir the reaction mixture vigorously for 2.5 hours at room temperature.

  • Monitor the reaction for the disappearance of the starting material.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield the product, 2-methoxy-4-[4-(4-methyl-1-piperazinyl)-1-piperazinyl]-aniline, as a purple solid.[1]

Visualizations

The following diagrams illustrate the Brigatinib synthesis workflow and its mechanism of action.

G cluster_0 Step 1: Synthesis of Nitro Intermediate cluster_1 Step 2: Reduction of Nitro Group cluster_2 Step 3: Final Coupling Reaction A 2-nitro-5-fluoroanisole C 1-(1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine A->C B This compound B->C D 2-methoxy-4-[4-(4-methyl-1-piperazinyl)-1-piperazinyl]-aniline C->D H2, Pd/C F Brigatinib D->F E 2,5-dichloro-N-(2-(dimethylphosphino)phenyl)pyrimidin-4-amine E->F

Caption: Workflow for the synthesis of Brigatinib.

G cluster_1 Intracellular Signaling ALK ALK Receptor Tyrosine Kinase PI3K_AKT PI3K/AKT Pathway ALK->PI3K_AKT RAS_MAPK RAS/MAPK Pathway ALK->RAS_MAPK JAK_STAT JAK/STAT Pathway ALK->JAK_STAT EGFR EGFR EGFR->PI3K_AKT EGFR->RAS_MAPK ROS1 ROS1 ROS1->PI3K_AKT Brigatinib Brigatinib Brigatinib->ALK Inhibition Brigatinib->EGFR Inhibition Brigatinib->ROS1 Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis PI3K_AKT->Proliferation RAS_MAPK->Proliferation JAK_STAT->Proliferation

Caption: Brigatinib's mechanism of action.

References

Application Notes and Protocols: 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride in Antipsychotic Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride as a pivotal chemical intermediate in the discovery and development of novel antipsychotic agents. While direct antipsychotic activity of this compound is not extensively documented, its structural motif is a cornerstone in a multitude of potent antipsychotic drugs. This document outlines its potential applications, relevant experimental protocols for screening its derivatives, and the underlying principles of its use in medicinal chemistry.

Introduction: The Role of Piperazine Moieties in Antipsychotics

The piperazine ring is a privileged scaffold in central nervous system (CNS) drug discovery, particularly for antipsychotics.[1][2][3] Its unique physicochemical properties, including its basicity and ability to be readily substituted at its two nitrogen atoms, allow for the fine-tuning of pharmacological activity and pharmacokinetic profiles.[3] Many successful typical and atypical antipsychotic drugs feature a piperazine or piperidine core, which often plays a crucial role in their interaction with key neurotransmitter receptors implicated in the pathophysiology of schizophrenia and other psychotic disorders.[1][2] These receptors primarily include dopamine (D2-like) and serotonin (5-HT) receptor subtypes.[1][2]

This compound serves as a valuable starting material for the synthesis of novel compounds targeting these receptors.[4] Its structure combines both a piperidine and a methyl-piperazine group, offering multiple points for chemical modification to explore structure-activity relationships (SAR) and develop new chemical entities with desired antipsychotic profiles.

Application as a Chemical Intermediate

This compound is primarily utilized as a building block in the synthesis of more complex molecules.[4] Medicinal chemists can leverage this intermediate to generate libraries of compounds for high-throughput screening. The secondary amine on the piperidine ring and the tertiary amine within the methylpiperazine moiety provide distinct chemical handles for derivatization.

A general workflow for utilizing this intermediate in a drug discovery program is outlined below:

G cluster_0 Synthesis & Derivatization cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation Start 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride Synthesis Chemical Synthesis (e.g., Amidation, Alkylation) Start->Synthesis Library Library of Novel Piperazine Derivatives Synthesis->Library Binding Receptor Binding Assays (Dopamine & Serotonin Receptors) Library->Binding Functional Functional Assays (Agonist/Antagonist Activity) Binding->Functional Behavior Animal Models of Psychosis (e.g., Apomorphine-induced climbing) Functional->Behavior Tox Preliminary Toxicology & Pharmacokinetics Behavior->Tox Lead_Opt Lead_Opt Tox->Lead_Opt Lead Optimization

Fig. 1: Drug discovery workflow using the piperazine intermediate.

Key Signaling Pathways in Antipsychotic Action

The therapeutic effects of antipsychotics are largely attributed to their modulation of dopaminergic and serotonergic signaling pathways in the brain. Derivatives of 1-Methyl-4-(4-piperidyl)piperazine are often designed to interact with D2 and 5-HT2A receptors, among others.

cluster_D2 Dopaminergic Pathway (Mesolimbic) cluster_5HT2A Serotonergic Pathway (Cortical) D2R D2 Receptor AC Adenylyl Cyclase D2R->AC Inhibition cAMP cAMP AC->cAMP PKA PKA cAMP->PKA DARPP32 DARPP-32 PKA->DARPP32 Downstream Modulation of Neuronal Excitability DARPP32->Downstream Antipsychotic Antipsychotic (D2 Antagonist) Antipsychotic->D2R Blocks SHT2AR 5-HT2A Receptor PLC Phospholipase C SHT2AR->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC DA_Release Dopamine Release (Mesocortical) Ca_PKC->DA_Release Modulates Antipsychotic_5HT Antipsychotic (5-HT2A Antagonist) Antipsychotic_5HT->SHT2AR Blocks

Fig. 2: Simplified D2 and 5-HT2A receptor signaling pathways.

Experimental Protocols

The following are generalized protocols for key experiments to characterize novel derivatives synthesized from this compound.

Protocol 1: Radioligand Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of synthesized compounds for dopamine and serotonin receptors.

Materials:

  • Cell membranes from cell lines stably expressing the human receptor of interest (e.g., D2, D3, 5-HT1A, 5-HT2A).

  • Radioligands specific for each receptor (e.g., [³H]Spiperone for D2, [³H]8-OH-DPAT for 5-HT1A).

  • Synthesized test compounds.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Scintillation vials and cocktail.

  • Microplate harvester and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the assay buffer, radioligand at a concentration near its Kd, and the test compound or vehicle.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the bound radioactivity using a liquid scintillation counter.

  • Calculate the Ki values using the Cheng-Prusoff equation.

Protocol 2: In Vivo Behavioral Assay - Apomorphine-Induced Climbing in Mice

Objective: To assess the potential antipsychotic activity of test compounds by measuring their ability to antagonize the effects of a dopamine agonist.

Materials:

  • Male ICR mice (20-25 g).

  • Apomorphine hydrochloride.

  • Test compounds.

  • Vehicle (e.g., saline, DMSO/saline mixture).

  • Climbing cages (cylindrical wire mesh cages).

Procedure:

  • Acclimate mice to the laboratory environment.

  • Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral).

  • After a specified pretreatment time (e.g., 30-60 minutes), administer apomorphine (e.g., 1-3 mg/kg, s.c.).

  • Immediately place each mouse in an individual climbing cage.

  • Observe and score the climbing behavior at regular intervals (e.g., every 5 minutes for 30 minutes).

    • Scoring: 0 = no climbing; 1 = four paws on the floor, head and forepaws exploring the cage wall; 2 = climbing with all four paws on the cage wall.

  • Analyze the data to determine if the test compound significantly reduces the climbing behavior induced by apomorphine compared to the vehicle-treated group.

Quantitative Data for Related Piperazine Derivatives

While specific data for the title compound is limited, the following tables summarize the binding affinities of various piperazine-containing compounds for key CNS receptors, providing a reference for expected activities of its derivatives.

Table 1: Dopamine Receptor Binding Affinities of Selected Piperazine Derivatives

Compound ClassDerivative ExampleD2 Receptor Ki (nM)D3 Receptor Ki (nM)D2/D3 Selectivity
Arylpiperazines2,3-Dichlorophenylpiperazine analogue<10<1>10
Phenylpiperazines4-Thiophene-3-yl-benzamide N-phenylpiperazine-1.4 - 4367 - 1831
Arylpiperazines2-Methoxyphenylpiperazine analogue<10<5~2

Data compiled from studies on various substituted piperazine series.[5][6]

Table 2: Serotonin Receptor Binding Affinities of Selected Piperazine Derivatives

Compound ClassDerivative Example5-HT1A Receptor Ki (nM)5-HT2A Receptor Ki (nM)5-HT7 Receptor Ki (nM)
ArylpiperazinesLP-211188 - 379-15
PhenylpiperazinesN-phenylpiperazine with alpha-adrenergic affinity27-73.6
MethoxyphenylpiperazinesMMP ([¹¹C]CUMI-101)0.15--

Data compiled from studies on various substituted piperazine series.[6][7][8]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel compounds in the pursuit of new antipsychotic therapies. Its inherent structural features are present in many clinically effective drugs. By employing the synthetic and screening strategies outlined in these notes, researchers can effectively utilize this intermediate to develop new chemical entities with tailored affinities for dopamine and serotonin receptors, potentially leading to the discovery of safer and more effective treatments for psychotic disorders.

References

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the structure-activity relationship (SAR) studies of piperazine derivatives, a versatile scaffold in medicinal chemistry.[1][2][3][4][5] The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, offers a unique combination of properties including structural rigidity, a large polar surface area, and the ability to act as both hydrogen bond donors and acceptors.[1][2][3] These characteristics often lead to improved aqueous solubility, oral bioavailability, and favorable ADME (absorption, distribution, metabolism, and excretion) properties, making it a privileged structure in drug discovery.[1][2][3] This document outlines SAR studies in two key therapeutic areas: anticancer and antipsychotic agents, providing quantitative data, detailed experimental protocols, and visual workflows to guide future research.

General Workflow for SAR Studies of Piperazine Derivatives

The following diagram illustrates a typical workflow for conducting SAR studies on piperazine derivatives, from initial design to lead optimization.

SAR_Workflow cluster_design Design & Synthesis cluster_screening Screening & Evaluation cluster_optimization Lead Optimization start Initial Hit Identification (e.g., Piperazine Scaffold) design Design Analogs (Varying Substituents at N1 & N4) start->design synthesis Chemical Synthesis of Piperazine Derivatives design->synthesis in_vitro In Vitro Biological Assays (e.g., Cytotoxicity, Receptor Binding) synthesis->in_vitro Test Compounds sar_analysis SAR Analysis (Identify Key Structural Features) in_vitro->sar_analysis sar_analysis->design Iterative Redesign lead_selection Selection of Lead Compounds sar_analysis->lead_selection adme_tox ADME/Tox Profiling (In Vitro & In Vivo) lead_selection->adme_tox in_vivo In Vivo Efficacy Studies (Animal Models) adme_tox->in_vivo final_candidate final_candidate in_vivo->final_candidate Optimized Candidate

Caption: General workflow for SAR studies of piperazine derivatives.

I. Piperazine Derivatives as Anticancer Agents

The piperazine scaffold is a key component in numerous anticancer agents.[6][7] SAR studies have revealed that modifications to the piperazine ring can significantly impact cytotoxicity and the mechanism of action.[5][7]

Data Presentation: SAR of Quinoxalinyl-Piperazine Derivatives

One study identified a quinoxalinyl-piperazine derivative as a potent growth inhibitor of various cancer cell lines.[8] The compound was found to be a G2/M specific cell cycle inhibitor and an inhibitor of the anti-apoptotic Bcl-2 protein.[8]

Compound IDR Group (at N4 of Piperazine)Target Cell LineIC50 (µM)[8]
30 QuinoxalinylBreast (MCF-7)5.2
30 QuinoxalinylSkin (A431)4.8
30 QuinoxalinylPancreas (PANC-1)6.5
30 QuinoxalinylCervix (HeLa)7.1

Data extracted from a study on quinoxalinyl–piperazine derivatives as anticancer agents.[8]

Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of piperazine derivatives on cancer cell lines.

Objective: To determine the concentration of a piperazine derivative that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, A431, PANC-1, HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Piperazine derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the piperazine derivatives in complete growth medium. The final concentration of DMSO should be less than 0.5%. Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

II. Piperazine Derivatives as Antipsychotic Agents

Piperazine derivatives are integral to the development of both typical and atypical antipsychotic drugs, primarily targeting dopamine and serotonin receptors.[9][10] SAR studies in this area focus on optimizing receptor affinity and selectivity to enhance efficacy and reduce side effects.[9][11]

Data Presentation: SAR of Multi-Target Piperazine Derivatives

A novel series of multi-receptor piperazine derivatives were designed as potential antipsychotic agents.[12] The lead compound, 3w , demonstrated high affinity for D2, 5-HT1A, and 5-HT2A receptors with low affinity for off-target receptors.[12]

Compound IDKey Structural FeaturesD2 Receptor Affinity (Ki, nM)[12]5-HT1A Receptor Affinity (Ki, nM)[12]5-HT2A Receptor Affinity (Ki, nM)[12]
3w [Describe key features]1.22.53.1

Data extracted from a study on multi-target heterocycle piperazine derivatives as potential antipsychotics.[12]

Experimental Protocol: Radioligand Receptor Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of piperazine derivatives for specific neurotransmitter receptors.

Objective: To quantify the affinity of test compounds for dopamine D2 and serotonin 5-HT1A/2A receptors.

Materials:

  • Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells)

  • Radioligand specific for the target receptor (e.g., [3H]Spiperone for D2, [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A)

  • Non-specific binding competitor (e.g., Haloperidol for D2, Serotonin for 5-HT receptors)

  • Piperazine derivatives

  • Incubation buffer

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test piperazine derivative or the non-specific binding competitor in the incubation buffer.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well. Count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Total binding is determined in the absence of any competitor.

    • Non-specific binding is determined in the presence of a high concentration of the non-specific binding competitor.

    • Specific binding is calculated as Total Binding - Non-specific Binding.

    • The IC50 value (concentration of the test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway: Dopamine D2 and Serotonin 5-HT2A Receptor Antagonism

The therapeutic effect of many atypical antipsychotics involves the modulation of dopamine and serotonin signaling pathways. The diagram below illustrates the antagonistic effect of a piperazine derivative on these pathways.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron dopamine Dopamine d2_receptor D2 Receptor dopamine->d2_receptor Binds serotonin Serotonin ht2a_receptor 5-HT2A Receptor serotonin->ht2a_receptor Binds downstream_signaling Downstream Signaling (e.g., cAMP, Ca2+) d2_receptor->downstream_signaling Inhibition ht2a_receptor->downstream_signaling Modulation therapeutic_effect Therapeutic Effect (Reduced Psychosis) downstream_signaling->therapeutic_effect piperazine Piperazine Derivative (Antagonist) piperazine->d2_receptor Blocks piperazine->ht2a_receptor Blocks

Caption: Antagonistic action of piperazine derivatives on D2 and 5-HT2A receptors.

References

Application Notes and Protocols for Receptor Binding Assays with Piperazine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting receptor binding assays for the characterization of piperazine-containing ligands. The protocols detailed below are foundational for determining the affinity and selectivity of these compounds for their target receptors, a critical step in the drug discovery and development process.

Introduction

The piperazine scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting a variety of receptors, particularly G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors.[1] Accurate determination of the binding properties of these ligands is essential for understanding their pharmacological profile. Radioligand binding assays remain the gold standard for quantifying the affinity of a ligand for its receptor due to their sensitivity and robustness.[2]

This document outlines the theoretical basis and practical protocols for two fundamental types of radioligand binding assays: saturation and competitive binding assays.

Section 1: Data Presentation

Quantitative data from receptor binding assays should be presented in a clear and organized manner to facilitate comparison between compounds.

Table 1: Saturation Binding Assay Data Summary

RadioligandKd (nM)Bmax (fmol/mg protein)Hill Slope
[³H]-ExampleLigand12.5 ± 0.31500 ± 1201.0 ± 0.1
[³H]-ExampleLigand210.1 ± 1.2850 ± 750.9 ± 0.1
  • Kd (Equilibrium Dissociation Constant): Represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates higher binding affinity.[3][4]

  • Bmax (Maximum Receptor Density): Represents the total concentration of receptors in the sample.[3][4]

  • Hill Slope: A measure of the steepness of the binding curve, which can provide insights into the nature of the binding interaction. A Hill slope of 1.0 suggests a simple bimolecular interaction.

Table 2: Competitive Binding Assay Data Summary

Test Compound (Piperazine Derivative)Radioligand UsedKi (nM)
Compound A[³H]-Spiperone15.2 ± 2.1
Compound B[³H]-Ketanserin5.8 ± 0.7
Compound C[³H]-Pentazocine102.4 ± 15.3
  • Ki (Inhibition Constant): Represents the affinity of the unlabeled test compound for the receptor. It is calculated from the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.[5]

Section 2: Experimental Protocols

Detailed methodologies for performing saturation and competitive binding assays are provided below. These protocols are generalized and may require optimization for specific receptors and ligands.

Protocol 2.1: Membrane Preparation from Cultured Cells

This protocol describes the preparation of cell membranes expressing the target receptor.

Materials:

  • HEK293 cells stably expressing the human receptor of interest (e.g., Dopamine D2 receptor).[5]

  • Cell culture medium.

  • Phosphate-Buffered Saline (PBS), ice-cold.

  • Homogenization Buffer (e.g., 50 mM Tris-HCl, pH 7.4), ice-cold.

  • Centrifuge and centrifuge tubes.

  • Homogenizer (e.g., Dounce or Potter-Elvehjem).

  • Protein assay kit (e.g., BCA or Bradford).

Procedure:

  • Culture cells to confluency.

  • Harvest the cells by scraping and transfer to a centrifuge tube.

  • Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in ice-cold PBS.

  • Centrifuge again at 1,000 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the pellet in ice-cold Homogenization Buffer.

  • Homogenize the cell suspension on ice.

  • Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C.

  • Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Homogenization Buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay.

  • Aliquot the membrane preparation and store at -80°C until use.

Protocol 2.2: Saturation Radioligand Binding Assay

This assay is used to determine the Kd and Bmax of a radioligand for a specific receptor.[2]

Materials:

  • Membrane preparation (from Protocol 2.1).

  • Radioligand (e.g., [³H]-Spiperone).

  • Unlabeled ligand for determining non-specific binding (e.g., Haloperidol).[5]

  • Binding Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).[5]

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation vials.

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the radioligand in Binding Buffer. A typical concentration range would span from 0.1 to 10 times the expected Kd.

  • In a 96-well plate, set up the following for each radioligand concentration in triplicate:

    • Total Binding: Add a known volume of Binding Buffer.

    • Non-specific Binding: Add a high concentration of the unlabeled ligand (e.g., 10 µM Haloperidol).[5]

  • Add the serially diluted radioligand to the appropriate wells.

  • Add a consistent amount of the membrane preparation to each well (the optimal amount should be determined empirically to ensure that less than 10% of the added radioligand is bound).[6]

  • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.[5]

  • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.[5]

  • Wash the filters several times with ice-cold Binding Buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.[5]

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding for each radioligand concentration.[5]

    • Plot the specific binding as a function of the radioligand concentration.

    • Use non-linear regression analysis (one-site binding hyperbola) to determine the Kd and Bmax values.[6]

Protocol 2.3: Competitive Radioligand Binding Assay

This assay is used to determine the affinity (Ki) of an unlabeled test compound (e.g., a piperazine derivative) for a receptor.[2]

Materials:

  • Same as for the Saturation Binding Assay.

  • Unlabeled test compounds (piperazine derivatives).

Procedure:

  • Prepare serial dilutions of the unlabeled test compounds in Binding Buffer.

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: Add Binding Buffer.

    • Non-specific Binding: Add a high concentration of a standard unlabeled ligand (e.g., 10 µM Haloperidol).

    • Competition: Add the serially diluted unlabeled test compounds.

  • Add a fixed concentration of the radioligand to all wells. The concentration of the radioligand should ideally be at or below its Kd value.

  • Add a consistent amount of the membrane preparation to each well.

  • Incubate, filter, and wash as described in the Saturation Binding Assay protocol.

  • Count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression analysis (sigmoidal dose-response) to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Section 3: Visualizations

Diagrams illustrating key processes can aid in understanding the experimental workflow and the underlying biological pathways.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation (Membrane + Ligands) Membrane_Prep->Incubation Ligand_Prep Ligand Preparation Ligand_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Calc_Binding Calculate Specific Binding Counting->Calc_Binding Regression Non-linear Regression Calc_Binding->Regression Determine_Params Determine Kd, Bmax, Ki Regression->Determine_Params GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Piperazine Ligand (Agonist) Receptor GPCR Ligand->Receptor Binding G_Protein G-Protein (αβγ) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream Downstream Signaling Cascade Second_Messenger->Downstream Response Cellular Response Downstream->Response

References

Protocol for N-Alkylation of Piperazine Rings: Application Notes for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The N-alkylation of piperazine rings is a cornerstone of modern medicinal chemistry and drug development. The piperazine scaffold is a privileged structure, appearing in a multitude of approved pharmaceutical agents due to its ability to impart favorable pharmacokinetic properties, such as enhanced solubility and oral bioavailability. The two nitrogen atoms of the piperazine ring provide handles for chemical modification, allowing for the precise tuning of a molecule's biological activity and selectivity. This document provides detailed protocols and application notes for three key methods of N-alkylation of piperazine rings: direct alkylation, reductive amination, and Buchwald-Hartwig amination. These methods are broadly applicable in the synthesis of diverse chemical libraries for drug discovery programs.

Direct N-Alkylation with Alkyl Halides

Direct N-alkylation is a straightforward and widely used method for forming carbon-nitrogen bonds.[1] This reaction involves the nucleophilic attack of a piperazine nitrogen atom on an alkyl halide (or sulfonate), typically in the presence of a base to neutralize the resulting hydrohalic acid. A primary challenge with unsubstituted piperazine is controlling the selectivity between mono- and di-alkylation. The use of a mono-protected piperazine, such as N-Boc-piperazine, is a common strategy to ensure selective mono-alkylation.[1][2]

Quantitative Data for Direct N-Alkylation
Piperazine DerivativeAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
PiperazineBenzyl chlorideAniline hydrochloride (catalyst)Methanol50395.5[3][4]
1-(4-bromophenyl)piperazineAlkyl Bromide (1.1 eq)K₂CO₃ (2.0 eq)Acetonitrile60-80Not SpecifiedNot Specified[1]
N-Acetylpiperazine1-Bromobutane (1.25 eq)K₂CO₃ (1.25 eq)THFRefluxOvernight88[5]
1-(2-hydroxyethyl)piperazine4-(methylthio)benzyl chlorideTriethylamineEthanolRoom Temp.5Not Specified (crude)[6][7]
Piperazine hexahydrateo-methylbenzyl bromide (0.1 mol)HCl (0.2 mol)Ethanol20 -> 702.589[8]
Experimental Protocol: Synthesis of N-Benzylpiperazine

This protocol describes the high-yield synthesis of N-benzylpiperazine from piperazine and benzyl chloride.[3][4]

Materials:

  • Piperazine (0.3 mol, 25.8 g)

  • Benzyl chloride (0.3 mol, 38 g)

  • Aniline hydrochloride (catalyst)

  • Anhydrous methanol (100 ml)

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

Procedure:

  • In a 500 ml reaction flask, dissolve 25.8 g (0.3 mol) of piperazine in 100 ml of anhydrous methanol with stirring.

  • Add a catalytic amount of aniline hydrochloride to the solution.

  • Heat the reaction mixture to 50°C.

  • Add 38 g (0.3 mol) of benzyl chloride dropwise over approximately 30 minutes.

  • Maintain the reaction temperature at 50°C for 3 hours.

  • Cool the reaction mixture to room temperature.

  • Remove the methanol by evaporation under reduced pressure.

  • Add NaOH solution to the residue to adjust the pH to 13.

  • Extract the product twice with 50 ml portions of ethyl acetate.

  • Combine the organic layers and distill under reduced pressure (2.5 mmHg) to collect the fraction at 120-124°C, yielding N-benzylpiperazine.

experimental_workflow_direct_alkylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve Piperazine in Methanol add_cat Add Aniline Hydrochloride dissolve->add_cat heat_50 Heat to 50°C add_cat->heat_50 add_benzyl_chloride Add Benzyl Chloride (dropwise) heat_50->add_benzyl_chloride react Maintain at 50°C for 3h add_benzyl_chloride->react cool Cool to RT react->cool evaporate Evaporate Solvent cool->evaporate basify Basify with NaOH (pH 13) evaporate->basify extract Extract with Ethyl Acetate basify->extract distill Distill under Reduced Pressure extract->distill product N-Benzylpiperazine distill->product

Direct N-Alkylation Workflow

Reductive Amination

Reductive amination is a versatile two-step, one-pot method for N-alkylation that involves the reaction of a piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced by a mild reducing agent.[1] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for this transformation as it is selective for the iminium ion over the carbonyl starting material.[9][10] This method is particularly advantageous as it avoids the formation of quaternary ammonium salts, a potential side product in direct alkylation.[11]

Quantitative Data for Reductive Amination
Piperazine DerivativeCarbonyl CompoundReducing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
N-Boc-piperazine (0.01 mol)Aniline (0.01 mol), Formalin (1 ml)Not specified (Mannich reaction)EthanolReflux552-80 (after deprotection)[12]
Amine (1.1 eq)Aldehyde (1.0 eq)NaBH(OAc)₃ (1.2 eq)Ethyl AcetateRoom Temp.6Not Specified (General Protocol)[13]
Dimethylamine HCl (2.0 eq)m-Anisaldehyde (1.0 eq)NaBH(OAc)₃ (2.2 eq)THF0 -> Room Temp.177[14]
Various aminesVarious aldehydes/ketonesNaBH(OAc)₃1,2-DichloroethaneRoom Temp.Not SpecifiedGenerally high[10][15]
Experimental Protocol: General Reductive Amination

This protocol provides a general procedure for the reductive amination of an aldehyde with a piperazine derivative using sodium triacetoxyborohydride.[13]

Materials:

  • Aldehyde (1.0 eq, 20 mmol)

  • Piperazine derivative (1.1 eq, 22 mmol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq, 24 mmol)

  • Ethyl acetate (EtOAc) (40 ml)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • To a solution of the aldehyde (1.0 eq) in ethyl acetate (40 ml), add the piperazine derivative (1.1 eq).

  • Add sodium triacetoxyborohydride (1.2 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃ (20 ml).

  • Separate the organic layer.

  • Extract the aqueous layer three times with 20 ml portions of ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

experimental_workflow_reductive_amination cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification mix_reagents Mix Aldehyde and Piperazine in EtOAc add_reducing_agent Add NaBH(OAc)₃ mix_reagents->add_reducing_agent stir Stir at RT for 6h add_reducing_agent->stir quench Quench with aq. NaHCO₃ stir->quench separate Separate Layers quench->separate extract Extract Aqueous Layer with EtOAc (3x) separate->extract dry_concentrate Dry and Concentrate Organic Layer extract->dry_concentrate chromatography Flash Column Chromatography dry_concentrate->chromatography product N-Alkylated Piperazine chromatography->product

Reductive Amination Workflow

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, particularly for the synthesis of N-aryl piperazines.[16][17] This reaction has broad substrate scope and functional group tolerance, making it a valuable tool in drug discovery.[18] The choice of palladium precursor, ligand, and base is critical for the success of the reaction.

Quantitative Data for Buchwald-Hartwig Amination

| Piperazine Derivative | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | N-Boc-piperazine (1.2 eq) | 4-Chlorotoluene (1.0 eq) | Pd₂(dba)₃ (2 mol%) / RuPhos (4 mol%) | NaOtBu (2.1 eq) | Not specified | Not specified | Not specified (General Protocol) |[16] | | Piperazine (1.5 eq) | Aryl Chloride | RuPhos/Pd₂(dba)₃ (2:1 ratio) | Not specified | Not specified | 10 min | Moderate to high |[17] | | Morpholine | 4-bromoanisole | (NHC)Pd(allyl)Cl catalyst | Not specified | Not specified | 5 min | 90 |[19] | | Morpholine | p-tolyl triflate | (NHC)Pd(allyl)Cl catalyst | Not specified | Not specified | 1 min | 70 |[19] |

Experimental Protocol: Buchwald-Hartwig N-Arylation of N-Boc-Piperazine

This protocol describes a general procedure for the palladium-catalyzed N-arylation of N-Boc-piperazine with an aryl halide.[16]

Materials:

  • Aryl Halide (e.g., 4-Chlorotoluene) (1.0 mmol, 1.0 eq)

  • N-Boc-piperazine (1.2 mmol, 1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.1 mmol, 2.1 eq)

  • Anhydrous toluene

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the aryl halide (1.0 eq), N-Boc-piperazine (1.2 eq), Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and NaOtBu (2.1 eq).

  • Add anhydrous toluene via syringe.

  • Seal the Schlenk tube and heat the reaction mixture in an oil bath at 100°C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the Celite pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

experimental_workflow_buchwald_hartwig cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification add_reagents Add Aryl Halide, N-Boc-piperazine, Pd₂(dba)₃, RuPhos, and NaOtBu add_solvent Add Anhydrous Toluene add_reagents->add_solvent heat Heat at 100°C add_solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool dilute_filter Dilute with EtOAc and Filter through Celite cool->dilute_filter concentrate Concentrate Filtrate dilute_filter->concentrate chromatography Flash Column Chromatography concentrate->chromatography product N-Aryl-N'-Boc-Piperazine chromatography->product

Buchwald-Hartwig Amination Workflow

Microwave-Assisted N-Alkylation

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods.[10][20] This is attributed to the efficient and uniform heating of the reaction mixture by microwave irradiation. The N-alkylation of piperazine derivatives can be significantly enhanced under microwave conditions.

Quantitative Data for Microwave-Assisted N-Alkylation
HeterocycleAlkylating AgentBase/CatalystSolventPower (W)Time (min)Yield (%)Reference
IsatinVarious alkyl halidesK₂CO₃ or Cs₂CO₃DMF or NMP (drops)Not specifiedFew minutesModerate to high[15]
Aromatic aminesBenzylic alcoholsSmI₂ (catalyst), KOtBuTolueneNot specified (140°C)6081[21]
Dipeptide esters--Solvent-free600598[22]
Experimental Protocol: Microwave-Assisted N-Alkylation of Isatin (Illustrative)

While a specific protocol for microwave-assisted N-alkylation of piperazine was not detailed in the search results, the following protocol for isatin illustrates the general principles that can be adapted.[15]

Materials:

  • Isatin

  • Alkyl halide

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP) (a few drops)

Procedure:

  • In a microwave-safe reaction vessel, combine isatin, the alkyl halide, and K₂CO₃ or Cs₂CO₃.

  • Add a few drops of DMF or NMP as a high-boiling solvent to facilitate microwave energy absorption.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a specified power and temperature for a few minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Perform an appropriate aqueous work-up.

  • Purify the product by crystallization or column chromatography.

experimental_workflow_microwave_alkylation cluster_prep Reaction Setup cluster_reaction Microwave Reaction cluster_workup Work-up & Purification mix_reagents Combine Piperazine, Alkyl Halide, Base, and Solvent Drops irradiate Microwave Irradiation (Set Power/Temp/Time) mix_reagents->irradiate cool Cool to RT irradiate->cool workup Aqueous Work-up cool->workup purify Purify Product (Crystallization or Chromatography) workup->purify product N-Alkylated Piperazine purify->product

Microwave-Assisted N-Alkylation Workflow

References

1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride is a versatile heterocyclic building block crucial for the synthesis of complex pharmaceutical agents. Its unique structure, featuring both a piperidine and a methylpiperazine moiety, makes it a valuable intermediate in the development of targeted therapies. These application notes provide detailed protocols for the synthesis of the building block itself and its key application in the preparation of a pivotal intermediate for the anaplastic lymphoma kinase (ALK) inhibitor, Brigatinib.

Physicochemical Properties

PropertyValue
CAS Number 1219979-73-3
Molecular Formula C₁₀H₂₃Cl₂N₃
Molecular Weight 256.22 g/mol
Appearance White to off-white solid
Solubility Soluble in water and organic solvents[1]
Storage Conditions Inert atmosphere, Room Temperature[1]

Synthesis of the Building Block

This compound can be synthesized via a two-step process involving reductive amination of an N-Boc protected piperidone with N-methylpiperazine, followed by deprotection of the Boc group and formation of the dihydrochloride salt.

Logical Workflow for Synthesis

A N-Boc-4-piperidone C Reductive Amination A->C B N-Methylpiperazine B->C D Boc-protected Intermediate C->D Step 1 E Acidic Deprotection (HCl in Methanol) D->E F 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride E->F Step 2

Caption: Synthetic pathway for the building block.

Step 1: Reductive Amination

This step involves the formation of an intermediate by reacting N-Boc-piperidin-4-one with N-methylpiperazine in the presence of a reducing agent.

Experimental Protocol:

A synthesis method has been described involving adding N-methylpiperazine and N-Boc-piperidin-4-one to a reaction vessel with a suitable solvent and a base. A reducing agent is then added in batches to yield the intermediate compound.[2]

Reactant/ReagentMolar Ratio (relative to N-Boc-piperidin-4-one)
N-Boc-piperidin-4-one1
N-Methylpiperazine0.8 - 5.0
Reducing AgentVaries based on agent
BaseVaries based on agent
SolventMethanol, Ethanol, DCM, etc.

Note: The patent mentions various solvents and bases such as sodium carbonate, potassium carbonate, and triethylamine. The reducing agent is added to the mixture, and the reaction proceeds at a temperature between 10-100°C.[2]

Step 2: Boc-Deprotection and Salt Formation

The Boc protecting group is removed under acidic conditions, and the dihydrochloride salt is subsequently formed.

Experimental Protocol:

  • Dissolve the intermediate compound (6.8 g) in methanol (50 ml) in a suitable reaction flask.[2]

  • At room temperature, add a saturated solution of hydrogen chloride in methanol (50 ml) dropwise to the stirring solution.[2]

  • Continue stirring the mixture at room temperature for 2 hours.[2]

  • A white solid will precipitate out of the solution.[2]

  • Collect the solid by filtration and wash the filter cake with anhydrous methanol.[2]

  • Dry the product at 50°C to obtain this compound (5.9 g).[2]

Application in the Synthesis of a Brigatinib Intermediate

A primary application of 1-Methyl-4-(4-piperidyl)piperazine is in the synthesis of the ALK inhibitor, Brigatinib. It is used to form the key intermediate, 2-methoxy-4-[4-(4-methyl-1-piperazinyl)-1-piperidinyl]aniline.

Synthetic Workflow

G cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Nitro Group Reduction A 1-Methyl-4-(4-piperidyl)piperazine (free base) C SNAr Reaction A->C B 5-Fluoro-2-nitroanisole B->C D 1-(1-(3-methoxy-4-nitrophenyl)piperidin-4-yl) -4-methylpiperazine C->D E 1-(1-(3-methoxy-4-nitrophenyl)piperidin-4-yl) -4-methylpiperazine F Catalytic Hydrogenation E->F G 2-methoxy-4-[4-(4-methyl-1-piperazinyl) -1-piperidinyl]aniline F->G

Caption: Synthesis of a key Brigatinib intermediate.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the reaction of 1-Methyl-4-(4-piperidyl)piperazine with 5-fluoro-2-nitroanisole. Note that the dihydrochloride salt must first be converted to the free base.

Experimental Protocol:

  • Combine 1-Methyl-4-(4-piperidyl)piperazine (free base) and 2-nitro-5-fluoroanisole in acetonitrile.[1]

  • Add an acid-binding agent such as potassium carbonate, sodium carbonate, or sodium bicarbonate.[1] The molar ratio of 2-nitro-5-fluoroanisole to the piperazine derivative can range from 1:1 to 2:1.[1]

  • Heat the reaction mixture to a temperature between 100°C and 150°C.[1]

  • Monitor the reaction progress by a suitable chromatographic method (e.g., TLC or LC-MS).

  • Upon completion, the product, 1-(1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine, can be isolated by dissolving the mixture in an organic solvent like ethyl acetate or dichloromethane and extracting with an acidic solution (e.g., 1-2.5 M HCl).[1]

Reactant/ReagentRoleRecommended Conditions
1-Methyl-4-(4-piperidyl)piperazineNucleophile1 equivalent
5-Fluoro-2-nitroanisoleElectrophile1-2 equivalents[1]
Potassium CarbonateBase≥1 equivalent
AcetonitrileSolventAnhydrous
Temperature Reaction Condition100-150°C[1]
Reaction Time Reaction ConditionMonitor until completion
Protocol 2: Catalytic Hydrogenation of the Nitro Intermediate

This protocol outlines the reduction of the nitro group to an aniline, yielding the final key intermediate for Brigatinib.

Experimental Protocol:

  • Partially dissolve 1-(1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine (1.00 g) in dry ethanol (18 mL).

  • Add 10% palladium on carbon (0.25 g) to the flask.

  • Vigorously stir the reaction mixture under a hydrogen gas atmosphere (atmospheric pressure) at room temperature for approximately 7.5 hours.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Evaporate the solvent in vacuo to yield 2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline as a solid. A yield of 94% has been reported for a similar Boc-protected intermediate.

Reactant/ReagentRoleRecommended Conditions
Nitro IntermediateSubstrate1 equivalent
10% Palladium on CarbonCatalyst~25% by weight of substrate
Hydrogen GasReductantAtmospheric pressure
EthanolSolventDry
Temperature ConditionRoom Temperature
Reaction Time Condition~7.5 hours
Reported Yield Result94% (for a structurally similar Boc-protected analog)

Other Potential Applications

The 1-methyl-4-(piperidin-4-yl)piperazine scaffold is also found in compounds investigated as Factor Xa inhibitors, which are a class of anticoagulants.[3] The synthesis of these inhibitors often involves coupling the piperazine nitrogen to various carboxylic acid or sulfonyl chloride moieties.[3] Researchers in this area can adapt standard amide or sulfonamide bond formation protocols using this building block as the key amine component.

Safety Information

This compound may cause irritation to the eyes, skin, and mucous membranes.[1] It is recommended to use appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, when handling this compound.[1] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[1] Store the compound in a dry, well-ventilated place.[1]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction yield of 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Question 1: Why is the yield of the initial reductive amination between N-Boc-4-piperidone and 1-methylpiperazine consistently low?

Answer: Low yields in the reductive amination step can arise from several factors related to the reagents, reaction conditions, and work-up procedure.

  • Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used mild reducing agent for this transformation.[1][2] Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is less likely to reduce the starting aldehyde or ketone before the imine is formed.[1][2]

    • Troubleshooting:

      • Ensure the NaBH(OAc)₃ is fresh and has been stored under anhydrous conditions, as it is moisture-sensitive.[2]

      • Consider adding the reducing agent portion-wise to control the reaction rate and temperature.

      • If using NaBH₄, allow sufficient time for the imine to form before adding the reducing agent to minimize the reduction of the starting ketone.[2]

  • Incorrect pH: The formation of the iminium ion intermediate is most efficient under weakly acidic conditions (pH ~5-6).[1]

    • Troubleshooting:

      • The acetic acid generated from NaBH(OAc)₃ typically provides the necessary acidic environment.

      • If the reaction is sluggish, a catalytic amount of a weak acid like acetic acid can be added.

  • Solvent Choice: The solvent can influence the reaction rate and solubility of the reagents.

    • Troubleshooting:

      • Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used and effective solvents.[2][3]

      • Ensure the solvent is anhydrous, as water can hydrolyze the imine intermediate.

  • Incomplete Reaction: The reaction may not have reached completion.

    • Troubleshooting:

      • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

      • If the reaction stalls, gentle heating (e.g., to 40 °C) may be beneficial, but should be done cautiously to avoid side reactions.

  • Work-up Issues: Product may be lost during the extraction process.

    • Troubleshooting:

      • Ensure the aqueous layer is thoroughly extracted multiple times with an organic solvent like DCM.

      • During the basic wash (e.g., with sodium bicarbonate solution), ensure the pH is sufficiently high (>8) to keep the product in its free base form in the organic layer.[3]

Question 2: The Boc deprotection step is incomplete or results in a low yield of the free base. What could be the cause?

Answer: Incomplete deprotection of the tert-butoxycarbonyl (Boc) group or subsequent product loss can be due to several factors.

  • Insufficient Acid: The strength or amount of acid may not be adequate to fully cleave the Boc group.

    • Troubleshooting:

      • Trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v) is a common and effective method.[4][5]

      • An alternative is using a 4M solution of HCl in dioxane or methanol.[4][6]

      • Ensure a sufficient excess of acid is used to drive the reaction to completion.

  • Reaction Time and Temperature: The reaction may require more time or gentle heating.

    • Troubleshooting:

      • Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

      • If the reaction is slow at room temperature, it can be gently warmed to 40-50 °C, but this should be done with caution as it can promote side reactions.[7]

  • Side Reactions: The reactive tert-butyl cation generated during deprotection can cause side reactions, such as alkylation of the product.[4]

    • Troubleshooting:

      • Add a scavenger, such as triisopropylsilane (TIS) or thioanisole, to the reaction mixture to trap the tert-butyl cation.[5]

  • Product Loss During Work-up: The highly polar free base can be difficult to extract.

    • Troubleshooting:

      • After deprotection, carefully neutralize the excess acid with a base (e.g., NaOH or Na₂CO₃ solution) to a high pH (>10) to ensure the product is in its free base form.

      • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., DCM or a mixture of chloroform and isopropanol).

      • Saturating the aqueous layer with sodium chloride may improve extraction efficiency.

Question 3: The final dihydrochloride salt does not precipitate or the yield is low. How can this be optimized?

Answer: Issues with the precipitation and yield of the dihydrochloride salt often relate to the solvent, concentration, and pH.

  • Improper Solvent System: The choice of solvent is crucial for the precipitation of the salt.

    • Troubleshooting:

      • A common method is to dissolve the free base in a solvent in which the hydrochloride salt is insoluble, such as methanol, ethanol, isopropanol, or ethyl acetate.[6][8]

      • Then, add a solution of HCl in a suitable solvent (e.g., saturated HCl in methanol or 4M HCl in dioxane) dropwise.[6]

  • Insufficient Acidification: The pH may not be low enough for complete salt formation.

    • Troubleshooting:

      • Ensure at least two equivalents of HCl are added. It is often beneficial to use a slight excess.

      • Monitor the pH of the solution to ensure it is strongly acidic.

  • Product is Too Soluble: The dihydrochloride salt may have some solubility in the chosen solvent, leading to an incomplete precipitation.

    • Troubleshooting:

      • Cool the solution in an ice bath to reduce the solubility of the salt and promote crystallization.

      • If the salt remains dissolved, you can try adding a less polar co-solvent (an "anti-solvent") like diethyl ether or hexane to induce precipitation, but add it slowly to avoid oiling out.

      • Concentrating the solution by removing some of the solvent under reduced pressure can also initiate precipitation.

  • Purity of the Free Base: Impurities in the free base can inhibit crystallization.

    • Troubleshooting:

      • If the free base is an oil or appears impure, consider purifying it by column chromatography before proceeding with salt formation.

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for this compound?

A1: The most common and efficient synthetic route is a three-step process:

  • Reductive Amination: N-Boc-4-piperidone is reacted with 1-methylpiperazine in the presence of a reducing agent to form N-Boc-1-methyl-4-(4-piperidyl)piperazine.

  • Boc Deprotection: The Boc protecting group is removed using a strong acid to yield 1-Methyl-4-(4-piperidyl)piperazine as the free base.

  • Salt Formation: The free base is treated with hydrochloric acid to precipitate the dihydrochloride salt.

Q2: Are there any critical safety precautions to consider during this synthesis?

A2: Yes, several safety precautions should be taken:

  • 1-Methyl-4-(4-piperidyl)piperazine and its intermediates can be irritating to the skin and eyes.[9] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated fume hood, especially when handling volatile solvents like DCM and strong acids like TFA and HCl.

  • The reaction with reducing agents can be exothermic. Add reagents slowly and with cooling if necessary.

Q3: How can I monitor the progress of the reactions?

A3: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most effective techniques for monitoring the reactions.

  • TLC: Use a suitable mobile phase (e.g., a mixture of DCM and methanol with a small amount of ammonium hydroxide for the free base) to track the disappearance of the starting material and the appearance of the product.

  • LC-MS: This provides more definitive information on the conversion of reactants to products by showing their respective molecular weights.

Q4: What are the expected appearances of the intermediate and final products?

A4:

  • The N-Boc protected intermediate is typically a solid or a viscous oil.

  • The free base, 1-Methyl-4-(4-piperidyl)piperazine, is often a white to pale yellow solid.[10]

  • The final product, this compound, should be a white crystalline solid.[6]

Data Presentation

Table 1: Summary of Reaction Conditions for Reductive Amination

ParameterCondition 1Condition 2Reference
Reactants N-Boc-4-piperidone, 1-methylpiperazineN-Boc-4-piperidone, 1-methylpiperazine[6]
Reducing Agent Sodium triacetoxyborohydrideNot specified, but a reducing agent is used[6]
Solvent Dichloromethane (DCM)Methanol, Ethanol, DCM, THF, etc.[6]
Base Not specified (self-catalyzed by AcOH from reducing agent)Sodium carbonate, Potassium carbonate, Triethylamine, etc.[6]
Temperature 0 °C to Room Temperature10-100 °C[6]
Reaction Time 16 hoursNot specified[7]

Table 2: Comparison of Boc Deprotection Methods

MethodAcidSolventTypical ConditionsReference
Method A Trifluoroacetic Acid (TFA)Dichloromethane (DCM)25-50% TFA in DCM, Room Temp, 1-4 h[4][5]
Method B Hydrochloric Acid (HCl)Dioxane or Methanol4M HCl solution, Room Temp, 1-4 h[4][6]
Method C Concentrated HClMethanolExcess conc. HCl, 40 °C, 12 h[7]

Experimental Protocols

Protocol 1: Synthesis of N-Boc-1-methyl-4-(4-piperidyl)piperazine (Reductive Amination)

  • Dissolve N-Boc-4-piperidone (1.0 eq.) and 1-methylpiperazine (1.1 eq.) in anhydrous dichloromethane (DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 eq.) in portions, keeping the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Synthesis of 1-Methyl-4-(4-piperidyl)piperazine (Boc Deprotection)

  • Dissolve the crude N-Boc-1-methyl-4-(4-piperidyl)piperazine from the previous step in methanol.

  • Add concentrated hydrochloric acid (5.0 eq.) and stir the mixture at 40 °C for 12 hours.[7]

  • Monitor the reaction by TLC/LC-MS for the disappearance of the starting material.

  • Concentrate the reaction mixture to dryness under reduced pressure.

  • Dissolve the residue in water and basify with a 48% aqueous sodium hydroxide solution to a pH > 10.[7]

  • Extract the aqueous layer multiple times with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the free base.

Protocol 3: Formation of this compound

  • Dissolve the free base in a minimal amount of methanol or isopropanol.

  • Slowly add a saturated solution of hydrogen chloride in methanol (or 4M HCl in dioxane) dropwise while stirring.[6]

  • Continue adding the acidic solution until the mixture is strongly acidic (check with pH paper).

  • A white precipitate should form. Stir the suspension at room temperature for 1-2 hours and then cool in an ice bath for complete precipitation.

  • Collect the solid by vacuum filtration, wash with a small amount of cold methanol and then with diethyl ether.

  • Dry the solid under vacuum to obtain this compound.

Mandatory Visualization

SynthesisWorkflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Salt Formation reactants1 N-Boc-4-piperidone + 1-Methylpiperazine conditions1 NaBH(OAc)3 DCM, 0°C to RT reactants1->conditions1 React product1 N-Boc-1-methyl-4-(4-piperidyl)piperazine conditions1->product1 Yields workup1 Aqueous Work-up product1->workup1 Purify cluster_step2 cluster_step2 workup1->cluster_step2 Proceed to conditions2 Conc. HCl Methanol, 40°C product2 1-Methyl-4-(4-piperidyl)piperazine (Free Base) conditions2->product2 Yields workup2 Basification & Extraction product2->workup2 Isolate cluster_step3 cluster_step3 workup2->cluster_step3 Proceed to conditions3 HCl in Methanol 0°C product3 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride (Final Product) conditions3->product3 Precipitates workup3 Filtration & Drying product3->workup3 Isolate

Caption: Synthetic workflow for this compound.

References

Technical Support Center: Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during piperazine synthesis.

Troubleshooting Guides

Issue 1: Low Yield of Mono-substituted Piperazine due to Disubstitution

Question: My reaction is producing a significant amount of the 1,4-disubstituted piperazine, leading to a low yield of the desired mono-substituted product. How can I improve the selectivity for mono-substitution?

Answer: The formation of a di-substituted piperazine is a common side reaction when reacting piperazine with an electrophile. The second nitrogen atom of the mono-substituted product can be more nucleophilic than the starting piperazine, leading to a second reaction. Several strategies can be employed to favor mono-substitution:

  • Use of Excess Piperazine: Employing a large excess of piperazine (5-10 equivalents) shifts the statistical probability in favor of the electrophile reacting with an unsubstituted piperazine molecule. This is often the simplest method for small-scale syntheses where the cost of piperazine and the ease of separation are not prohibitive.

  • Protonation as a Protecting Group: The reaction can be carried out with a piperazine salt (e.g., piperazine monohydrochloride). The protonated nitrogen is no longer nucleophilic, thus preventing disubstitution.[1][2] This method provides high yields of the mono-substituted product without the need for a large excess of piperazine.[1]

  • Use of Protecting Groups: A more robust method involves protecting one of the piperazine nitrogens with a group like tert-butyloxycarbonyl (Boc).[3] The Boc group can be removed under acidic conditions after the substitution reaction is complete.[3][4] This strategy is highly effective for achieving excellent selectivity.[4]

Data Presentation: Effect of Stoichiometry and Protecting Groups on Mono-alkylation

ElectrophilePiperazine EquivalentsProtecting GroupMono-substituted Yield (%)Di-substituted Yield (%)
Benzyl Bromide1.1None4535
Benzyl Bromide5.0None75<5
Benzyl Bromide1.0 (with 1.1 eq. Boc-piperazine)Boc>95 (before deprotection)0

Yields are approximate and can vary based on specific reaction conditions.[3]

Logical Relationship: Strategies to Minimize Disubstitution

G Start Goal: Synthesize Mono-substituted Piperazine Problem Problem: Formation of 1,4-Disubstituted Byproduct Start->Problem Strategy1 Strategy 1: Use Large Excess of Piperazine Problem->Strategy1 Strategy2 Strategy 2: Use Piperazine Salt (Proton Protection) Problem->Strategy2 Strategy3 Strategy 3: Use N-Protecting Group (e.g., Boc) Problem->Strategy3 Outcome1 Shifts statistical probability; Simple but requires excess reagent and careful purification Strategy1->Outcome1 Outcome2 Deactivates one nitrogen; High yield, no excess piperazine needed Strategy2->Outcome2 Outcome3 Highly selective; Requires additional protection and deprotection steps Strategy3->Outcome3

Caption: Decision workflow for minimizing disubstitution in piperazine synthesis.

Issue 2: Low Yield in Buchwald-Hartwig Amination for N-Aryl Piperazine Synthesis

Question: I am experiencing consistently low yields when synthesizing N-aryl piperazines via Buchwald-Hartwig amination. What are the potential causes and how can I optimize the reaction?

Answer: Low yields in the Buchwald-Hartwig amination of piperazines can be attributed to several factors, including catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials. Here are key areas to troubleshoot:

  • Catalyst and Ligand Selection: The choice of the palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the phosphine ligand is critical. For electron-rich or sterically hindered aryl halides, more electron-rich and bulky ligands (e.g., XPhos, SPhos, RuPhos) are often necessary to promote efficient oxidative addition and reductive elimination. It is recommended to screen a variety of ligands.

  • Base Selection: The base plays a crucial role in both the reaction rate and the prevalence of side reactions. A strong base like sodium tert-butoxide (NaOt-Bu) is common, but if it leads to the decomposition of your starting material or product, consider using a weaker base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[4]

  • Solvent Effects: The solvent affects the solubility of reagents and the stability of the catalytic species. Common solvents include toluene, dioxane, and THF. If solubility is an issue, a more polar solvent like t-butanol may be beneficial.[4] Ensure the solvent is anhydrous, as water can lead to catalyst deactivation.

  • Temperature and Time: Suboptimal temperature can result in an incomplete reaction or decomposition. Monitoring the reaction progress by TLC or LC-MS is essential to determine the optimal reaction time. A temperature screen can also help identify the ideal conditions for your specific substrates.[4]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of N-Boc-piperazine

Materials:

  • Aryl halide (1.0 equiv.)

  • N-Boc-piperazine (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XantPhos, 2-4 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv.)

  • Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide, N-Boc-piperazine, and base.

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst and phosphine ligand to the tube under the inert atmosphere.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization: Buchwald-Hartwig Amination Catalytic Cycle

G Pd0 Pd(0)L2 OA_Complex Ar-Pd(II)(X)L2 Pd0->OA_Complex Oxidative Addition Amine_Complex [Ar-Pd(II)(Amine)L2]X OA_Complex->Amine_Complex Ligand Exchange Amido_Complex Ar-Pd(II)(Amido)L2 Amine_Complex->Amido_Complex Deprotonation HX_Base H-Base+ Amine_Complex->HX_Base Amido_Complex->Pd0 Reductive Elimination Product Ar-NR2 (Product) Amido_Complex->Product ArX Aryl-X ArX->OA_Complex Amine Piperazine (HNR2) Amine->Amine_Complex Base Base Base->Amido_Complex

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Issue 3: Formation of N-acylurea Byproduct in Carbodiimide-Mediated Couplings

Question: I am using EDC to couple a carboxylic acid to piperazine, but I am observing a significant amount of an N-acylurea byproduct, which is difficult to remove. How can I prevent this?

Answer: The formation of an N-acylurea is a common side reaction when using carbodiimide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC).[5] This occurs when the highly reactive O-acylisourea intermediate undergoes an intramolecular rearrangement (O- to N-acyl migration) before it can be intercepted by the piperazine amine.[6][7] This rearranged N-acylurea is stable and unreactive, leading to lower yields of the desired amide.

To suppress the formation of N-acylurea:

  • Use of Additives: The most effective strategy is to add a nucleophilic additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). These additives react with the O-acylisourea intermediate to form an active ester that is more stable towards rearrangement but still sufficiently reactive to acylate the piperazine.

  • Reaction Conditions: Add the amine (piperazine) to the reaction mixture shortly after the activation of the carboxylic acid with the carbodiimide and additive. Minimizing the time the active intermediate exists before the amine is introduced can reduce the likelihood of the side reaction.

Data Presentation: N-acylurea Formation in EDC-Mediated Couplings

Precursor (N-acetyl amino acid)% of EDC forming N-acylurea (without additive)
Ac-Glycine-OH<1%
Ac-Alanine-OH<1%
Ac-Phenylalanine-OH2 ± 1%
Ac-Isoleucine-OH33 ± 1%
Ac-Leucine-OH9 ± 1%

Data shows that sterically hindered carboxylic acids are more prone to N-acylurea formation. The use of additives like HOBt significantly suppresses this side reaction across all substrates.[8]

Visualization: N-acylurea Side Reaction Pathway

G cluster_main Desired Amide Formation cluster_side Side Reaction CarboxylicAcid R-COOH O_acylisourea O-Acylisourea (Reactive Intermediate) CarboxylicAcid->O_acylisourea EDC EDC EDC->O_acylisourea Amide Desired Amide Product O_acylisourea->Amide Urea Urea Byproduct O_acylisourea->Urea N_acylurea N-Acylurea (Unreactive Byproduct) O_acylisourea->N_acylurea Intramolecular Rearrangement (O->N Acyl Migration) Piperazine Piperazine Piperazine->Amide

Caption: Competing pathways in carbodiimide-mediated coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in piperazine synthesis besides disubstitution? A1: Other common side reactions can include elimination reactions, particularly if using sterically hindered alkyl halides, ring-opening under harsh conditions, and over-oxidation, depending on the specific synthetic route.[4] In industrial preparations from starting materials like ethylenediamine or ethanolamine, a mixture of other ethyleneamines, such as diethylenetriamine and N-(2-aminoethyl)piperazine (AEP), are common byproducts.[9]

Q2: I am struggling to purify my substituted piperazine product by column chromatography. The compound is streaking or not moving from the baseline. What can I do? A2: The basic nature of the piperazine nitrogen atoms can cause strong interactions with the acidic silica gel, leading to poor peak shape (tailing or streaking) or irreversible adsorption.

  • Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (~0.1-1%) or ammonia in methanol, to the eluent. This will neutralize the acidic sites on the silica gel and improve the elution of your basic compound.

  • Alternative Stationary Phase: If modifying the eluent is not effective, consider using a different stationary phase, such as alumina, which is less acidic than silica gel.

  • Reverse-Phase Chromatography: For very polar piperazine derivatives, reverse-phase HPLC with an appropriate mobile phase (e.g., water/acetonitrile with a modifier like formic acid or TFA) may be a better option.

Q3: How can I synthesize an N-Boc protected piperazine? A3: The selective mono-protection of piperazine is typically achieved by reacting piperazine with one equivalent of di-tert-butyl dicarbonate (Boc₂O). Using a solvent system like dichloromethane (DCM) and controlling the stoichiometry are key to maximizing the yield of the mono-protected product.

Experimental Protocol: Synthesis of N-Boc-piperazine

Materials:

  • Piperazine (2.0 eq.)

  • Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve piperazine in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate in DCM to the cooled piperazine solution over 1-2 hours with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC to confirm the consumption of Boc₂O.

  • After the reaction is complete, wash the mixture with water to remove excess piperazine and any piperazine salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield pure N-Boc-piperazine.

Q4: My piperazine synthesis from diethanolamine is giving a low yield. What are the critical parameters? A4: The synthesis of piperazine from diethanolamine typically involves a high-temperature, high-pressure catalytic cyclization with ammonia. Key parameters that influence the yield include:

  • Catalyst: Nickel-based catalysts, often on a support like silica or alumina, are commonly used. The activity and selectivity of the catalyst are crucial.

  • Temperature and Pressure: These reactions are typically run at high temperatures (150-400 °C) and pressures (>100 atm).[10] Deviations from the optimal range for a given catalyst system can significantly impact the yield and lead to the formation of byproducts.

  • Ammonia Concentration: A sufficient molar excess of ammonia is required to drive the amination and cyclization reactions.

Q5: What is the mechanism of piperazine formation from ethylenediamine? A5: The synthesis of piperazine from ethylenediamine is a catalytic process that involves intermolecular condensation and cyclization. The primary competing reaction is the formation of other linear and cyclic ethyleneamines.[9] The reaction is typically carried out at elevated temperatures and pressures over a hydrogenation/dehydrogenation catalyst. One proposed pathway involves the dimerization of ethylenediamine to form a linear tetra-amine intermediate, which then undergoes intramolecular cyclization to form the piperazine ring, with the elimination of ammonia.

References

Technical Support Center: Purification of 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Product is an oil and will not crystallize. - Presence of residual solvents or impurities.- The free base form of the compound is an oil at room temperature.- Ensure all solvents are thoroughly removed under high vacuum.- If impurities are suspected, attempt further purification by column chromatography or acid-base extraction.- Convert the oily free base to its hydrochloride salt, which is a solid. This can be achieved by dissolving the oil in a suitable solvent (e.g., methanol, diethyl ether, or ethyl acetate) and adding a solution of hydrogen chloride in a compatible solvent.[1]
Low yield after recrystallization. - The chosen solvent system is not optimal; the product may be too soluble at low temperatures.- Insufficient cooling or precipitation time.- Experiment with different recrystallization solvents. Good starting points for piperazine hydrochloride salts include ethanol, isopropanol, or a methanol/ether mixture.[1]- Ensure the solution is cooled slowly to room temperature and then further cooled in an ice bath to maximize crystal formation.[1]
Co-precipitation of impurities. - Structurally similar impurities have similar solubility profiles to the desired product.- If recrystallization is ineffective, column chromatography may be necessary. For basic compounds like this, consider using deactivated silica gel or alumina.- Perform multiple recrystallizations, although this may lead to lower overall yield.
Significant peak tailing in HPLC analysis. - Strong interaction between the basic analyte and acidic silanol groups on the silica-based column.- Adjust the pH of the mobile phase. For basic compounds, a low pH (e.g., 2.5-4) can protonate the analyte and reduce unwanted interactions.[2]- Add a competing base, such as triethylamine (TEA), to the mobile phase to mask the active silanol sites.[2]- Use a column with advanced end-capping to minimize accessible silanol groups.[2]
Compound appears to degrade on silica gel during column chromatography. - The acidic nature of standard silica gel can cause decomposition of sensitive compounds.- Deactivate the silica gel by flushing the packed column with a solvent system containing a small amount of a base, such as 1-3% triethylamine, before loading the sample.[2]- Use a less acidic stationary phase like neutral or basic alumina.[2]

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in purifying this compound?

A1: The primary challenges arise from the physicochemical properties of the piperazine and piperidine moieties. These include high polarity and basicity, which can lead to issues with solubility and chromatographic separation, such as peak tailing. The compound's hygroscopic nature can also complicate handling and accurate weighing.

Q2: How can I remove unreacted starting materials from my crude product?

A2: Unreacted starting materials such as N-methylpiperazine and N-Boc-piperidin-4-one can often be removed through a combination of techniques. Acid-base extraction is effective for separating the basic product from neutral impurities. Column chromatography using an appropriate solvent system can also effectively separate compounds with different polarities.

Q3: What are suitable solvent systems for column chromatography of the free base, 1-Methyl-4-(4-piperidyl)piperazine?

A3: For silica gel column chromatography of N-substituted piperazines, a good starting point is a mixture of a non-polar and a polar solvent.[1] Common choices include:

  • Dichloromethane/Methanol

  • Hexanes/Ethyl Acetate

To improve separation and reduce peak tailing for this basic compound, it is recommended to add a small amount of a basic modifier like triethylamine or ammonium hydroxide to the eluent.[1]

Q4: What is the best way to convert the free base to the dihydrochloride salt?

A4: A common and effective method is to dissolve the purified free base in a minimal amount of a suitable solvent like methanol, diethyl ether, or isopropanol.[1] While stirring, add a solution of hydrogen chloride in the same or a compatible solvent (e.g., saturated HCl in methanol) dropwise until the mixture becomes acidic. The dihydrochloride salt should precipitate and can be collected by filtration.

Q5: Are there alternative methods to traditional silica gel chromatography for this compound?

A5: Yes, for highly polar and basic compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a valuable alternative. HILIC uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous solvent. Reversed-phase chromatography on a C18 column with an aqueous mobile phase (potentially with pH adjustment) is another option.

Experimental Protocols

Protocol 1: Purification by Precipitation of the Dihydrochloride Salt

This protocol is adapted from a synthetic method for the target compound.

Objective: To isolate and purify 1-Methyl-4-(4-piperidyl)piperazine as its dihydrochloride salt directly from a crude reaction mixture containing the free base.

Materials:

  • Crude 1-Methyl-4-(4-piperidyl)piperazine

  • Methanol

  • Saturated solution of hydrogen chloride in methanol

  • Anhydrous methanol (for washing)

  • Filtration apparatus (Büchner funnel, filter flask)

  • Vacuum source

Procedure:

  • Dissolution: Dissolve the crude intermediate compound in methanol.

  • Acidification: At room temperature, add a saturated solution of hydrogen chloride in methanol dropwise to the stirred solution.

  • Precipitation: Continue stirring at room temperature for approximately 2 hours. A white solid, the dihydrochloride salt, should precipitate.

  • Filtration: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with anhydrous methanol.

  • Drying: Dry the purified solid at 50°C.

Quantitative Data from a Representative Synthesis:

Starting Intermediate (g)Methanol (mL)Saturated HCl/Methanol (mL)Final Product (g)
19.941505017.0
6.850505.9
Protocol 2: Purification by Acid-Base Extraction

This protocol is for the purification of the free base, which can then be converted to the dihydrochloride salt.

Objective: To separate 1-Methyl-4-(4-piperidyl)piperazine from non-basic impurities.

Materials:

  • Crude 1-Methyl-4-(4-piperidyl)piperazine

  • 1.0 N Hydrochloric acid

  • Ethyl acetate

  • 48% aqueous Sodium hydroxide

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Acidification & Extraction of Neutral/Acidic Impurities:

    • Dissolve the crude product in 1.0 N hydrochloric acid.

    • Transfer the aqueous solution to a separatory funnel and extract with ethyl acetate to remove any neutral or acidic impurities. The desired basic compound will remain in the aqueous layer as its protonated salt.

    • Discard the organic (ethyl acetate) layer.

  • Basification:

    • Carefully add 48% aqueous sodium hydroxide to the aqueous layer until the solution is strongly alkaline (pH > 10). This will deprotonate the diamine, converting it back to the free base.

  • Extraction of the Free Base:

    • Extract the basified aqueous solution with dichloromethane multiple times.

    • Combine the organic (dichloromethane) layers.

  • Drying and Concentration:

    • Dry the combined organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the purified free base.

Visualizations

experimental_workflow cluster_precipitation Protocol 1: Precipitation cluster_extraction Protocol 2: Acid-Base Extraction p1_start Crude Free Base p1_dissolve Dissolve in Methanol p1_start->p1_dissolve p1_acidify Add Saturated HCl in Methanol p1_dissolve->p1_acidify p1_precipitate Stir for 2h p1_acidify->p1_precipitate p1_filter Filter and Wash p1_precipitate->p1_filter p1_end Pure Dihydrochloride Salt p1_filter->p1_end p2_start Crude Product p2_acidify Dissolve in 1N HCl p2_start->p2_acidify p2_extract1 Extract with Ethyl Acetate p2_acidify->p2_extract1 p2_basify Add NaOH (aq) p2_extract1->p2_basify Aqueous Layer p2_extract2 Extract with Dichloromethane p2_basify->p2_extract2 p2_dry Dry and Concentrate p2_extract2->p2_dry p2_end Purified Free Base p2_dry->p2_end

Caption: Experimental workflows for purification.

troubleshooting_logic start Crude Product is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes convert_to_salt Convert to HCl salt is_solid->convert_to_salt No (Oily) is_pure Is it pure by analysis? recrystallize->is_pure success Purification Complete is_pure->success Yes failure Further Purification Needed is_pure->failure No column_chrom Column Chromatography failure->column_chrom acid_base Acid-Base Extraction failure->acid_base convert_to_salt->recrystallize column_chrom->is_pure acid_base->is_pure

Caption: Decision tree for purification method selection.

References

Technical Support Center: Improving Solubility of 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride. The focus is on addressing common solubility challenges encountered during the preparation of this compound for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in aqueous buffers for my cell-based assay. What are the initial steps to improve its solubility?

A1: Poor aqueous solubility can be a significant hurdle. As this compound is a basic compound, its solubility is highly pH-dependent. Here are the recommended initial steps:

  • pH Adjustment: The piperazine moiety is basic, meaning its ionization and, consequently, its aqueous solubility, increase at a lower pH.[1] Attempt to dissolve the compound in a mildly acidic buffer (e.g., pH 4-6).

  • Use of Co-solvents: Prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it into your aqueous assay buffer.[1] It is crucial to ensure the final concentration of the organic solvent is low enough (typically <0.5% for DMSO) to not affect the biological system.[1]

  • Gentle Heating and Agitation: Warming the solution (e.g., to 37°C) and using a vortex or sonication can help overcome the initial energy barrier for dissolution.[2]

Q2: My compound precipitates out of solution when I dilute my DMSO stock into the aqueous assay medium. How can I prevent this?

A2: This phenomenon, often called "solvent shock," is common for poorly soluble compounds. Here are some strategies to mitigate this:

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. First, dilute the DMSO stock into a small volume of the assay medium while vortexing, and then add this intermediate dilution to the final volume.

  • Pre-warming the Medium: Adding the compound to a pre-warmed (e.g., 37°C) assay medium can help maintain solubility.

  • Reduce Final Concentration: The desired concentration in your assay might be above the kinetic solubility limit of the compound in the aqueous buffer. Consider testing a lower final concentration if experimentally feasible.

Q3: Are there more advanced techniques to improve the solubility of this compound if the initial steps fail?

A3: Yes, if basic methods are insufficient, several advanced formulation strategies can be employed:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes with enhanced aqueous solubility.[1]

  • Nanosuspensions: This technique involves reducing the particle size of the compound to the nanometer range, which significantly increases the surface area for dissolution.[3]

  • Salt Screening: While you are using a dihydrochloride salt, other salt forms (e.g., mesylate, citrate) might exhibit different solubility and stability profiles. A salt screening study could identify a more suitable counterion.[1]

Troubleshooting Guides

Issue 1: Inconsistent Results in In Vitro Assays

Inconsistent results in cell-based or biochemical assays can often be traced back to poor solubility and precipitation of the test compound.

Troubleshooting Workflow for Inconsistent Assay Results

A Inconsistent Assay Results B Suspect Poor Solubility / Precipitation A->B C Determine Kinetic Solubility in Assay Medium B->C D Precipitation Observed? C->D E No Precipitation (Investigate other assay variables) D->E No F Modify Formulation D->F Yes G pH Adjustment F->G H Increase Co-solvent Concentration (e.g., DMSO) F->H I Re-test in Assay G->I H->I J Consistent Results? I->J K Success J->K Yes L Failure (Consider Advanced Formulation) J->L No

Caption: A logical workflow to troubleshoot inconsistent assay results potentially caused by poor compound solubility.

Issue 2: Preparing a Stock Solution

Difficulty in preparing a clear, concentrated stock solution is a common first hurdle.

ProblemPossible CauseRecommended Solution
Solid material does not dissolve in the chosen solvent (e.g., DMSO). The concentration exceeds the thermodynamic solubility in that solvent.1. Try a lower concentration. 2. Gently warm the solution while stirring or use sonication. 3. Try an alternative organic solvent such as ethanol or methanol, if compatible with your assay.[2]
The solution is cloudy or contains visible particles after apparent dissolution. Incomplete dissolution or presence of insoluble impurities.1. Continue agitation/sonication. 2. Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles or impurities.
Issue 3: Dissolving in Aqueous Buffers

Challenges often arise when diluting the organic stock solution into the final aqueous assay buffer.

ProblemPossible CauseRecommended Solution
Precipitate forms immediately upon dilution into aqueous buffer. "Solvent shock" - the compound is not soluble in the final aqueous environment at that concentration.1. Decrease the final concentration of the compound. 2. Use a stepwise dilution method. 3. Increase the final co-solvent (e.g., DMSO) concentration, ensuring it remains within the tolerance limits of your assay (typically <0.5%).[1]
The solution becomes cloudy over time during the assay. The compound has low kinetic solubility and is precipitating out of the supersaturated solution over time.1. Lower the starting concentration to below the kinetic solubility limit. 2. Consider using solubilizing excipients like cyclodextrins in your assay buffer.[1]
pH of the buffer changes after adding the compound. The dihydrochloride salt can alter the pH of a weakly buffered solution.1. Use a buffer with a higher buffering capacity. 2. Measure the final pH of your test solution and adjust if necessary.

Data Presentation

Table 1: Qualitative Solubility of Piperazine and Expected Trends for its Derivatives

SolventPolarity IndexQualitative Solubility of PiperazineExpected Solubility Trend for this compound
Water9.0Highly Soluble[2]Expected to be soluble, especially at acidic pH.
Methanol6.6Readily Soluble[4]Likely to be soluble.
Ethanol5.2Soluble[2]Likely to be soluble.
DMSO7.2Data not readily availableExpected to be soluble.
Chloroform4.1Very Soluble[4]Expected to be soluble.
Diethyl Ether2.8Insoluble[5]Likely to have low solubility.

Table 2: pH-Dependent Aqueous Solubility of a Representative Basic Drug

This table illustrates the typical effect of pH on the solubility of a basic compound. Actual values for this compound would need to be determined experimentally.

pHExpected Ionization StateExpected Relative Aqueous Solubility
2.0Fully Protonated (Salt Form)High
4.0Fully Protonated (Salt Form)High
6.0Partially ProtonatedModerate
7.4Predominantly Neutral (Free Base)Low
9.0Neutral (Free Base)Very Low

Experimental Protocols

Protocol 1: Determination of Equilibrium Aqueous Solubility (Shake-Flask Method)

This protocol outlines the gold-standard method for determining the thermodynamic equilibrium solubility of a compound.[1]

Materials:

  • This compound

  • Aqueous buffers of different pH values (e.g., 2.0, 4.5, 6.8, 7.4)

  • Sealed glass vials

  • Orbital shaker with temperature control (e.g., 25°C or 37°C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system for quantification

Procedure:

  • Add an excess amount of the solid compound to a glass vial containing a known volume of the desired aqueous buffer. Ensure enough solid is present to maintain a saturated solution.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 37°C).

  • Shake the vials for 24-48 hours to allow the solution to reach equilibrium.

  • After incubation, cease shaking and allow the undissolved solid to settle.

  • Centrifuge the vials to further pellet the undissolved solid.

  • Carefully withdraw a sample of the supernatant and immediately filter it through a 0.22 µm syringe filter.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.

  • Express the solubility in mg/mL or mM.

Workflow for Equilibrium Solubility Determination

A Add Excess Compound to Buffer B Seal and Shake at Constant Temperature (24-48 hours) A->B C Allow to Settle B->C D Centrifuge C->D E Filter Supernatant (0.22 µm filter) D->E F Quantify by HPLC E->F G Determine Solubility (mg/mL or mM) F->G

Caption: A streamlined workflow for determining the equilibrium solubility of a compound using the shake-flask method.

Protocol 2: Preparation of Compound for an In Vitro Kinase Assay

1-Methyl-4-(4-piperidyl)piperazine is a key intermediate in the synthesis of Brigatinib, an Anaplastic Lymphoma Kinase (ALK) inhibitor.[6] This protocol describes how to prepare a poorly soluble compound for a typical in vitro kinase assay.

Materials:

  • This compound

  • Anhydrous DMSO

  • Kinase assay buffer (e.g., HEPES-based buffer with MgCl2, ATP, and substrate)

  • Recombinant ALK enzyme

  • Substrate (e.g., a peptide substrate for ALK)

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Accurately weigh the compound and dissolve it in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM).

    • Use gentle vortexing or sonication to ensure complete dissolution. The solution should be clear.

  • Create Intermediate Dilutions:

    • Perform serial dilutions of the high-concentration stock solution in 100% DMSO to generate a range of concentrations for testing.

  • Dilute into Assay Buffer:

    • For the final step, dilute the DMSO stock solutions into the kinase assay buffer to achieve the desired final assay concentrations.

    • Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid solvent-induced artifacts.

    • It is recommended to add the small volume of DMSO stock to the larger volume of assay buffer while vortexing to facilitate mixing and minimize precipitation.

  • Assay Execution:

    • Immediately add the diluted compound to the kinase reaction mixture (containing enzyme, substrate, and buffer).

    • Initiate the kinase reaction by adding ATP.

    • Incubate for the specified time and temperature, then measure the kinase activity.

Mandatory Visualization

Anaplastic Lymphoma Kinase (ALK) Signaling Pathway

1-Methyl-4-(4-piperidyl)piperazine is a building block for Brigatinib, a potent ALK inhibitor. The diagram below illustrates the simplified ALK signaling pathway, which is constitutively active in certain cancers, leading to cell proliferation and survival. Brigatinib inhibits the kinase activity of ALK, thereby blocking these downstream signals.[7][8]

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein (e.g., EML4-ALK) RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation Brigatinib Brigatinib (Inhibitor) Brigatinib->ALK

Caption: A simplified diagram of the ALK signaling pathway and the inhibitory action of Brigatinib.

References

Troubleshooting low yield in Buchwald-Hartwig amination of piperazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the Buchwald-Hartwig amination for the synthesis of N-aryl piperazines.

Troubleshooting Guides

This section addresses common issues encountered during the Buchwald-Hartwig amination of piperazines, offering potential causes and actionable solutions.

Question 1: Why is the yield of my N-aryl piperazine product consistently low?

Answer:

Low yields in the Buchwald-Hartwig amination of piperazines can stem from several factors related to the catalyst system, reaction conditions, and starting materials.[1]

  • Catalyst Deactivation: The Pd(0) active catalyst is sensitive to oxygen. Inadequate inert atmosphere techniques can lead to catalyst oxidation and deactivation.[2]

  • Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. For piperazines, which are secondary aliphatic amines, bulky and electron-rich phosphine ligands are often required to promote efficient coupling, especially with less reactive aryl chlorides.[3][4]

  • Inappropriate Base Selection: The base is critical for the deprotonation of the piperazine and the subsequent transmetalation step. A base that is too weak may result in a slow reaction, while an overly strong base can cause decomposition of sensitive starting materials or promote side reactions.[1][5]

  • Poor Solvent Choice: The solvent must be able to dissolve the reactants and the catalytic species to a sufficient extent.[6] Common solvents like toluene, dioxane, and THF are effective, but solubility issues can arise, leading to a heterogeneous mixture and poor reaction rates.[1][7]

  • Incorrect Temperature: The reaction temperature needs to be optimized. Temperatures that are too low can lead to incomplete conversion, while excessive heat may cause degradation of the catalyst, ligands, or reactants.[1] Typical temperatures range from 80-110 °C.[6]

Question 2: I am observing significant amounts of a bis-arylated piperazine byproduct. How can I improve the selectivity for the mono-arylated product?

Answer:

The formation of a bis-arylated byproduct is a common challenge when using unprotected piperazine.[8] Here are several strategies to enhance mono-arylation selectivity:

  • Use of a Mono-Protected Piperazine: The most effective method is to use a mono-protected piperazine, such as N-Boc-piperazine. The Boc (tert-butyloxycarbonyl) group can be readily removed after the coupling reaction.[4]

  • Excess of Piperazine: Using a large excess of unprotected piperazine (5-10 fold) can statistically favor the mono-arylation product. However, this can complicate purification.[4]

  • Slow Addition of the Aryl Halide: Adding the aryl halide slowly to the reaction mixture containing an excess of piperazine can help to maintain a low concentration of the electrophile, thereby reducing the likelihood of a second coupling event.[4]

  • Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS and stop the reaction once the formation of the desired mono-substituted product is maximized and before significant amounts of the di-substituted product appear.[4]

Question 3: My reaction is not going to completion, and I still have a significant amount of starting material. What should I do?

Answer:

Incomplete conversion can be addressed by systematically re-evaluating your reaction parameters.

  • Increase Reaction Time and/or Temperature: The reaction may simply be slow. Try extending the reaction time and monitor for progress. If the reaction has stalled, a moderate increase in temperature (e.g., in 10 °C increments) may be beneficial.[1]

  • Screen Different Ligands and Palladium Sources: The initial choice of catalyst and ligand may not be optimal for your specific substrates. Screening a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, SPhos) can identify a more efficient system.[1][3] Using a pre-formed palladium precatalyst can also offer more consistent results.[2]

  • Evaluate Base Strength: If you are using a weaker base like Cs₂CO₃ or K₃PO₄, switching to a stronger base such as NaOt-Bu or LHMDS could accelerate the reaction. Conversely, if a strong base is causing decomposition, a milder base should be trialed.[1][5]

  • Check Reagent Purity and Dryness: The Buchwald-Hartwig reaction is sensitive to impurities and water. Ensure your aryl halide and piperazine are pure. The solvent and reagents should be anhydrous, and the reaction must be performed under a strict inert atmosphere (e.g., argon or nitrogen).[2]

Frequently Asked Questions (FAQs)

Q1: What is the best ligand for the Buchwald-Hartwig amination of piperazines?

There is no single "best" ligand, as the optimal choice depends on the specific aryl halide and piperazine derivative being coupled.[2] However, sterically hindered and electron-rich biaryl phosphine ligands such as XPhos, RuPhos, and SPhos are generally excellent starting points for the amination of secondary cyclic amines like piperazines.[1][3]

Q2: Which base should I use for coupling piperazines?

Strong, non-nucleophilic bases are typically employed. Sodium tert-butoxide (NaOt-Bu) is the most common and often provides the highest reaction rates.[9] However, for substrates sensitive to strong bases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective alternatives, although they may require higher temperatures or longer reaction times.[1][5]

Q3: What is the recommended solvent and temperature?

Aprotic, nonpolar solvents are generally preferred. Toluene, dioxane, and THF are the most commonly used solvents.[6][7] The choice can be influenced by the solubility of the reactants. The typical reaction temperature is between 80 °C and 110 °C.[6]

Q4: How can I minimize the formation of hydrodehalogenation side products?

Hydrodehalogenation, where the aryl halide is reduced to the corresponding arene, can compete with the desired amination. This side reaction can be minimized by:

  • Ensuring a highly active catalyst system.

  • Optimizing the ligand-to-palladium ratio.

  • Avoiding excessively high reaction temperatures.

  • Using rigorously deoxygenated solvents.[2]

Q5: Is it necessary to use a glovebox for setting up the reaction?

While a glovebox provides the ideal inert environment, it is not strictly necessary. The reaction can be successfully set up using standard Schlenk techniques. This involves using oven-dried glassware, assembling it hot, and then evacuating and backfilling with an inert gas (argon or nitrogen) multiple times to remove air and moisture.[2]

Data Presentation

The following tables summarize representative quantitative data for the Buchwald-Hartwig amination of N-Boc-piperazine with various aryl halides, highlighting the impact of different reaction components on the yield.

Table 1: Coupling of N-Boc-piperazine with Aryl Bromides

Aryl BromidePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
4-BromotoluenePd₂(dba)₃ (1)XantPhos (2)NaOt-BuToluene1001695
4-BromoanisolePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃Dioxane1002492
1-Bromo-4-fluorobenzeneXPhos Pd G3 (2)-K₃PO₄t-BuOH1001888
2-BromopyridinePd₂(dba)₃ (1.5)BINAP (3)NaOt-BuToluene1101285

Table 2: Coupling of N-Boc-piperazine with Aryl Chlorides

Aryl ChloridePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
4-ChlorotolueneRuPhos Pd G3 (2)-NaOt-BuToluene1002496
4-ChloroanisolePd₂(dba)₃ (2)SPhos (4)LHMDSDioxane1102491
1-Chloro-4-nitrobenzene[Pd(cinnamyl)Cl]₂ (1.5)XantPhos (6)DBUToluene100292
2-ChloropyridinePd(OAc)₂ (2)XPhos (4)K₃PO₄t-AmOH1103678

Experimental Protocols

General Protocol for the Buchwald-Hartwig Amination of N-Boc-piperazine with an Aryl Halide

This protocol is a general guideline and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) in oven-dried glassware.

Materials:

  • Aryl halide (1.0 equiv)

  • N-Boc-piperazine (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a pre-catalyst) (1-2 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos) (2-4 mol%)

  • Base (e.g., NaOt-Bu, Cs₂CO₃) (1.4-2.0 equiv)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), N-Boc-piperazine (1.2-1.5 equiv), the base (1.4-2.0 equiv), the palladium source, and the phosphine ligand (if not using a pre-catalyst).

  • Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-piperazine.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition + Ar-X Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Oxidative Addition->Ar-Pd(II)(L)-X Ligand Exchange Ligand Exchange Ar-Pd(II)(L)-X->Ligand Exchange + H-N(R)R' + Base Ar-Pd(II)(L)-N(R)R' Ar-Pd(II)(L)-N(R)R' Ligand Exchange->Ar-Pd(II)(L)-N(R)R' Reductive Elimination Reductive Elimination Ar-Pd(II)(L)-N(R)R'->Reductive Elimination Reductive Elimination->Pd(0)L Product Ar-N(R)R' Reductive Elimination->Product

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_inert Verify Inert Atmosphere & Reagent Purity/Dryness start->check_inert check_inert->start [ Not OK ] (Fix & Retry) optimize_temp_time Increase Temperature and/or Reaction Time check_inert->optimize_temp_time [ OK ] screen_ligand Screen Different Ligands optimize_temp_time->screen_ligand screen_base Screen Different Bases screen_ligand->screen_base screen_solvent Screen Different Solvents screen_base->screen_solvent success Improved Yield screen_solvent->success

Caption: A decision tree for troubleshooting low yield.

Experimental_Workflow A 1. Prepare Glassware (Oven-dry, cool under inert gas) B 2. Add Solids (Aryl halide, Piperazine, Base, Catalyst/Ligand) A->B C 3. Evacuate & Backfill (Repeat 3x with inert gas) B->C D 4. Add Solvent (Anhydrous, degassed) C->D E 5. Heat & Stir (Monitor by TLC/LC-MS) D->E F 6. Workup (Quench, Extract) E->F G 7. Purification (Column Chromatography) F->G

Caption: General experimental workflow for reaction setup.

References

Technical Support Center: Ensuring the Stability of Piperazine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of piperazine intermediates. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the handling, storage, and formulation of these critical compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for piperazine intermediates?

A1: Piperazine intermediates are susceptible to several degradation pathways, with the most common being oxidation and pH-related degradation. The nitrogen atoms in the piperazine ring are prone to oxidation, which can be initiated by exposure to air (autoxidation), light (photodegradation), heat, and trace metal ions.[1] Additionally, as weak bases, the stability of piperazine derivatives can be highly dependent on the pH of their environment, potentially leading to acid or base-catalyzed hydrolysis of substituents on the piperazine ring or the parent molecule.[1][2]

Q2: How does pH affect the stability of my piperazine-containing compound?

A2: The pH of a solution can significantly influence the stability of piperazine derivatives.[1][2][3] Extreme pH conditions, both acidic and basic, can catalyze the hydrolysis of susceptible functional groups, such as esters and amides, that may be present in the molecule.[1][2] The ionization state of the piperazine ring itself is pH-dependent, which can affect its reactivity and susceptibility to degradation. It is crucial to determine the optimal pH range for your specific compound to ensure its stability in solution.[1]

Q3: I've noticed a color change in my solid piperazine intermediate during storage. What is the likely cause?

A3: A color change in a solid-state piperazine intermediate is often an indicator of degradation. The most probable causes are:

  • Photodegradation: Exposure to light can induce oxidative reactions, leading to the formation of colored degradation products.[1]

  • Oxidation: The compound may be reacting with atmospheric oxygen, a process that can be accelerated by elevated temperatures and humidity.[1]

To mitigate this, store solid piperazine intermediates in well-sealed, light-resistant containers in a cool, dry place, and consider storage under an inert atmosphere for particularly sensitive compounds.[1][4][5]

Q4: Can inconsistent experimental results be a sign of compound degradation?

A4: Absolutely. Inconsistent results, such as a loss of biological potency, unexpected pharmacological effects, or variability in analytical measurements, are common indicators of compound instability.[1] If you suspect degradation, it is critical to re-evaluate your storage and handling procedures. Whenever feasible, use freshly prepared solutions for your experiments. For stored solutions, aliquot single-use portions and keep them at low temperatures (e.g., -20°C or -80°C) to minimize freeze-thaw cycles.[1]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Formulation and Storage Stability

Issue: My piperazine-containing drug is degrading in an aqueous formulation.

  • Question: What are the likely causes and how can I improve its stability?

  • Answer: Degradation in aqueous formulations is typically due to hydrolysis, oxidation, or suboptimal pH.[1]

    • Troubleshooting Steps:

      • pH Optimization: Conduct a pH-stability profile to identify the pH at which your compound is most stable. Formulating with a suitable buffer system to maintain this optimal pH is critical.[1]

      • Salt Formation: Consider formulating the drug as a salt (e.g., hydrochloride, citrate). Salt forms often exhibit improved stability in solution.[1]

      • Antioxidants: To combat oxidative degradation, incorporate antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid into your formulation.[1]

      • Chelating Agents: If metal-catalyzed oxidation is a concern, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions.[1]

      • Inert Atmosphere: During manufacturing and packaging, purging with an inert gas like nitrogen or argon can displace oxygen and prevent oxidation.[1]

      • Light Protection: Store the formulation in amber or other light-resistant containers to prevent photodegradation.[1]

      • Co-solvents: The addition of co-solvents like ethanol or glycerin can reduce the activity of water and may enhance stability.[1]

      • Lyophilization: For highly sensitive compounds, freeze-drying (lyophilization) to create a powder for reconstitution is an effective strategy to prevent aqueous instability during long-term storage.[1]

Analytical and Experimental Challenges

Issue: I am struggling to separate the parent drug from its degradation products in HPLC analysis.

  • Question: What steps can I take to develop a robust stability-indicating HPLC method?

  • Answer: Developing a stability-indicating method is essential for accurately assessing degradation. Here are some troubleshooting steps for improving separation:[1]

    • Troubleshooting Steps:

      • Column Selection: While C18 columns are common, a different stationary phase may be necessary to achieve the desired selectivity for your piperazine derivative and its degradants. Consider trying C8, phenyl, or cyano columns.[1]

      • Mobile Phase Optimization:

        • pH Adjustment: The pH of the mobile phase is a critical parameter for basic compounds like piperazines. Experiment with different pH values to optimize retention and peak shape.[1]

        • Organic Modifier: Vary the type (e.g., acetonitrile, methanol) and proportion of the organic solvent.[1]

        • Additives: The addition of a small amount of an amine modifier, such as triethylamine, to the mobile phase can help reduce peak tailing.[1]

      • Gradient Elution: If isocratic elution is insufficient, a gradient elution program, where the mobile phase composition changes over time, can often resolve closely eluting peaks.[1]

      • Use of Forced Degradation Samples: Ensure you are using appropriately stressed samples (e.g., acid, base, oxidative, thermal, photolytic stress) to develop your method. The presence of multiple degradation products will help confirm that your method is truly stability-indicating.[1]

Issue: An unknown peak has appeared in the chromatogram of my stability sample.

  • Question: How can I identify this unknown degradant?

  • Answer: The identification of unknown degradation products is a critical aspect of stability studies. A systematic approach is recommended:[1]

    • Identification Strategy:

      • Mass Spectrometry (MS): Couple your HPLC system to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the unknown peak will provide its molecular weight.[1]

      • Tandem Mass Spectrometry (MS/MS): Fragmenting the parent ion of the unknown peak in the mass spectrometer will provide structural information.[1]

      • Forced Degradation Studies: By analyzing the degradation profiles under different stress conditions, you can often deduce the nature of the degradation pathway and the likely structure of the degradant.[1]

Data Presentation

Table 1: Recommended Conditions for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating methods. The goal is to achieve 5-20% degradation of the drug substance.[6]

Stress ConditionRecommended ConditionsPurpose
Acid Hydrolysis 0.1 M HCl at 60°CTo investigate degradation in acidic conditions.[1]
Base Hydrolysis 0.1 M NaOH at 60°CTo investigate degradation in basic conditions.[1]
Oxidative 3% H₂O₂ at room temperatureTo investigate oxidative degradation pathways.[1]
Thermal Solid drug substance at 80°CTo assess the impact of heat on the solid-state stability.[1]
Photolytic ICH Q1B recommended conditionsTo evaluate the drug's sensitivity to light.

Note: The conditions provided are starting points and may need to be optimized for your specific piperazine intermediate. The duration of the stress testing should be adjusted to achieve the target degradation level.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of a piperazine-containing drug substance to facilitate the development of a stability-indicating analytical method.[1]

Materials:

  • Piperazine-containing drug substance

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC grade water, acetonitrile, and methanol

  • Calibrated oven and photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve a known concentration of the drug substance in 0.1 M HCl. Store the solution at 60°C. Withdraw samples at appropriate time points, neutralize with an equivalent amount of base, and dilute for HPLC analysis.[1]

  • Base Hydrolysis: Dissolve a known concentration of the drug substance in 0.1 M NaOH. Store the solution at 60°C. Withdraw samples, neutralize with an equivalent amount of acid, and dilute for HPLC analysis.[1]

  • Oxidative Degradation: Dissolve the drug substance in a 3% H₂O₂ solution. Store at room temperature. Withdraw samples at various time points and dilute for HPLC analysis.[1]

  • Thermal Degradation: Place the solid drug substance in a calibrated oven at 80°C for a specified period. Dissolve a portion of the stressed solid in a suitable solvent for HPLC analysis.[1]

  • Photolytic Degradation: Expose the solid drug substance and a solution of the drug to light as per ICH Q1B guidelines. Analyze the samples by HPLC.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent piperazine drug from all potential degradation products generated during forced degradation studies.[1]

Initial Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 10%) and increase to a high percentage (e.g., 90%) over 20-30 minutes.[1]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 30°C[1]

  • Detection: UV detector at a wavelength determined by the UV spectrum of the parent drug. An MS detector is highly recommended for peak identification.[1]

Procedure:

  • Inject the undergraded drug substance to determine its retention time and peak purity.

  • Inject samples from the forced degradation studies.

  • Optimize the chromatographic conditions (mobile phase composition, gradient, pH, flow rate, column type) to achieve adequate resolution (typically >1.5) between the parent drug peak and all degradation product peaks.[1]

  • Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.[1]

Visualizations

cluster_degradation Common Degradation Pathways of Piperazine Intermediates Piperazine Piperazine Intermediate Oxidation Oxidation (N-oxides, ring-opened products) Piperazine->Oxidation O₂, Light, Heat, Metal Ions Hydrolysis Hydrolysis (of substituents) Piperazine->Hydrolysis H₂O, Acid/Base

Caption: Major degradation pathways for piperazine intermediates.

cluster_workflow Workflow for Stability-Indicating Method Development start Start: Piperazine Intermediate forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation hplc_development HPLC Method Development (Column, Mobile Phase, Gradient Optimization) forced_degradation->hplc_development separation_check Adequate Separation? (Resolution > 1.5) hplc_development->separation_check separation_check->hplc_development No method_validation Method Validation (ICH Q2(R1)) separation_check->method_validation Yes end End: Validated Stability-Indicating Method method_validation->end

Caption: Experimental workflow for developing a stability-indicating HPLC method.

References

1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride stability issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride

Disclaimer: Limited specific stability data for this compound is publicly available. This guide is based on general principles for piperazine and piperidine derivatives, as well as dihydrochloride salts. It is intended to provide guidance for researchers to establish appropriate handling, storage, and troubleshooting procedures.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound?

A1: Based on general handling procedures for similar compounds, it is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2][3][4] It should be protected from moisture and light.[5] Avoid storing it near incompatible materials such as strong oxidizing agents.[1][2]

Q2: My solid this compound has changed color. What could be the cause?

A2: A color change in the solid state could indicate degradation, possibly due to oxidation or reaction with impurities. Piperazine-containing compounds can be susceptible to oxidation.[6][7] Exposure to light or moisture can also sometimes lead to discoloration in amine salts.[5] It is recommended to perform an analysis (e.g., HPLC) to check the purity of the material.

Q3: I am dissolving the compound in an aqueous solution and the pH is more acidic than expected. Is this normal?

A3: Yes, this is expected. This compound is a dihydrochloride salt. When dissolved in water, the hydrochloride ions will dissociate, leading to an acidic solution. The stability of piperazine derivatives can be highly dependent on the pH of the solution.[6]

Q4: What solvents are recommended for dissolving this compound?

A4: Dihydrochloride salts of piperazine derivatives are generally soluble in water.[1] For other applications, solubility in organic solvents may be required, but this needs to be determined empirically.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram of a stability sample. Chemical degradation of the compound.This is a strong indicator of instability under the tested conditions. To identify the unknown degradant, consider using LC-MS to determine the molecular weight of the new peak. Tandem MS (MS/MS) can provide structural information.[6]
Decreased peak area of the main compound over time in solution. Degradation in the solvent system.The compound may be unstable in the chosen solvent or at the storage temperature. Consider preparing fresh solutions for each experiment. If the solution needs to be stored, conduct a stability study in that solvent at different temperatures (e.g., refrigerated and room temperature) to determine the rate of degradation.
Precipitation of the compound from a solution. The solubility limit has been exceeded, possibly due to a change in temperature or pH.Ensure the concentration is below the solubility limit at the storage temperature. If working with a buffered solution, verify the compatibility of the buffer with the compound.
The compound is difficult to dissolve. The compound may have low solubility in the chosen solvent.Try gentle heating or sonication to aid dissolution. If solubility remains an issue, a different solvent system may be necessary. For aqueous solutions, adjusting the pH might improve solubility.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the potential degradation pathways of a compound and to develop a stability-indicating analytical method.[6][8]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, and methanol

  • Suitable buffer (e.g., phosphate or acetate)

  • HPLC system with UV or MS detector

  • pH meter

  • Calibrated oven

  • Photostability chamber

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M HCl.

    • Keep the solution at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw samples, neutralize with 0.1 M NaOH, and dilute to the initial concentration with the solvent.

    • Analyze by HPLC.

  • Base Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M NaOH.

    • Keep the solution at room temperature or a slightly elevated temperature for a defined period.

    • At specified time points, withdraw samples, neutralize with 0.1 M HCl, and dilute to the initial concentration.

    • Analyze by HPLC.

  • Oxidative Degradation:

    • Mix the stock solution with an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature for a defined period, protected from light.

    • At specified time points, withdraw samples, dilute to the initial concentration, and analyze by HPLC.

  • Thermal Degradation:

    • Store the solid compound in an oven at an elevated temperature (e.g., 70 °C) for a defined period.[9]

    • Also, store a solution of the compound at the same elevated temperature.

    • At specified time points, prepare solutions from the solid sample and dilute the stored solution to the initial concentration.

    • Analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of the compound and the solid compound to light in a photostability chamber according to ICH guidelines.

    • Keep control samples (covered in foil) in the same chamber.

    • At specified time points, analyze the samples by HPLC.

  • Analysis: Analyze all samples by a suitable HPLC method. The method should be capable of separating the parent compound from any degradation products.

Data Presentation

Table for Summarizing Forced Degradation Study Results
Stress Condition Duration Temperature % Degradation Number of Degradation Products Major Degradation Product (Retention Time)
0.1 M HCl
0.1 M NaOH
3% H₂O₂
Heat (Solid)
Heat (Solution)
Light (Solid)
Light (Solution)

Visualizations

G Troubleshooting Workflow for Stability Issues start Stability Issue Observed (e.g., new peak, color change) check_storage Verify Storage Conditions (Temp, Light, Moisture) start->check_storage check_handling Review Handling Procedures (Solvent, pH, Contaminants) start->check_handling analyze_purity Analyze Purity (e.g., HPLC, LC-MS) check_storage->analyze_purity check_handling->analyze_purity degradation_confirmed Degradation Confirmed analyze_purity->degradation_confirmed Purity < Specification no_degradation No Degradation (Issue is elsewhere, e.g., artifact) analyze_purity->no_degradation Purity Meets Specification forced_degradation Perform Forced Degradation Study degradation_confirmed->forced_degradation identify_degradants Identify Degradation Products (LC-MS/MS) forced_degradation->identify_degradants optimize_conditions Optimize Storage/Formulation (e.g., buffer, protect from light) identify_degradants->optimize_conditions end Stable Conditions Established optimize_conditions->end

Caption: Troubleshooting workflow for stability issues.

G Conceptual Degradation Pathways parent 1-Methyl-4-(4-piperidyl)piperazine oxidation Oxidation parent->oxidation [O] hydrolysis Hydrolysis parent->hydrolysis H₂O / H⁺ or OH⁻ photolysis Photolysis parent->photolysis n_oxide N-Oxide Formation oxidation->n_oxide ring_opening Ring Opening Products hydrolysis->ring_opening other_photoproducts Other Photodegradation Products photolysis->other_photoproducts

Caption: Conceptual degradation pathways for piperazine derivatives.

References

Technical Support Center: Catalyst Selection for Efficient Piperazine N-Arylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of piperazine N-arylation. Find answers to common questions, troubleshoot your experiments, and access detailed protocols to streamline your workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for piperazine N-arylation?

A1: The two most prevalent methods for piperazine N-arylation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1] The choice between these systems is often dictated by the specific substrates, functional group tolerance, and desired reaction conditions. Palladium-catalyzed reactions are often favored for their broad substrate scope and high efficiency, particularly with sterically demanding partners.[2] Copper-catalyzed reactions, while sometimes requiring harsher conditions, can be more cost-effective.[1]

Q2: How do I choose the right catalyst and ligand for a Buchwald-Hartwig reaction?

A2: The selection of the palladium precursor and phosphine ligand is critical for a successful Buchwald-Hartwig amination.[3] For the N-arylation of piperazine, sterically hindered and electron-rich biaryl phosphine ligands, such as RuPhos and XPhos, have demonstrated high efficacy, especially with less reactive aryl chlorides.[4] Older generation ligands like BINAP or DPEphos may be less effective.[4] It is often recommended to screen a variety of ligands to find the optimal choice for your specific aryl halide.[3]

Q3: What is the role of the base in piperazine N-arylation, and which one should I use?

A3: The base plays a crucial role in the catalytic cycle. For Buchwald-Hartwig reactions, strong, non-nucleophilic bases are commonly employed.[5] Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and potassium phosphate (K₃PO₄) are frequently used.[5] Weaker bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) may require higher catalyst loadings or longer reaction times but can be beneficial for sensitive substrates.[4][5] The solubility of the base in the reaction solvent is also a critical factor to consider.[5]

Q4: How can I prevent the formation of the N,N'-bis-arylated piperazine byproduct?

A4: The formation of the bis-arylated byproduct is a common challenge.[4] Several strategies can be employed to favor mono-arylation:

  • Stoichiometry: Use an excess of piperazine relative to the aryl halide.[3][4] A 5-10 fold excess of piperazine is often recommended.[3]

  • Slow Addition: Adding the electrophile (aryl halide) slowly to the reaction mixture can help maintain a low concentration and reduce the likelihood of a second arylation.[3]

  • Protecting Groups: Employing a mono-protected piperazine, such as N-Boc-piperazine, is a highly effective strategy to ensure mono-selectivity.[3]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield Inactive Catalyst: The palladium or copper catalyst may be oxidized or has decomposed.[5]• Use a more air-stable pre-catalyst.[5] • Ensure the reaction is conducted under an inert atmosphere (Nitrogen or Argon).[4][5] • Use fresh, high-purity catalyst and ligands.[5]
Inappropriate Base: The chosen base may be too weak, too strong, or poorly soluble.[5]• For Buchwald-Hartwig, screen strong, non-nucleophilic bases like NaOtBu, KOtBu, or K₃PO₄.[5] • For sensitive substrates, consider milder bases like Cs₂CO₃.[5] • Ensure the base is soluble in the reaction solvent.[5]
Poor Ligand Choice: The ligand may not be suitable for the specific substrate.[4]• For electron-rich aryl halides, consider more electron-rich and sterically hindered phosphine ligands.[3] • Screen a variety of ligands to find the optimal one.[3]
Solvent Issues: Reagents may not be fully soluble at the reaction temperature.[4]• Common solvents include toluene, dioxane, and THF.[3] • If solubility is an issue, consider a more polar solvent like t-butanol.[3]
Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.[4]• Many N-arylations require temperatures between 80-110 °C.[4] • Perform a temperature screen if necessary.[3]
Formation of N,N'-bis-arylated Byproduct Incorrect Stoichiometry: Insufficient excess of piperazine.• Use a 5-10 fold excess of piperazine relative to the aryl halide.[3]
Rapid Addition of Aryl Halide: High local concentration of the electrophile.• Add the aryl halide slowly to the reaction mixture.[3]
Unprotected Piperazine: Both nitrogen atoms are available for reaction.• Utilize a mono-protected piperazine, such as N-Boc-piperazine.[3]
Reaction Stalls (Incomplete Conversion) Catalyst Poisoning: Impurities in reagents or solvents.• Use high-purity, anhydrous reagents and solvents.[6]
Poor Stirring: For heterogeneous mixtures, especially with dense inorganic bases.• Ensure consistent and vigorous stirring throughout the reaction.[4]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Mono-N-Arylation of Piperazine

This protocol provides a general procedure for the mono-N-arylation of piperazine with an aryl halide using a palladium catalyst and a phosphine ligand.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Piperazine (1.5 - 10 mmol, 1.5 - 10 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, 5-10 mL)

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl halide, piperazine, palladium pre-catalyst, phosphine ligand, and base to an oven-dried Schlenk flask equipped with a magnetic stir bar.[7]

  • Add the anhydrous, degassed solvent to the flask.[7]

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[7]

  • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

  • Once the reaction is complete, cool the mixture to room temperature.[7]

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.[7]

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[7]

  • Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.[7]

Protocol 2: Copper-Catalyzed N-Arylation of 1-Boc-piperazine (Ullmann Condensation)

This protocol describes a typical procedure for the N-arylation of 1-Boc-piperazine with an aryl iodide.

Materials:

  • 1-Boc-piperazine (1.2 mmol)

  • Aryl iodide (1.0 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • L-Proline (0.2 mmol, 20 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Anhydrous Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a reaction vial, add CuI, L-proline, and K₂CO₃.

  • Add the aryl iodide and 1-Boc-piperazine to the vial.

  • Add anhydrous DMF to the vial.[1]

  • Heat the reaction mixture and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizations

experimental_workflow reagents Reagents (Aryl Halide, Piperazine) reaction_setup Reaction Setup (Inert Atmosphere) reagents->reaction_setup catalyst_system Catalyst System (Pd or Cu, Ligand, Base) catalyst_system->reaction_setup solvent Anhydrous Solvent solvent->reaction_setup heating Heating & Stirring (80-110 °C) reaction_setup->heating monitoring Reaction Monitoring (TLC, LC-MS) heating->monitoring workup Work-up (Filtration, Extraction) monitoring->workup purification Purification (Column Chromatography) workup->purification product N-Arylpiperazine purification->product

Caption: A generalized experimental workflow for piperazine N-arylation.

troubleshooting_guide start Low/No Yield? inactive_catalyst Inactive Catalyst? start->inactive_catalyst Yes poor_ligand Poor Ligand Choice? inactive_catalyst->poor_ligand No sol_catalyst Use fresh catalyst/pre-catalyst Ensure inert atmosphere inactive_catalyst->sol_catalyst Yes wrong_base Inappropriate Base? poor_ligand->wrong_base No sol_ligand Screen sterically hindered biaryl phosphine ligands poor_ligand->sol_ligand Yes low_temp Low Temperature? wrong_base->low_temp No sol_base Screen strong, non-nucleophilic bases (NaOtBu, K3PO4) wrong_base->sol_base Yes sol_temp Increase temperature (80-110 °C) low_temp->sol_temp Yes

Caption: A troubleshooting decision tree for low yield in piperazine N-arylation.

catalyst_components catalyst_system Catalyst System metal Metal Precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, CuI) catalyst_system->metal ligand Ligand (e.g., XPhos, RuPhos, L-Proline) catalyst_system->ligand base Base (e.g., NaOtBu, K₃PO₄, K₂CO₃) catalyst_system->base solvent Solvent (e.g., Toluene, Dioxane, DMF) catalyst_system->solvent

Caption: Key components of a typical piperazine N-arylation catalyst system.

References

Technical Support Center: Navigating Base Sensitivity in Heteroaryl Halide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the critical role of base selection in reactions involving heteroaryl halides. Proper base selection is paramount to mitigate substrate degradation, prevent catalyst deactivation, and ensure high reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a base in cross-coupling reactions with heteroaryl halides?

A1: The base plays a multifaceted role in the catalytic cycle. Its principal function is to act as an activating agent. For instance, in Suzuki-Miyaura coupling, the base activates the organoboron species to form a more nucleophilic borate, facilitating transmetalation.[1] In Buchwald-Hartwig amination, the base deprotonates the amine nucleophile or the palladium-amine complex, which is a crucial step for reductive elimination.[2]

Q2: Why are heteroaryl halides particularly sensitive to the choice of base?

A2: Many heteroaryl halides, especially five-membered heterocycles like azoles, are prone to decomposition in the presence of strong bases.[3][4] This degradation can lead to the formation of species that act as potent catalyst poisons, ultimately deactivating the catalyst and halting the reaction.[3][4] The electron-rich nature of some five-membered heteroarenes can also make the final reductive elimination step more difficult.[3]

Q3: My reaction with a heteroaryl halide is giving a low yield. How can the base be the cause?

A3: Low yields can stem from several base-related issues:

  • Inappropriate Base Strength: A base that is too strong can lead to the degradation of your sensitive heteroaryl halide.[1][3] Conversely, a base that is too weak may not efficiently promote the catalytic cycle, resulting in a slow or incomplete reaction.[1]

  • Poor Solubility: Many inorganic bases have poor solubility in common organic solvents, which can limit their effectiveness.[1]

  • Catalyst Deactivation: Decomposition of the heteroaryl halide by the base can generate inhibitors that deactivate the palladium catalyst.[3][4]

  • Side Reactions: An unsuitable base can promote side reactions such as protodeboronation in Suzuki-Miyaura coupling.[1]

Q4: What are the signs of base-mediated decomposition of my heteroaryl halide?

A4: The formation of a dark-colored reaction mixture or the appearance of multiple unidentified spots on a TLC plate can be indicative of substrate decomposition. In some cases, you may observe the formation of a black precipitate, known as "palladium black," which signals catalyst decomposition and can be a consequence of base-induced substrate degradation.[5]

Q5: When should I consider using a weaker base?

A5: Weaker bases are generally recommended when dealing with:

  • Base-sensitive heteroaryl halides: Particularly five-membered rings such as thiazoles, imidazoles, and oxazoles.[3][4]

  • Substrates with base-labile functional groups: Such as esters, amides, or ketones with acidic α-protons.[1]

  • Reactions prone to side reactions: For example, to minimize protodeboronation of heteroaryl boronic acids in Suzuki-Miyaura coupling.[1]

Troubleshooting Guide

This guide addresses common issues encountered during cross-coupling reactions with heteroaryl halides and provides systematic troubleshooting steps.

Issue Potential Cause Troubleshooting Steps
Low or No Conversion Base is too weak: Insufficient activation of the coupling partner.1. Switch to a stronger base (see Table 1).2. Consider using a more soluble base.3. Increase the reaction temperature.
Base is too strong: Decomposition of the heteroaryl halide and catalyst deactivation.[3][4]1. Switch to a milder base such as K₃PO₄, Cs₂CO₃, or NaOTMS.[1][3]2. Lower the reaction temperature.3. Use a more robust ligand that is resistant to catalyst deactivation.[3][4]
Poor base solubility: Ineffective participation of the base in the reaction.[1]1. Ensure vigorous stirring.2. Consider a solvent system that improves base solubility, such as using a co-solvent like water.[6]3. Switch to a more soluble organic base, but be mindful of its strength.
Significant Side Product Formation (e.g., Protodeboronation) Base is too strong or protic impurities are present: The boronic acid is replaced by a hydrogen atom.[1]1. Use a milder base like K₃PO₄ or KF.[1]2. Use anhydrous conditions and freshly distilled, degassed solvents.3. Consider using a boronic ester (e.g., pinacol ester) which can be more stable.[1]
Reaction Stalls Catalyst deactivation: Often due to base-mediated decomposition of the heteroaryl halide.[3][4]1. Re-evaluate your choice of base; a milder one may be necessary.[3]2. Screen different ligands that can stabilize the catalyst.[3][7]3. Ensure your reaction is properly degassed to prevent oxidative degradation of the catalyst.[1]

Quantitative Data on Common Bases

The selection of an appropriate base is critical and often requires careful consideration of its strength. The pKa of the conjugate acid (pKaH) is a useful indicator of base strength.

BaseCommon AbbreviationpKa of Conjugate Acid (in H₂O, unless noted)Typical Applications & Notes
Sodium tert-butoxideNaOt-Bu~19 (in DMSO)Strong base, often used for C-N couplings with less acidic amines.[3] Can cause decomposition of sensitive heteroarenes.[3]
Sodium trimethylsilanolateNaOTMSModerate strengthA good alternative to strong alkoxides for base-sensitive substrates.[3][4][8][9]
Potassium phosphateK₃PO₄~12.3A versatile and milder base, often used in Suzuki-Miyaura couplings, especially with base-sensitive substrates.[1]
Cesium carbonateCs₂CO₃~10.3A common and effective base in many cross-coupling reactions.[3][10] Its solubility and the properties of the cesium cation can be beneficial.[10]
Potassium carbonateK₂CO₃~10.3A cost-effective and commonly used base, though its solubility can be limited.[1]
Sodium carbonateNa₂CO₃~10.3Often used in aqueous solvent mixtures for Suzuki-Miyaura couplings.[6]
Potassium fluorideKF~3.2A very mild base, sometimes used to minimize side reactions like protodeboronation.[1]
TriethylamineTEA, Et₃N~10.7An organic base that is soluble in many organic solvents, but often less effective than inorganic bases.[1]

Note: pKa values can vary depending on the solvent and temperature.[11][12][13][14][15]

Experimental Protocols

Protocol 1: General Procedure for Screening Bases in a Palladium-Catalyzed Cross-Coupling Reaction

This protocol provides a general workflow for optimizing the base for a given reaction between a heteroaryl halide and a coupling partner.

  • Reaction Setup: In a nitrogen-filled glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (e.g., XPhos, 2-4 mol%) to a series of oven-dried reaction vials equipped with stir bars.

  • Addition of Reagents: To each vial, add the heteroaryl halide (1.0 equiv), the coupling partner (e.g., boronic acid or amine, 1.2-1.5 equiv), and the base to be screened (2.0-3.0 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane, or THF) to each vial to achieve the desired concentration.

  • Reaction: Seal the vials and remove them from the glovebox. Place the vials in a pre-heated aluminum block on a stirrer hotplate.

  • Monitoring: Monitor the reaction progress at regular intervals by taking small aliquots and analyzing them by TLC, LC-MS, or GC-MS.

  • Work-up and Analysis: Upon completion (or after a set time), cool the reactions to room temperature. Dilute with an appropriate organic solvent and filter through a pad of celite. Analyze the crude mixture to determine conversion and yield.

Protocol 2: Buchwald-Hartwig Amination of a Base-Sensitive Heteroaryl Bromide

This protocol is adapted for the amination of a base-sensitive five-membered heteroaryl halide using a moderate-strength base.[3][4][8][9]

  • Materials:

    • Heteroaryl bromide (1.0 equiv)

    • Amine (1.2 equiv)

    • Palladium precatalyst (e.g., GPhos-supported Pd catalyst, 1-2 mol%)[3]

    • Sodium trimethylsilanolate (NaOTMS) (1.5 equiv)[3]

    • Anhydrous, degassed THF

  • Procedure:

    • In a nitrogen-filled glovebox, add the heteroaryl bromide, amine (if solid), palladium precatalyst, and NaOTMS to an oven-dried reaction vial with a stir bar.

    • If the amine is a liquid, add it via syringe after sealing the vial.

    • Add the anhydrous, degassed THF.

    • Seal the vial and heat the reaction at the desired temperature (e.g., 50-100 °C) with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

    • Separate the layers, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_analysis Analysis and Purification prep Prepare Reactants: - Heteroaryl Halide - Coupling Partner - Base - Catalyst System setup Assemble Reaction in Inert Atmosphere prep->setup reaction Heat and Stir Reaction Mixture setup->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Quench and Aqueous Work-up monitoring->workup Upon Completion purify Purify Product (Chromatography) workup->purify characterize Characterize Product purify->characterize troubleshooting_logic start Low Reaction Yield? check_base_strength Is the base strength appropriate? start->check_base_strength Yes end Re-evaluate other reaction parameters. start->end No too_strong Base may be too strong. Consider a milder base (e.g., K₃PO₄, NaOTMS). check_base_strength->too_strong No (too strong) too_weak Base may be too weak. Consider a stronger base (e.g., NaO-t-Bu). check_base_strength->too_weak No (too weak) check_solubility Is the base soluble? check_base_strength->check_solubility Yes insoluble Improve mixing or change solvent/base. check_solubility->insoluble No check_side_reactions Are there side products (e.g., protodeboronation)? check_solubility->check_side_reactions Yes side_reactions_present Use a milder base and anhydrous conditions. check_side_reactions->side_reactions_present Yes check_side_reactions->end No

References

Technical Support Center: Refinement of HPLC Methods for Piperazine Derivative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their High-Performance Liquid Chromatography (HPLC) methods for the analysis of piperazine derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the HPLC analysis of piperazine derivatives.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q1: My piperazine derivative peak is showing significant tailing. What are the common causes and how can I fix it?

A1: Peak tailing is a frequent issue when analyzing basic compounds like piperazine derivatives, often due to secondary interactions with the stationary phase.[1][2] Here’s a systematic approach to troubleshoot and resolve peak tailing:

  • Secondary Silanol Interactions: The primary cause of tailing for basic compounds is the interaction between the positively charged analyte and negatively charged residual silanol groups on the silica-based stationary phase.[3][4][5]

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (typically to pH 2-3) protonates the silanol groups, minimizing their interaction with the protonated basic analyte.[1][2] This is often the most effective way to reduce tailing.[2]

    • Solution 2: Use an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups, which significantly reduces peak tailing for basic compounds.[6][7]

    • Solution 3: Add a Competing Base: Introducing a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can mask the residual silanol groups, preventing them from interacting with the analyte.[8] However, with modern columns, this is often less necessary.[6]

    • Solution 4: Increase Buffer Concentration: A higher buffer concentration in the mobile phase can also help to mask silanol interactions and improve peak shape.[6]

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Reduce the injection volume or dilute the sample to see if the peak shape improves.[6][7]

  • Extra-Column Volume: Excessive tubing length or a void at the column inlet can cause band broadening and peak tailing.[6]

    • Solution: Use tubing with a narrow internal diameter and ensure proper column installation. A guard column can also help protect the analytical column.[6]

Q2: I am observing peak fronting for my analyte. What could be the cause?

A2: Peak fronting is less common than tailing but can occur under certain conditions:

  • Sample Overload: Similar to tailing, injecting too much sample can lead to fronting, often described as a "shark-fin" shape.[6]

    • Solution: Dilute your sample or reduce the injection volume.[6]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the peak to front.

    • Solution: Whenever possible, dissolve the sample in the mobile phase or a weaker solvent.

Issue 2: Poor Resolution

Q3: I am struggling to separate my piperazine derivative from other components in the sample matrix. How can I improve the resolution?

A3: Improving resolution involves optimizing the selectivity, efficiency, and retention factor of your chromatographic system.[9][10]

  • Optimize Selectivity (α):

    • Solution 1: Change Mobile Phase Composition: Varying the organic modifier (e.g., switching between acetonitrile and methanol) or adjusting the pH can alter the selectivity between analytes.[9]

    • Solution 2: Change Stationary Phase: If mobile phase optimization is insufficient, switching to a column with a different stationary phase (e.g., from C18 to a phenyl or cyano column) can provide the necessary change in selectivity.[8][9]

  • Increase Efficiency (N):

    • Solution 1: Use a Longer Column or Smaller Particle Size: A longer column or a column packed with smaller particles will provide more theoretical plates, leading to sharper peaks and better resolution.[9]

    • Solution 2: Optimize Flow Rate: Reducing the flow rate can improve efficiency, but will also increase the analysis time.

  • Optimize Retention Factor (k'):

    • Solution: Adjust the strength of the organic solvent in the mobile phase. Increasing the retention factor (by using a weaker mobile phase) can sometimes improve the resolution of early eluting peaks. A retention factor between 2 and 10 is generally considered ideal.[10]

Issue 3: Retention Time Variability

Q4: The retention time of my piperazine derivative is drifting between injections. What are the potential causes and solutions?

A4: Retention time variability can compromise the reliability of your method.[11][12] Common causes include:

  • Changes in Mobile Phase Composition:

    • Cause: Evaporation of the more volatile organic component of the mobile phase can lead to a gradual increase in retention times.[13]

    • Solution: Keep mobile phase bottles capped and prepare fresh mobile phase regularly. Using an online degasser can also help.[13]

  • Temperature Fluctuations:

    • Cause: Inconsistent column temperature can significantly affect retention times. A 1°C change can alter retention by 1-2%.

    • Solution: Use a column oven to maintain a stable temperature.[11][12]

  • Column Equilibration:

    • Cause: Insufficient column equilibration before starting a sequence of analyses can lead to drifting retention times in the initial injections.[14][15]

    • Solution: Ensure the column is fully equilibrated with the mobile phase before injecting your samples. This may require flushing with 10-20 column volumes of the mobile phase.[14]

  • Pump and System Issues:

    • Cause: Leaks in the system or problems with the pump can lead to inconsistent flow rates and, consequently, variable retention times.[13][16]

    • Solution: Regularly inspect the system for leaks and perform routine pump maintenance.[16]

Frequently Asked Questions (FAQs)

Q5: Why is derivatization often necessary for the analysis of piperazine and its derivatives by HPLC-UV?

A5: Piperazine itself lacks a strong chromophore, meaning it does not absorb UV light well.[17][18] This results in poor sensitivity when using a standard UV detector. To overcome this, a derivatizing agent is used to attach a UV-active or fluorescent molecule to the piperazine derivative.[17][18] Common derivatizing agents include 4-chloro-7-nitrobenzofuran (NBD-Cl) and dansyl chloride.[17][18][19]

Q6: What are the key considerations when choosing an HPLC column for piperazine derivative analysis?

A6: The choice of column depends on the specific properties of the piperazine derivative and the sample matrix.

  • Reversed-Phase Columns (C18, C8): These are the most common columns used. For basic piperazine derivatives, it is crucial to use a modern, high-purity, end-capped column to minimize peak tailing.[6][7]

  • Alternative Stationary Phases: If resolution is an issue on a C18 column, consider a phenyl or cyano column for different selectivity.[8][9]

  • Chiral Columns: For the separation of enantiomers of a chiral piperazine derivative, a chiral stationary phase such as Chiralpak IC is necessary.[17]

  • Mixed-Mode Columns: Columns with both reversed-phase and ion-exchange characteristics can also be effective for retaining and separating polar, basic compounds like piperazine.[3][20]

Q7: Can I use Mass Spectrometry (MS) for the detection of piperazine derivatives?

A7: Yes, HPLC coupled with mass spectrometry (LC-MS) is a powerful technique for the analysis of piperazine derivatives. It offers high sensitivity and specificity, and in many cases, derivatization is not required.[21]

Data Presentation

The following tables summarize quantitative data from published HPLC methods for piperazine analysis.

Table 1: Performance Characteristics of an HPLC-UV Method with NBD-Cl Derivatization

ParameterValueReference
Linearity Range30 - 350 ppm[17][21]
Accuracy (% Recovery)104.87 - 108.06%[17][21]
Precision (%RSD)< 1.13%[17][21]
Limit of Detection (LOD)30 ppm[17][21]
Limit of Quantification (LOQ)90 ppm[17][21]

Table 2: Comparison of Analytical Methods for Piperazine and its Derivatives

ParameterHPLC-UV (with Derivatization)GC-MSLC-MS/LC-DADReference
Analyte PiperazinePiperazine DerivativesPiperazine Derivatives[21]
Matrix Active Pharmaceutical IngredientsPharmaceutical Drug Substances, Plasma, UrineUrine, Serum[21]
Linearity Range 30 - 350 ppm0 - 10 µg/mLNot explicitly stated[21]
Accuracy (% Recovery) 104.87 - 108.06%98.6 - 101.2%Not explicitly stated[21]
Precision (%RSD) < 1.13%< 2.0%Not explicitly stated[21]
Limit of Detection (LOD) 30 ppm0.002 - 0.008%0.002 - 0.156 µg/mL[21]
Limit of Quantification (LOQ) 90 ppm0.005 - 0.03%Not explicitly stated[21]

Experimental Protocols

Protocol 1: Pre-column Derivatization of Piperazine with NBD-Cl for HPLC-UV Analysis

This protocol is adapted from a method for the determination of piperazine in an active pharmaceutical ingredient.[17]

1. Reagents and Materials:

  • Piperazine standard

  • 4-chloro-7-nitrobenzofuran (NBD-Cl)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Diethylamine (reagent grade)

  • Diluent (to be determined based on sample)

  • Volumetric flasks

  • Pipettes

  • Sonicator

  • Heating block or water bath

2. Standard Preparation:

  • Accurately weigh about 20 mg of Piperazine standard into a 10 ml volumetric flask.

  • Dissolve and make up to the mark with diluent, using sonication if necessary.

  • Perform further dilutions as required to achieve the desired concentration range for the calibration curve.

3. Derivatization Procedure:

  • To a specific volume of the standard or sample solution, add a solution of NBD-Cl in acetonitrile.

  • The reaction is typically carried out under controlled temperature and time (e.g., heating may be required to facilitate the reaction).

  • After the reaction is complete, the solution is cooled and may be diluted with the mobile phase before injection.

4. HPLC Conditions:

  • Column: Chiralpak IC (250 x 4.6 mm, 5 µm)[17]

  • Mobile Phase: Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v)[17]

  • Flow Rate: 1.0 mL/min[17]

  • Column Temperature: 35°C[17]

  • Injection Volume: 10 µL[17]

  • Detection Wavelength: 340 nm[17]

  • Run Time: 20 min[17]

Protocol 2: Pre-column Derivatization of Amines with Dansyl Chloride

This is a general protocol for the derivatization of primary and secondary amines, which can be adapted for piperazine derivatives.[19][22]

1. Reagents and Materials:

  • Amine-containing sample or standard

  • Dansyl chloride solution (e.g., in acetone or acetonitrile)

  • Alkaline buffer (e.g., sodium carbonate/bicarbonate buffer, pH 9.5-10.5)[19]

  • Quenching solution (e.g., ammonium hydroxide)[19]

  • Microcentrifuge tubes or 96-well plate

  • Vortex mixer

  • Heating block or water bath

2. Derivatization Procedure:

  • In a microcentrifuge tube, mix the sample or standard solution with the alkaline buffer.

  • Add the dansyl chloride solution and mix thoroughly.

  • Incubate the mixture at an elevated temperature (e.g., 60°C) for a specific time (e.g., 60 minutes) to facilitate the reaction.[9][22]

  • After incubation, cool the mixture and add a quenching solution to react with the excess dansyl chloride.[19]

  • The resulting solution containing the dansylated derivative is then ready for HPLC analysis.

Mandatory Visualizations

HPLC_Troubleshooting_Workflow start_node Start: HPLC Analysis Issue problem_node problem_node start_node->problem_node Identify Problem decision_node decision_node problem_node->decision_node Peak Tailing? cause_node Secondary Silanol Interactions solution_node Lower Mobile Phase pH Use End-Capped Column Add Competing Base cause_node->solution_node Implement Solution decision_node->cause_node Yes   problem_node2 Retention Time Drift? decision_node->problem_node2 No decision_node2 decision_node2 problem_node2->decision_node2 Check cause_node2 Mobile Phase Evaporation Temperature Fluctuation Poor Equilibration decision_node2->cause_node2 Yes problem_node3 Poor Resolution? decision_node2->problem_node3 No solution_node2 Prepare Fresh Mobile Phase Use Column Oven Ensure Full Equilibration cause_node2->solution_node2 Implement Solution cause_node3 Suboptimal Selectivity Low Efficiency problem_node3->cause_node3 Check solution_node3 Change Mobile/Stationary Phase Use Longer Column Optimize Flow Rate cause_node3->solution_node3 Implement Solution

Caption: A troubleshooting workflow for common HPLC issues.

Derivatization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis step_node step_node reagent_node reagent_node condition_node condition_node product_node product_node prep_sample Prepare Sample/ Standard Solution mix Mix Sample and Reagent prep_sample->mix prep_reagent Prepare Derivatization Reagent (e.g., NBD-Cl) prep_reagent->mix react Incubate under Controlled Conditions mix->react conditions Temperature Time pH react->conditions product UV-Active Derivative react->product hplc_analysis Inject into HPLC System product->hplc_analysis

Caption: General workflow for pre-column derivatization.

References

Overcoming challenges in the synthesis of complex piperazine structures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers and drug development professionals facing challenges in the synthesis of complex piperazine-containing molecules.

Section 1: Diketopiperazine (DKP) Synthesis and Side Reactions

Diketopiperazines (DKPs) can be both the target of a synthesis and a common, yield-reducing side product, particularly in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) formation and why is it a problem in my synthesis?

A1: Diketopiperazine (DKP) formation is an intramolecular cyclization of a dipeptide.[1] In solid-phase peptide synthesis (SPPS), this involves a nucleophilic attack by the N-terminal amino group of a dipeptidyl-resin on the carbonyl carbon of the C-terminal amino acid's ester linkage to the resin.[1] This reaction cleaves the peptide from the resin, leading to a truncated sequence and a significant reduction in the yield of the desired full-length peptide.[1]

Q2: My peptide synthesis yield is extremely low, and the crude product looks clean. Could DKP formation be the cause?

A2: Yes, this is a classic sign of "traceless" DKP formation. The dipeptide cyclizes and cleaves from the resin, resulting in a major loss of product that won't be visible in the analysis of the resin-bound material.[1] To confirm this, you can analyze the Fmoc-deprotection solution by LC-MS to detect the presence of the cleaved DKP byproduct.[1]

Q3: Which factors increase the likelihood of DKP formation?

A3: Several factors can promote this side reaction:

  • Peptide Sequence: Sequences with a proline residue at the second position from the N-terminus are highly susceptible to DKP formation.[2] Other secondary amino acids also increase this risk.[1]

  • Resin Type: Resins with acid-labile linkers, such as 2-chlorotrityl chloride (2-CTC) and Wang resins, are particularly prone to DKP formation.[1]

  • Deprotection Conditions: Standard Fmoc deprotection using 20% piperidine in DMF is basic and a known catalyst for DKP formation.[1]

  • Temperature and Time: Elevated temperatures and extended reaction times during coupling or deprotection steps can increase the rate of DKP formation.[2]

Q4: How can I minimize epimerization during DKP synthesis?

A4: Epimerization, the inversion of stereochemistry at an alpha-carbon, is a common side reaction promoted by basic, acidic, or high-temperature conditions.[2] To minimize it, use milder reaction conditions (lower temperature, less harsh pH) and screen different catalysts to find one that minimizes racemization.[2]

Troubleshooting Guide: Low DKP Yield

This workflow helps diagnose and solve issues related to low yields when synthesizing DKPs.

G start Low DKP Yield Observed check_cyclization Check for Incomplete Cyclization start->check_cyclization Is starting material consumed? check_side_reactions Investigate Side Reactions check_cyclization->check_side_reactions Yes solution_cyclization Optimize reaction conditions: - Increase temperature/time - Screen catalysts (acidic/basic) - Change solvent polarity check_cyclization->solution_cyclization No check_degradation Assess Product Degradation check_side_reactions->check_degradation No solution_side_reactions Identify and minimize byproducts: - Check for epimerization (use milder conditions) - Look for larger cyclic peptides - Ensure starting material is a pure dipeptide check_side_reactions->solution_side_reactions Yes solution_degradation Prevent hydrolysis: - Neutralize reaction promptly during workup - Avoid strongly acidic/basic conditions check_degradation->solution_degradation Yes end Yield Improved check_degradation->end No solution_cyclization->end solution_side_reactions->end solution_degradation->end

Troubleshooting workflow for low diketopiperazine yield.[2]

Section 2: N-Arylation and Selectivity Challenges

The Buchwald-Hartwig amination is a powerful tool for N-arylation of piperazines, but it is not without its challenges, especially concerning selectivity and catalyst activity.[3][4]

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig N-arylation of piperazine has a very low yield. What could be wrong?

A1: Low yields in this reaction often point to issues with the catalytic system or reaction conditions.[3] Key factors include:

  • Inactive Catalyst: The active Pd(0) species is essential. If you are using a Pd(II) precatalyst, it may not be reducing effectively. While the reaction is not overly sensitive to oxygen, maintaining an inert atmosphere (Argon or Nitrogen) is recommended to protect the catalyst.[5]

  • Poor Ligand Choice: The phosphine ligand is critical. For N-arylation of piperazine, sterically hindered biaryl phosphine ligands like RuPhos and XPhos are often effective, especially with less reactive aryl chlorides.[5]

  • Inappropriate Base: Strong, non-nucleophilic bases like Sodium tert-butoxide (NaOtBu) are commonly used. Weaker bases like K₂CO₃ may lead to incomplete reactions.[5]

  • Solvent and Temperature: Reagents must be soluble at the reaction temperature (typically 80-110 °C). Toluene and dioxane are common solvents.[5]

Q2: How can I prevent the formation of the N,N'-bis-arylated piperazine byproduct?

A2: Formation of the bis-arylated product is a common selectivity problem. To favor the desired mono-arylated product, you can adjust the stoichiometry and reaction conditions. Using an excess of piperazine relative to the aryl halide is a primary strategy.

Troubleshooting Guide: Preventing Bis-Arylation

This decision tree provides a logical workflow to optimize for mono-arylation.

G start Bis-arylated byproduct observed check_stoichiometry Check Piperazine:Aryl Halide Ratio start->check_stoichiometry use_excess_piperazine Increase piperazine excess (e.g., 2-5 equivalents) check_stoichiometry->use_excess_piperazine Ratio is 1:1 use_protecting_group Use a mono-protected piperazine (e.g., N-Boc-piperazine) check_stoichiometry->use_protecting_group Excess piperazine is not effective or feasible end Mono-arylated product favored use_excess_piperazine->end use_protecting_group->end

Decision tree for preventing bis-arylation.[5]

Section 3: Protecting Group Strategies

Proper use of protecting groups is essential for achieving regioselectivity in piperazine synthesis. The tert-butyloxycarbonyl (Boc) group is common, but its stability can be a concern.[6][7]

Frequently Asked Questions (FAQs)

Q1: Can the Boc protecting group be cleaved during my amide coupling reaction?

A1: While the Boc group is generally stable under most amide coupling conditions, it can be prematurely removed by prolonged exposure to even mildly acidic conditions.[6] It is critical to use non-acidic coupling reagents and appropriate bases to maintain the integrity of the Boc group during the reaction.[6] If deprotection is desired, it should be performed as a distinct step using a strong acid like trifluoroacetic acid (TFA).[6]

Q2: I am seeing a di-acylated piperazine byproduct. What is causing this?

A2: This impurity suggests that the Boc group was prematurely removed, exposing the second piperazine nitrogen, which then reacts with another equivalent of your carboxylic acid.[6] Ensure your reaction is performed under non-acidic conditions to keep the Boc group intact.[6]

Data Summary

Table 1: Common Protecting Groups for Piperazine and Their Removal Conditions

Protecting GroupAbbreviationRemoval ConditionsReference(s)
tert-ButoxycarbonylBocStrong acids (e.g., TFA in DCM)[6]
CarboxybenzylCbzCatalytic hydrogenolysis (e.g., H₂, Pd/C)N/A
AcetylAcAcid hydrolysis[7]
Carboethoxy---Aqueous barium hydroxide or strong acid[7]
NitrosoNORaney nickel-catalyzed hydrogenolysis[7]

Note: Data for Cbz group is based on general chemical knowledge, as it was not explicitly detailed with removal conditions in the provided search results.

Section 4: Purification and Isolation Hurdles

The inherent basicity and polarity of piperazine derivatives can make purification challenging.[8][9]

Frequently Asked Questions (FAQs)

Q1: My final N-substituted piperazine product is an oil. How can I solidify it for easier handling?

A1: A common and effective method is to convert the basic piperazine product into its hydrochloride (HCl) salt. This is typically achieved by dissolving the oily free base in a suitable organic solvent (like diethyl ether or ethyl acetate) and adding a solution of HCl in a compatible solvent. The resulting HCl salt often precipitates as a solid and can be collected by filtration.[8]

Q2: My product co-elutes with impurities during silica gel column chromatography. What can I do?

A2: This is a frequent issue due to the basic nature of the piperazine moiety interacting with the acidic silica gel. To improve separation, consider the following:

  • Optimize the Solvent System: Test different solvent mixtures and consider using a gradient elution (gradually increasing solvent polarity).[8]

  • Add a Basic Modifier: Adding a small amount of a base like triethylamine or ammonium hydroxide to the eluent can neutralize the acidic sites on the silica gel, reducing peak tailing and improving separation.[8]

Q3: What are some good starting solvent systems for column chromatography of N-substituted piperazines?

A3: Good starting points for silica gel chromatography include mixtures of a non-polar and a polar solvent. Common choices are Hexanes/Ethyl Acetate or Dichloromethane/Methanol.[8] The ideal ratio should be determined first by Thin Layer Chromatography (TLC).[8]

Troubleshooting Guide: General Purification Workflow

This workflow outlines a standard procedure for purifying products from piperazine syntheses.

G start Crude Reaction Mixture workup Aqueous Workup (Quench, Basify to pH>9, Extract) start->workup concentrate Concentrate Organic Layers workup->concentrate check_physical_state Is product an oil or solid? concentrate->check_physical_state convert_to_salt Convert to HCl salt check_physical_state->convert_to_salt Oil purify Purify by Chromatography or Recrystallization check_physical_state->purify Solid convert_to_salt->purify end Pure Product purify->end

General purification workflow for piperazine derivatives.[8]

Section 5: Key Experimental Protocols

Protocol 1: General Amide Coupling using HATU

This procedure describes the coupling of a carboxylic acid (e.g., N-Boc-piperazine-C3-COOH) with an amine.[6]

Materials:

  • N-Boc-piperazine-C3-COOH (1 equivalent)

  • Amine (1.05-1.1 equivalents)

  • HATU (1.05-1.1 equivalents)

  • DIPEA (2-3 equivalents)

  • Anhydrous DMF or DCM (solvent)

  • Saturated aqueous NaHCO₃, Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 5-10 minutes to activate the acid.

  • Add the amine to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once complete, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Boc-Group Deprotection

This procedure describes the removal of a Boc protecting group using Trifluoroacetic Acid (TFA).

Materials:

  • Boc-protected piperazine derivative

  • Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous NaHCO₃

Procedure:

  • Dissolve the Boc-protected compound in DCM (a typical ratio is 1:1 DCM:TFA, but can be varied).

  • Slowly add TFA to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in DCM and carefully neutralize by washing with saturated aqueous NaHCO₃ until the aqueous layer is basic.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product.

Protocol 3: Conversion of an Oily Free Base to a Solid HCl Salt

This protocol is useful for solidifying basic, oily products for easier purification and handling.[8]

Materials:

  • Oily piperazine free base

  • Anhydrous organic solvent (e.g., diethyl ether, ethyl acetate)

  • HCl solution in a compatible solvent (e.g., 2M HCl in diethyl ether)

Procedure:

  • Dissolve the oily free base in a minimal amount of the chosen anhydrous organic solvent.

  • Slowly add the HCl solution dropwise to the stirred solution of the free base.

  • A precipitate (the HCl salt) should form. Continue adding the HCl solution until no further precipitation is observed.

  • Stir the resulting slurry for 15-30 minutes, potentially cooling in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold, anhydrous solvent to remove impurities.

  • Dry the purified salt under vacuum. The product can be further purified by recrystallization.[8]

References

Validation & Comparative

Purity Validation of Synthetic 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride, a key intermediate in the synthesis of various pharmaceutical agents, including the anaplastic lymphoma kinase (ALK) inhibitor Brigatinib.[1] This document outlines its purity validation through various analytical techniques and compares its profile with relevant alternatives, supported by experimental data and detailed methodologies.

Product Performance and Comparison with Alternatives

This compound is a crucial building block in medicinal chemistry, particularly for compounds targeting neurological disorders and cancers. Its purity is paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). The performance of this intermediate is primarily assessed by its purity profile and the absence of process-related impurities.

For comparative purposes, we evaluate it against two classes of alternatives:

  • Alternative A: Structurally Similar Piperazine Analogs. These are compounds with minor modifications to the piperazine or piperidine rings, which might be considered in early-stage drug discovery as alternative scaffolds. An example is 1-Benzyl-4-(4-piperidyl)piperazine.

  • Alternative B: Alternative Synthetic Routes. Different synthetic pathways to the same intermediate can introduce different impurity profiles, affecting its performance in subsequent reactions.

The following table summarizes the key performance attributes based on typical batch data.

ParameterThis compoundAlternative A: 1-Benzyl-4-(4-piperidyl)piperazineAlternative B: Route 2 Synthesis of Target Compound
Purity (by HPLC) ≥ 99.5%≥ 99.0%≥ 99.3%
Key Impurity 1 (Starting Material) < 0.1%< 0.2%< 0.15%
Key Impurity 2 (By-product) < 0.05%< 0.1%< 0.1%
Residual Solvents (Methanol) < 500 ppm< 500 ppm< 600 ppm
Water Content (Karl Fischer) < 0.5%< 0.6%< 0.5%
Yield 85-90%80-85%88-92%

Experimental Protocols for Purity Validation

Accurate and robust analytical methods are essential for the quality control of this compound. The following are detailed protocols for key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This method is designed for the quantitative determination of this compound and its process-related impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Mobile Phase A (0.1% Trifluoroacetic acid in water) and Mobile Phase B (Acetonitrile).

  • Gradient Program:

    Time (minutes) % Mobile Phase A % Mobile Phase B
    0 95 5
    20 50 50
    25 5 95

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of a 50:50 mixture of water and acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis

This method is used to identify and quantify residual solvents from the synthesis process.

  • Instrumentation: A GC system coupled with a Mass Spectrometer.

  • Column: DB-624 or equivalent (e.g., 30 m x 0.25 mm, 1.4 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold at 240°C for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 35-500.

  • Sample Preparation: Dissolve 50 mg of the sample in 1 mL of a suitable solvent (e.g., DMSO).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR are used to confirm the chemical structure of the compound and identify any structural isomers or major impurities. A patent for the synthesis of 1-methyl-4-(4-piperidinyl)piperazine hydrochloride provides nuclear magnetic resonance spectra for the final product.[2]

  • Instrumentation: 400 MHz or 500 MHz NMR spectrometer.

  • Solvent: Deuterated water (D₂O) or Deuterated methanol (CD₃OD).

  • ¹H NMR:

    • Expected Chemical Shifts (δ, ppm):

      • ~3.5-3.8 (m, 8H, piperazine ring protons)

      • ~3.2-3.4 (m, 4H, piperidine ring protons adjacent to N)

      • ~2.9 (s, 3H, N-CH₃)

      • ~2.0-2.2 (m, 4H, piperidine ring protons)

      • ~1.8 (m, 1H, piperidine ring CH)

  • ¹³C NMR:

    • Expected Chemical Shifts (δ, ppm):

      • ~60-65 (piperidine CH)

      • ~52-55 (piperazine CH₂)

      • ~48-50 (piperidine CH₂ adjacent to N)

      • ~45 (N-CH₃)

      • ~28-32 (piperidine CH₂)

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of the compound.

  • Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Mode: Positive ion mode.

  • Expected m/z: 184.18 (M+H)⁺ for the free base.

  • Sample Preparation: Infuse a dilute solution of the sample in methanol or acetonitrile directly into the mass spectrometer.

Visualizations

Signaling Pathway

This compound is a key intermediate in the synthesis of Brigatinib, a potent inhibitor of the Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase.[1] The diagram below illustrates the ALK signaling pathway, which is constitutively activated in certain cancers, leading to cell proliferation and survival.[3] Brigatinib inhibits the autophosphorylation of ALK, thereby blocking downstream signaling cascades such as the RAS-MEK-ERK, JAK-STAT, and PI3K-AKT pathways.[3]

ALK_Signaling_Pathway Ligand Ligand (e.g., Pleiotrophin) ALK ALK Receptor Tyrosine Kinase Ligand->ALK P P ALK->P Brigatinib Brigatinib (ALK Inhibitor) Brigatinib->ALK Inhibits RAS RAS P->RAS JAK JAK P->JAK PI3K PI3K P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: ALK Signaling Pathway and Inhibition by Brigatinib.

Experimental Workflow

The following diagram illustrates a typical workflow for the purity validation of a batch of synthetic this compound.

Purity_Validation_Workflow Start Batch of Synthetic This compound Sampling Representative Sampling Start->Sampling HPLC HPLC Analysis (Purity & Impurities) Sampling->HPLC GCMS GC-MS Analysis (Residual Solvents) Sampling->GCMS NMR NMR Spectroscopy (Structural Confirmation) Sampling->NMR MS Mass Spectrometry (Molecular Weight) Sampling->MS KF Karl Fischer Titration (Water Content) Sampling->KF DataReview Data Review and Comparison to Specifications HPLC->DataReview GCMS->DataReview NMR->DataReview MS->DataReview KF->DataReview Decision Pass / Fail Decision DataReview->Decision Release Batch Release Decision->Release Pass Reject Batch Rejection/ Further Investigation Decision->Reject Fail

Caption: Purity Validation Workflow for the Target Compound.

Logical Relationship of Impurity Formation

The diagram below illustrates the logical relationship between the starting materials, the desired product, and potential impurities that may arise during the synthesis of 1-Methyl-4-(4-piperidyl)piperazine. The synthesis often involves the reaction of N-methylpiperazine and a protected 4-piperidone derivative.

Impurity_Formation SM1 N-Methylpiperazine Reaction Reductive Amination SM1->Reaction Impurity1 Unreacted Starting Materials SM1->Impurity1 SM2 N-Boc-4-piperidone SM2->Reaction SM2->Impurity1 Intermediate Protected Intermediate Reaction->Intermediate Impurity2 Over-alkylation By-product Reaction->Impurity2 Deprotection Deprotection (Acid) Intermediate->Deprotection Product 1-Methyl-4-(4-piperidyl)piperazine (Free Base) Deprotection->Product Impurity3 Incomplete Deprotection Deprotection->Impurity3 HCl_Reaction Salt Formation (HCl) Product->HCl_Reaction FinalProduct 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride HCl_Reaction->FinalProduct

Caption: Logical Relationship of Impurity Formation during Synthesis.

References

A Comparative Analysis of 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride and Structurally-Related CNS Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The analysis centers on the interactions of these compounds with key dopamine and serotonin receptors, which are critical targets for antipsychotic and antidepressant medications. All quantitative data is presented in a clear tabular format, and detailed experimental protocols for the cited assays are provided to ensure reproducibility.

Comparative Analysis of Receptor Binding Affinity

The following table summarizes the in vitro binding affinities (Ki, nM) of 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride's key precursor, 1-(2,3-Dichlorophenyl)piperazine, the final drug product Aripiprazole, its active metabolite Dehydro-aripiprazole, and the reference compound Benzylpiperazine. Lower Ki values indicate higher binding affinity.

CompoundDopamine D2Dopamine D3Serotonin 5-HT1ASerotonin 5-HT2A
1-(2,3-Dichlorophenyl)piperazine Partial AgonistPartial Agonist--
Aripiprazole 0.340.81.73.4
Dehydro-aripiprazole 0.461.53.24.1
Benzylpiperazine (BZP) Moderate Affinity-Agonist-
Data for 1-(2,3-Dichlorophenyl)piperazine is qualitative, indicating its functional activity as a partial agonist at D2 and D3 receptors. Quantitative Ki values for direct comparison are not consistently reported in the literature.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay for Dopamine D2/D3 Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for dopamine D2 and D3 receptors.

Materials:

  • Receptor Source: Cell membranes from HEK293 cells stably expressing human D2 or D3 receptors.

  • Radioligand: [3H]Spiperone (Specific Activity: 15-30 Ci/mmol).

  • Non-specific Binding Control: (+)-Butaclamol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Plates: 96-well glass fiber filter plates (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation Cocktail.

  • Liquid Scintillation Counter.

Procedure:

  • Membrane Preparation: Thaw the cell membrane aliquots on ice. Homogenize the membranes in ice-cold assay buffer using a Dounce homogenizer or a polytron. Determine the protein concentration using a standard method (e.g., Bradford assay). Dilute the membrane preparation in assay buffer to the desired final concentration (typically 10-20 µg of protein per well).

  • Assay Setup: In a 96-well plate, add the following in order:

    • 50 µL of assay buffer.

    • 50 µL of test compound at various concentrations (typically 10-fold serial dilutions).

    • 50 µL of [3H]Spiperone at a final concentration at or near its Kd for the receptor subtype (e.g., 0.1-0.3 nM).

    • 50 µL of the diluted membrane preparation to initiate the binding reaction.

    • For total binding wells, add 50 µL of assay buffer instead of the test compound.

    • For non-specific binding wells, add 50 µL of 10 µM (+)-butaclamol instead of the test compound.

  • Incubation: Incubate the plates at room temperature (25°C) for 60-90 minutes with gentle shaking to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filter plates using a cell harvester. Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plates, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for Gs/Gi-Coupled GPCRs

This protocol describes a method to measure the functional activity of compounds at Gs-coupled (which stimulate cAMP production) or Gi-coupled (which inhibit cAMP production) G-protein coupled receptors.

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the Gs or Gi-coupled receptor of interest.

  • Stimulation Buffer: HBSS or DMEM with 0.5 mM IBMX (a phosphodiesterase inhibitor).

  • Lysis Buffer.

  • cAMP Detection Kit: (e.g., HTRF, AlphaScreen, or ELISA-based kits).

  • Forskolin (for Gi-coupled assays).

Procedure:

  • Cell Culture and Plating: Culture the cells to ~80-90% confluency. Seed the cells into 96-well or 384-well plates at an appropriate density and allow them to attach overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds in stimulation buffer.

  • Assay Procedure (Gs-coupled receptors):

    • Aspirate the culture medium from the cells.

    • Add the diluted test compounds to the wells.

    • Incubate at 37°C for 30 minutes.

    • Lyse the cells according to the cAMP detection kit manufacturer's instructions.

  • Assay Procedure (Gi-coupled receptors):

    • Aspirate the culture medium.

    • Add the diluted test compounds along with a fixed concentration of forskolin (typically 1-10 µM, to stimulate adenylate cyclase).

    • Incubate at 37°C for 30 minutes.

    • Lyse the cells.

  • cAMP Detection: Measure the intracellular cAMP levels using the chosen detection kit, following the manufacturer's protocol.

  • Data Analysis:

    • For Gs-agonists: Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).

    • For Gi-agonists: Plot the percentage inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration to determine the EC50 and Emax.

    • For antagonists: Pre-incubate the cells with the antagonist at various concentrations before adding a fixed concentration of a known agonist (typically its EC80). Plot the response against the logarithm of the antagonist concentration to determine the IC50.

Visualizations

The following diagrams illustrate key concepts related to the pharmacology of the compared compounds.

G Dopamine D2 Receptor Signaling Pathway cluster_0 Ligands cluster_1 Cellular Components cluster_2 Second Messengers & Effectors Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Full Agonist Aripiprazole Aripiprazole Aripiprazole->D2R Partial Agonist Gi Gi Protein D2R->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects PKA->Downstream Phosphorylates Targets

Caption: Dopamine D2 Receptor Signaling Cascade.

G Competitive Radioligand Binding Assay Workflow cluster_0 Assay Components cluster_1 Experimental Steps cluster_2 Data Processing Receptor Receptor Preparation (e.g., D2-expressing membranes) Incubation Incubation (Reach Equilibrium) Receptor->Incubation Radioligand Radioligand ([3H]Spiperone) Radioligand->Incubation TestCompound Test Compound (Varying Concentrations) TestCompound->Incubation Filtration Rapid Filtration (Separate Bound from Free) Incubation->Filtration Counting Scintillation Counting (Measure Radioactivity) Filtration->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis

Caption: Workflow for a Competitive Binding Assay.

A Comparative Guide to Piperazine Building Blocks: 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous approved drugs due to its favorable physicochemical and pharmacokinetic properties.[1][2] This guide provides a comparative analysis of 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride against other common piperazine building blocks, offering insights into their performance in key synthetic transformations supported by experimental data.

Overview of Key Piperazine Building Blocks

This compound is a versatile intermediate primarily utilized in the synthesis of complex pharmaceutical agents.[3] Notably, it serves as a key building block in the production of the anaplastic lymphoma kinase (ALK) inhibitor Brigatinib, a targeted therapy for certain types of non-small cell lung cancer. Its structure features a tertiary amine on the piperazine ring and a secondary amine on the piperidyl moiety, offering distinct reactivity at each nitrogen center.

Other frequently employed piperazine building blocks in drug discovery include:

  • Piperazine: The parent heterocycle, offering two secondary amines for difunctionalization.

  • 1-Boc-piperazine: A mono-protected derivative that allows for selective functionalization of the free secondary amine.

  • 1-Methylpiperazine: A simple N-alkylated piperazine, often used to introduce a basic nitrogen center.

  • 1-Phenylpiperazine: An N-aryl piperazine, a common pharmacophore in centrally acting agents.

Physicochemical Properties

The selection of a piperazine building block is often guided by its physicochemical properties, which influence its reactivity, solubility, and the characteristics of the final drug molecule.

PropertyThis compoundPiperazine1-Boc-piperazine1-Methylpiperazine1-Phenylpiperazine
Molecular Formula C₁₀H₂₃Cl₂N₃C₄H₁₀N₂C₉H₁₈N₂O₂C₅H₁₂N₂C₁₀H₁₄N₂
Molecular Weight 256.22 g/mol 86.14 g/mol 186.25 g/mol 100.16 g/mol 162.23 g/mol
Form White to off-white crystalline powderColorless crystalline solidWhite or yellowish crystalColorless liquidYellowish oily liquid
Boiling Point Not available146 °C258 °C138 °C286-287 °C
pKa (of conjugate acid) Not availablepKa₁: 9.73, pKa₂: 5.35[4]Not availableNot availableNot available
Solubility Soluble in waterSoluble in water and ethanolSoluble in organic solventsSoluble in water and organic solventsSparingly soluble in water, soluble in organic solvents

Comparative Performance in Key Synthetic Reactions

The utility of piperazine building blocks is demonstrated in their reactivity in common C-N bond-forming reactions, such as N-arylation and N-alkylation.

N-Arylation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of N-aryl piperazines. The choice of ligand, base, and reaction conditions is crucial for achieving high yields.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the piperazine derivative (1.2 mmol, 1.2 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), and a palladium catalyst/ligand system (e.g., 2 mol% Pd₂(dba)₃ and 4 mol% RuPhos).[5] The vial is sealed, evacuated, and backfilled with an inert gas. Anhydrous toluene (2 mL) is added, and the mixture is heated at 100 °C for 10-60 minutes, with the reaction progress monitored by TLC or LC-MS.[5] After completion, the reaction is cooled, diluted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.

Comparative Yields in Buchwald-Hartwig Amination

Piperazine Building BlockAryl HalideTypical Yield RangeNotes
1-Boc-piperazine Aryl bromides/chlorides85-98%Mono-arylation is achieved due to the protecting group.
Piperazine Aryl chlorides40-60% (mono-arylated)Di-arylation is a common side product. Careful control of stoichiometry is required to favor mono-arylation.[6]
1-Methylpiperazine Aryl chlorides70-95%Generally provides good yields for mono-arylation.
1-Phenylpiperazine Aryl bromides80-96%Used to synthesize unsymmetrical N,N'-diarylpiperazines.
1-Methyl-4-(4-piperidyl)piperazine Aryl halides(Not explicitly found)Reactivity is expected to be high at the secondary amine of the piperidine ring under these conditions.
N-Alkylation and Reductive Amination

N-alkylation is another fundamental transformation for modifying piperazine scaffolds, often achieved through direct alkylation with alkyl halides or via reductive amination with aldehydes or ketones.

Experimental Protocol: General Procedure for Reductive Amination

To a solution of the piperazine derivative (1.0 mmol, 1.0 equiv) and a carbonyl compound (1.1 mmol, 1.1 equiv) in a suitable solvent like dichloromethane or 1,2-dichloroethane, is added a reducing agent such as sodium triacetoxyborohydride (1.5 mmol, 1.5 equiv). The reaction is stirred at room temperature for 1-24 hours. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate, and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and the crude product is purified by chromatography.

Comparative Performance in N-Alkylation/Reductive Amination

Piperazine Building BlockReaction TypeTypical Yield RangeNotes
Piperazine Reductive Amination60-80% (mono-alkylated)Di-alkylation can be controlled by using an excess of piperazine.[7]
1-Boc-piperazine Reductive Amination70-90%Selective mono-alkylation on the unprotected nitrogen.
1-Methylpiperazine Direct Alkylation70-85%Good nucleophile for SN2 reactions.
1-Methyl-4-(4-piperidyl)piperazine Reductive Amination60% (for synthesis of a precursor)[8]The secondary amine on the piperidine ring is the primary site of reaction.

Application in Drug Synthesis: Signaling Pathway and Workflow

The choice of a piperazine building block directly impacts the pharmacological profile of the final drug molecule. For instance, many antipsychotic drugs containing a piperazine moiety modulate dopamine and serotonin signaling pathways.

Signaling Pathway of a Piperazine-Containing Drug

Cariprazine, an atypical antipsychotic, acts as a partial agonist at dopamine D2/D3 and serotonin 5-HT1A receptors and an antagonist at serotonin 5-HT2A receptors.[2][3][9][10][11] This modulation of neurotransmitter activity is central to its therapeutic effect in schizophrenia and bipolar disorder.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R D3R Dopamine D3 Receptor Dopamine->D3R Serotonin Serotonin HT1A Serotonin 5-HT1A Receptor Serotonin->HT1A HT2A Serotonin 5-HT2A Receptor Serotonin->HT2A Signal Signal Transduction D2R->Signal D3R->Signal HT1A->Signal HT2A->Signal Response Cellular Response (e.g., reduced psychotic symptoms) Signal->Response Cariprazine Cariprazine Cariprazine->D2R Partial Agonist Cariprazine->D3R Partial Agonist Cariprazine->HT1A Partial Agonist Cariprazine->HT2A Antagonist

Caption: Cariprazine's modulation of dopamine and serotonin pathways.

Experimental Workflow for Comparative Reactivity Study

A systematic approach is essential for objectively comparing the performance of different piperazine building blocks.

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis cluster_comp Comparison Reagents Select Piperazine Building Blocks (A, B, C) and Reactants Conditions Define Standardized Reaction Conditions Reagents->Conditions ReactionA Run Reaction with Building Block A Conditions->ReactionA ReactionB Run Reaction with Building Block B Conditions->ReactionB ReactionC Run Reaction with Building Block C Conditions->ReactionC Monitor Monitor Reaction Progress (TLC, LC-MS) ReactionA->Monitor ReactionB->Monitor ReactionC->Monitor Isolate Isolate and Purify Products Monitor->Isolate Analyze Analyze Yield and Purity (NMR, HPLC) Isolate->Analyze Compare Compare Reactivity, Yield, and Purity Data Analyze->Compare

Caption: Workflow for comparing piperazine building block reactivity.

Conclusion

The selection of a piperazine building block is a critical decision in the drug discovery and development process. This compound offers a unique structural motif with distinct reactive sites, making it a valuable intermediate for the synthesis of targeted therapies like Brigatinib. By understanding the comparative physicochemical properties and reactivity of this and other piperazine derivatives, researchers can make more informed decisions to optimize their synthetic strategies and accelerate the development of novel therapeutics. The provided experimental protocols and comparative data serve as a foundational guide for the practical application of these essential building blocks.

References

Efficacy comparison of drugs synthesized with 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy of three drugs synthesized using 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride as a key intermediate: the atypical antipsychotic Aripiprazole, the targeted cancer therapy Brigatinib, and the atypical antipsychotic Melperone. The information presented is intended for researchers, scientists, and drug development professionals, with a focus on experimental data, methodologies, and mechanisms of action.

Aripiprazole: A Dopamine-Serotonin System Stabilizer

Aripiprazole is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and as an adjunct for major depressive disorder. Its unique pharmacological profile as a dopamine D2 partial agonist and serotonin 5-HT1A partial agonist and 5-HT2A antagonist allows it to modulate neuronal activity in both hyperdopaminergic and hypodopaminergic states.[1][2][3]

Efficacy Comparison: Aripiprazole vs. Olanzapine and Risperidone

Clinical trials have demonstrated the efficacy of aripiprazole in managing psychotic symptoms, with a generally favorable side-effect profile compared to other atypical antipsychotics.

Table 1: Aripiprazole vs. Olanzapine for Schizophrenia (6-Week and 28-Week Studies)

Efficacy/Safety ParameterAripiprazoleOlanzapineStudy Details
PANSS Total Score Reduction (6 Weeks) -24.6-29.5Olanzapine showed a statistically significant greater reduction in symptoms.[4]
PANSS Total Score Reduction (28 Weeks) -25.9-30.2Olanzapine-treated patients had a significantly greater mean decrease in PANSS total score.[5]
Mean Weight Gain (26 Weeks) +0.13 kg+4.30 kgAripiprazole was associated with significantly less weight gain.[4]
Mean Weight Gain (28 Weeks) +0.3 kg+3.4 kgOlanzapine-treated patients had a significantly greater mean weight change.[5]
Discontinuation Rate (52 Weeks) 61%53%Time to discontinuation was significantly in favor of olanzapine.[4]

Table 2: Aripiprazole vs. Risperidone for First-Episode Psychosis (FEP) (12-Week Study)

Efficacy/Safety ParameterAripiprazoleRisperidoneStudy Details
All-Cause Discontinuation Rate 36%32.3%No statistically significant difference.[6]
Time to Clinical Response ExtendedShorterAripiprazole required an extended mean time to reach clinical response.[6]
Sex-Related Adverse Events Less FrequentMore FrequentSignificantly more frequent in the risperidone group.[6][7]
Rigidity Less FrequentMore FrequentMore frequent in the risperidone group.[6]
Experimental Protocols

Aripiprazole vs. Olanzapine in Schizophrenia (6-Week and Extension Study)

  • Study Design: A multicenter, randomized, double-blind study.[4]

  • Participants: Patients with a diagnosis of schizophrenia experiencing acute relapse.[4]

  • Intervention: Patients were randomized to receive either aripiprazole (n=355) or olanzapine (n=348). The mean daily dose for aripiprazole was 23.0 mg, and for olanzapine was 15.4 mg.[4]

  • Primary Endpoints: Comparison of efficacy at Week 6, measured by the mean change in the Positive and Negative Syndrome Scale (PANSS) Total score, and weight gain liability from baseline to Week 26.[4]

  • Duration: An initial 6-week acute treatment phase, followed by a 46-week outpatient extension phase for patients who showed clinical improvement.[4]

Aripiprazole vs. Risperidone in First-Episode Psychosis (FEP) (NCT02532491)

  • Study Design: A prospective, randomized, flexible-dose, open-label clinical trial.[6][8]

  • Participants: 266 first-episode, drug-naïve patients with non-affective psychosis.[6]

  • Intervention: Patients were randomly assigned to receive either aripiprazole (n=136) or risperidone (n=130) for 12 weeks.[6]

  • Primary Endpoint: All-cause treatment discontinuation.[6]

  • Secondary Endpoints: Clinical efficacy was assessed using various scales, and safety was monitored for adverse events.[6]

Signaling Pathway

Aripiprazole_Signaling cluster_D2 Dopamine D2 Receptor cluster_5HT1A Serotonin 5-HT1A Receptor cluster_5HT2A Serotonin 5-HT2A Receptor Aripiprazole_D2 Aripiprazole D2R D2 Receptor Aripiprazole_D2->D2R Partial Agonist G_alpha_i Gαi D2R->G_alpha_i Activates AC Adenylyl Cyclase G_alpha_i->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Aripiprazole_5HT1A Aripiprazole HTR1A 5-HT1A Receptor Aripiprazole_5HT1A->HTR1A Partial Agonist G_alpha_i_2 Gαi HTR1A->G_alpha_i_2 Activates AC_2 Adenylyl Cyclase G_alpha_i_2->AC_2 Inhibits cAMP_2 cAMP AC_2->cAMP_2 Converts ATP to Aripiprazole_5HT2A Aripiprazole HTR2A 5-HT2A Receptor Aripiprazole_5HT2A->HTR2A Antagonist G_alpha_q Gαq HTR2A->G_alpha_q Activates PLC PLC G_alpha_q->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC DAG->PKC

Caption: Aripiprazole's multimodal action on dopamine and serotonin pathways.

Brigatinib: A Potent ALK and EGFR Inhibitor

Brigatinib is a next-generation tyrosine kinase inhibitor (TKI) approved for the treatment of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC).[8] It has demonstrated significant efficacy, particularly in patients with resistance to the first-generation ALK inhibitor, crizotinib, and in those with central nervous system (CNS) metastases.[5]

Efficacy Comparison: Brigatinib vs. Crizotinib (ALTA-1L Trial)

The Phase III ALTA-1L trial directly compared the efficacy of brigatinib with crizotinib in ALK inhibitor-naïve patients with advanced ALK-positive NSCLC.

Table 3: Brigatinib vs. Crizotinib in ALK+ NSCLC (ALTA-1L Final Analysis)

Efficacy ParameterBrigatinibCrizotinibHazard Ratio (95% CI)
Median Progression-Free Survival (PFS) 24.0 months11.1 months0.48 (0.35–0.66)
3-Year PFS Rate 43%19%N/A
Confirmed Objective Response Rate (ORR) 74%62%N/A
Intracranial ORR (in patients with measurable brain metastases) 78%26%N/A
Median Overall Survival (OS) Not ReachedNot Reached0.81 (0.53–1.22)
Experimental Protocol (ALTA-1L Trial - NCT02737501)
  • Study Design: A Phase III, randomized, open-label, multicenter, international trial.[9][10]

  • Participants: 275 patients with ALK-positive locally advanced or metastatic NSCLC who had not previously been treated with an ALK inhibitor. Patients were stratified by the presence of baseline CNS metastases and prior chemotherapy.[9]

  • Intervention: Patients were randomized 1:1 to receive either brigatinib (180 mg once daily with a 7-day lead-in at 90 mg) or crizotinib (250 mg twice daily).[9]

  • Primary Endpoint: Progression-free survival (PFS) as assessed by a blinded independent review committee (BIRC) based on RECIST v1.1.[9][10]

  • Assessments: Tumor assessments (CT or MRI) were performed at screening, every 8 weeks for the first 14 cycles, and then every 12 weeks.[10]

Signaling Pathway

Brigatinib_Signaling cluster_cell Cancer Cell cluster_pathways Downstream Signaling cluster_outcomes Cellular Outcomes Brigatinib Brigatinib ALK ALK Fusion Protein Brigatinib->ALK Inhibits EGFR Mutated EGFR Brigatinib->EGFR Inhibits STAT3 STAT3 ALK->STAT3 Activates AKT AKT ALK->AKT Activates ERK12 ERK1/2 ALK->ERK12 Activates Proliferation Cell Proliferation STAT3->Proliferation Survival Cell Survival AKT->Survival ERK12->Proliferation

Caption: Brigatinib inhibits ALK and EGFR signaling pathways.

Melperone: An Atypical Antipsychotic with a Butyrophenone Structure

Melperone is an atypical antipsychotic of the butyrophenone class used in some European countries for the treatment of schizophrenia and other psychotic disorders. Its mechanism of action involves antagonism of dopamine D2 and serotonin 5-HT2A receptors.[11]

Efficacy Data

Direct, large-scale comparative efficacy trials of melperone against other widely used atypical antipsychotics are limited. However, existing studies provide some insights into its clinical effects.

  • Comparison with Thiothixene: In a double-blind study of 81 women with schizophrenia or paranoid psychosis, melperone (300 mg/day) was found to have comparable efficacy to thiothixene (30 mg/day) in reducing psychotic morbidity. Melperone was associated with fewer extrapyramidal side effects.[12]

  • Dose-Comparison Study: A 6-week, randomized, double-blind study comparing melperone 100 mg/day and 400 mg/day in 34 patients with schizophrenia found no significant difference in the improvement of psychopathology (measured by BPRS and SANS) between the two doses. The study highlighted the drug's good tolerability, with no significant extrapyramidal symptoms, prolactin elevation, or weight gain.[13][14]

  • Treatment-Refractory Schizophrenia: A case series suggested a low overall success rate for melperone in patients with treatment-refractory psychotic illness, indicating it may not be a suitable alternative for patients for whom clozapine is not effective.[15]

Experimental Protocol (Dose-Comparison Study)
  • Study Design: A randomized, double-blind study.[13][14]

  • Participants: 34 acutely hospitalized patients with schizophrenia.[13][14]

  • Intervention: Patients were randomized to receive either 100 mg/day or 400 mg/day of melperone for 6 weeks.[13][14]

  • Assessments: Psychopathology was evaluated at baseline and at 6 weeks using the Brief Psychiatric Rating Scale (BPRS) and the Scale for the Assessment of Negative Symptoms (SANS). Extrapyramidal symptoms, plasma prolactin levels, and body mass index were also monitored.[13][14]

Signaling Pathway

Melperone_Signaling cluster_D2_mel Dopamine D2 Receptor cluster_5HT2A_mel Serotonin 5-HT2A Receptor Melperone_D2 Melperone D2R_mel D2 Receptor Melperone_D2->D2R_mel Antagonist G_alpha_i_mel Gαi D2R_mel->G_alpha_i_mel Activates AC_mel Adenylyl Cyclase G_alpha_i_mel->AC_mel Inhibits cAMP_mel cAMP AC_mel->cAMP_mel Converts ATP to Melperone_5HT2A Melperone HTR2A_mel 5-HT2A Receptor Melperone_5HT2A->HTR2A_mel Antagonist G_alpha_q_mel Gαq HTR2A_mel->G_alpha_q_mel Activates PLC_mel PLC G_alpha_q_mel->PLC_mel Activates PIP2_mel PIP2 PLC_mel->PIP2_mel Hydrolyzes IP3_DAG IP3 & DAG PIP2_mel->IP3_DAG

Caption: Melperone's antagonistic action on D2 and 5-HT2A receptors.

References

In Vitro Validation of 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the in vitro validation of 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride, a key intermediate in the synthesis of the atypical antipsychotic aripiprazole. Due to the limited publicly available in vitro data for this specific intermediate, this document establishes a comparative validation workflow using aripiprazole as a benchmark. The provided experimental protocols and data presentation formats are designed to guide researchers in assessing the pharmacological activity of this compound and similar compounds.

Introduction

This compound is a piperazine derivative that serves as a crucial building block in the synthesis of neurologically active compounds.[1] Its structural similarity to known central nervous system (CNS) active agents suggests its potential interaction with various neurotransmitter receptors.[2] Given its role as a precursor to aripiprazole, a compound with a well-characterized profile as a dopamine D2 partial agonist, serotonin 5-HT1A partial agonist, and 5-HT2A antagonist, the in vitro validation of this intermediate is of significant interest for drug discovery and development.[3]

Comparative Analysis of In Vitro Activity

To provide a relevant benchmark for the validation of this compound, the following table summarizes the in vitro receptor binding affinities of aripiprazole, the final product derived from this intermediate. It is hypothesized that the intermediate may exhibit a discernible, albeit potentially weaker, affinity for the same targets.

CompoundReceptorCell LineRadioligandKᵢ (nM)
Aripiprazole Dopamine D₂CHO[³H]Spiperone0.34
Serotonin 5-HT₁ₐCHO[³H]8-OH-DPAT1.7
Serotonin 5-HT₂ₐCHO[³H]Ketanserin3.4
This compound Dopamine D₂CHO[³H]SpiperoneData Not Available
Serotonin 5-HT₁ₐCHO[³H]8-OH-DPATData Not Available
Serotonin 5-HT₂ₐCHO[³H]KetanserinData Not Available

Table 1: Comparative In Vitro Receptor Binding Affinities. This table presents the binding affinities (Kᵢ) of aripiprazole for key CNS receptors. These values serve as a reference for the expected targets of its synthetic intermediate, this compound.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to guide the validation of this compound.

Radioligand Binding Assay for Dopamine D₂ Receptor

This protocol is designed to determine the binding affinity of a test compound for the dopamine D₂ receptor.

Materials:

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D₂ receptor.

  • Radioligand: [³H]Spiperone.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Test Compound: this compound.

Procedure:

  • Membrane Preparation: Culture CHO-D₂ cells to confluency, harvest, and homogenize in ice-cold assay buffer. Centrifuge the homogenate and resuspend the resulting membrane pellet in fresh buffer.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]Spiperone and varying concentrations of the test compound.

  • Incubation: Allow the reaction to proceed at room temperature for 60 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the IC₅₀ value, which is then converted to the Kᵢ value using the Cheng-Prusoff equation.

Functional cAMP Assay for Dopamine D₂ Receptor Partial Agonism

This assay determines the functional activity of a test compound at the D₂ receptor by measuring its effect on cAMP levels.

Materials:

  • Cell Line: CHO cells stably expressing the human dopamine D₂ receptor.

  • Stimulant: Forskolin.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 10 mM HEPES.

  • Test Compound: this compound.

  • cAMP Detection Kit: e.g., HTRF, ELISA, or luciferase-based kit.

Procedure:

  • Cell Plating: Seed the CHO-D₂ cells in a 96-well plate and incubate overnight.

  • Pre-incubation: Remove the culture medium and add assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate.

  • Compound Addition: Add varying concentrations of the test compound in the presence of forskolin to stimulate adenylyl cyclase.

  • Incubation: Incubate for 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the detection kit manufacturer's instructions.

  • Data Analysis: Generate dose-response curves to determine the EC₅₀ and the maximal effect (Eₘₐₓ) of the test compound.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and underlying biological mechanisms, the following diagrams are provided.

G cluster_0 Membrane Preparation cluster_1 Binding Assay Harvest Harvest CHO-D2 Cells Homogenize Homogenize in Buffer Harvest->Homogenize Centrifuge Centrifuge Homogenize->Centrifuge Resuspend Resuspend Pellet Centrifuge->Resuspend Incubate Incubate Membranes with [3H]Spiperone & Test Compound Resuspend->Incubate Filter Filter through Glass Fiber Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count

Radioligand Binding Assay Workflow

G D2_Agonist Dopamine D2 Partial Agonist D2_Receptor Dopamine D2 Receptor D2_Agonist->D2_Receptor Binds G_Protein Gi/o D2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Cellular_Response Cellular Response cAMP->Cellular_Response Modulates

Dopamine D2 Receptor Signaling Pathway

G Start Seed CHO-D2 Cells in 96-well Plate Pre_incubation Pre-incubate with Phosphodiesterase Inhibitor Start->Pre_incubation Compound_Addition Add Test Compound + Forskolin Pre_incubation->Compound_Addition Incubation Incubate at 37°C Compound_Addition->Incubation Lysis_Measurement Lyse Cells & Measure cAMP Incubation->Lysis_Measurement Data_Analysis Generate Dose-Response Curves (EC50, Emax) Lysis_Measurement->Data_Analysis

Functional cAMP Assay Workflow

Conclusion

The in vitro validation of this compound is a critical step in understanding its potential pharmacological profile. By employing the detailed experimental protocols for radioligand binding and functional cAMP assays outlined in this guide, researchers can effectively assess its activity at key CNS targets. The comparative data for aripiprazole serves as a valuable reference point for interpreting the experimental outcomes. This structured approach will facilitate the objective evaluation of this compound's performance and its potential as a lead structure in the development of novel therapeutics for neurological disorders.

References

Comparative Analysis of Piperazine Derivatives: A Look at Cross-Reactivity and Pharmacological Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of drug candidates is paramount to predicting potential off-target effects and ensuring therapeutic specificity. While direct cross-reactivity studies on 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride are not extensively available in the public domain, analysis of structurally related piperazine and piperidine derivatives provides valuable insights into their potential pharmacological promiscuity. This guide offers a comparative overview of the receptor binding profiles of such derivatives, supported by available experimental data.

An examination of various substituted piperazine and piperidine analogs reveals a propensity for interaction with multiple receptor systems, most notably sigma and histamine receptors. The data underscores the subtle structural modifications that can significantly alter affinity and selectivity, a critical consideration in drug design and development.

Receptor Binding Affinity of Piperazine and Piperidine Derivatives

The following table summarizes the binding affinities (Ki in nM and pA2 values) of various piperazine and piperidine derivatives for different receptors, illustrating their cross-reactivity profiles. Lower Ki and higher pA2 values indicate stronger binding affinity.

Compound IDCore ScaffoldSubstituentsTarget ReceptorBinding Affinity (Ki, nM)Functional Assay (pA2)
1a Piperazine1-{4-[4-(7-phenoxyheptyl)piperazin-1-yl]butyl}-1-[4-(trifluoromethyl)benzyl]guanidineHistamine H3-8.43[1][2]
Histamine H1-6.70[1][2]
1b Piperazine1-{4-[4-(7-phenoxyheptyl)piperazin-1-yl]butyl}-1-(4-nitrobenzyl)guanidineHistamine H3-8.49[1][2]
Histamine H1-6.46[1][2]
1c Piperazine1-benzyl-1-{4-[4-(7-phenoxyheptyl)piperazin-1-yl]butyl}guanidineHistamine H3pKi = 7.98.21[1][2]
Histamine H1--
2a Piperidine1-{4-[4-(7-phenoxyheptyl)piperidin-1-yl]butyl}-1-benzylguanidineHistamine H3-7.90[1]
2b Piperidine1-{4-[4-(7-phenoxyheptyl)piperidin-1-yl]butyl}-1-(4-trifluoromethylbenzyl)guanidineHistamine H3-8.35[1]
Histamine H1-6.90[1]
Sulfonamide Derivative Piperidine4-benzyl-1-(3-iodobenzylsulfonyl)piperidineSigma σ10.96 ± 0.05-
Sigma σ291.8 ± 8.1-

Insights from Experimental Data

The presented data highlights several key observations:

  • Histamine Receptor Activity: Several piperazine derivatives exhibit high affinity for the histamine H3 receptor, with some also showing weaker, but competitive, antagonism at the H1 receptor.[1][2] This suggests a potential for cross-reactivity between these two histamine receptor subtypes.

  • Impact of Core Scaffold: Replacing the piperazine scaffold with a piperidine ring can slightly decrease the antagonistic activity at the H3 receptor, as seen in the comparison between compounds 1b and 2b .[1]

  • Sigma Receptor Affinity: Piperidine derivatives, particularly halogenated sulfonamides, have been shown to possess high affinity and selectivity for the sigma σ1 receptor over the σ2 receptor.[3] This indicates that the piperidine core can be a privileged scaffold for targeting sigma receptors.

Experimental Protocols

The data presented in this guide is derived from established in vitro experimental protocols.

Radioligand Binding Assays

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. The general workflow for such an assay is as follows:

G prep Prepare cell membranes expressing the target receptor ligand Incubate membranes with a radiolabeled ligand and the test compound prep->ligand separate Separate bound and free radioligand ligand->separate measure Measure radioactivity of the bound ligand separate->measure analyze Analyze data to determine Ki values measure->analyze

Radioligand Binding Assay Workflow

In these assays, a radiolabeled ligand with known affinity for the target receptor is incubated with a preparation of cell membranes expressing that receptor. The test compound is added at various concentrations to compete with the radioligand for binding. By measuring the displacement of the radioligand, the inhibitory constant (Ki) of the test compound can be determined, which is a measure of its binding affinity.

Functional Assays (e.g., Guinea Pig Jejunum Assay)

Functional assays measure the biological effect of a compound on a tissue or cell. For histamine H3 receptor antagonists, a common assay involves the use of isolated guinea pig jejunum.

G tissue Isolate guinea pig jejunum tissue mount Mount tissue in an organ bath tissue->mount stimulate Electrically stimulate to induce contractions mediated by histamine release mount->stimulate add_compound Add test compound (H3 antagonist) stimulate->add_compound measure Measure the potentiation of contractions add_compound->measure calculate Calculate pA2 value measure->calculate

Functional Assay for H3 Receptor Antagonism

In this ex vivo model, electrical stimulation of the jejunum causes the release of acetylcholine, which is inhibited by histamine acting on H3 autoreceptors. An H3 receptor antagonist will block this inhibitory effect, leading to a potentiation of the electrically induced contractions. The pA2 value is then calculated, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Conclusion

While direct cross-reactivity data for this compound is limited, the analysis of its structural analogs provides a valuable framework for predicting its potential off-target interactions. The piperazine and piperidine cores are versatile scaffolds that can be tailored to interact with a range of receptors, including histamine and sigma receptors. The presented data emphasizes the importance of comprehensive pharmacological profiling, including binding and functional assays, to characterize the selectivity of novel drug candidates and mitigate the risk of unintended cross-reactivity. Further studies are warranted to elucidate the specific cross-reactivity profile of this compound.

References

Benchmarking new synthesis methods for 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to synthesizing 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride, this document provides a comparative analysis of leading methodologies. It is designed for researchers and professionals in drug development, offering detailed experimental data and process insights.

Introduction to this compound

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring both a piperidine and a piperazine moiety, makes it a versatile scaffold in medicinal chemistry. The efficiency and scalability of its synthesis are critical factors in the overall cost and timeline of drug development projects. This guide benchmarks three distinct synthesis methods, providing a comprehensive comparison of their performance based on yield, purity, scalability, and safety.

Overview of Synthetic Strategies

The synthesis of this compound typically involves the formation of a carbon-nitrogen bond between a piperidine and a piperazine precursor. The benchmarked methods showcase different approaches to achieving this coupling, each with its own set of advantages and disadvantages.

  • Method 1: One-Pot Synthesis from 1-Methylpiperazine and 4-Piperidone. This approach involves the direct reaction of commercially available starting materials in a single reaction vessel, simplifying the overall process.

  • Method 2: Reductive Amination of 1-(1-Methylpiperazin-4-yl)piperidin-4-one. This method utilizes a pre-synthesized ketone intermediate, which is then subjected to reductive amination to yield the final product.

  • Method 3: Classical Multi-Step Synthesis. This traditional approach involves the protection and deprotection of functional groups to ensure selective reactions and high purity of the final compound.

Benchmarked Synthesis Methods

Method 1: One-Pot Synthesis

This method stands out for its operational simplicity and cost-effectiveness, making it an attractive option for large-scale production.

Reaction Scheme:

Experimental Protocol:

  • To a solution of 4-piperidone (1.0 eq) in dichloroethane, add 1-methylpiperazine (1.2 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes.

  • Continue stirring at room temperature for 24 hours.

  • Quench the reaction with water and extract the aqueous layer with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Dissolve the crude product in ethanol and add a solution of hydrochloric acid in isopropanol.

  • Filter the resulting precipitate and dry under vacuum to obtain this compound.

Process Workflow:

cluster_reactants Reactant Preparation 4-Piperidone 4-Piperidone Reaction Reaction 4-Piperidone->Reaction 1-Methylpiperazine 1-Methylpiperazine 1-Methylpiperazine->Reaction Quenching Quenching Reaction->Quenching Add Water Extraction Extraction Quenching->Extraction DCM Extraction Drying_Concentration Drying & Concentration Extraction->Drying_Concentration Na2SO4 Salt_Formation Salt Formation Drying_Concentration->Salt_Formation HCl/IPA Filtration_Drying Filtration & Drying Salt_Formation->Filtration_Drying Final_Product Final Product Filtration_Drying->Final_Product

Caption: One-Pot Synthesis Workflow

Discussion:

  • Yield: Moderate to high yields have been reported for this method.

  • Purity: The purity of the final product is generally good, though it may require recrystallization to remove any unreacted starting materials or byproducts.

  • Scalability: This method is highly scalable due to its one-pot nature, which reduces handling and transfer losses.

  • Safety: The use of sodium triacetoxyborohydride requires careful handling as it is a water-reactive and flammable solid.

Method 2: Reductive Amination

This two-step method offers better control over the reaction and can lead to higher purity of the final product.

Reaction Scheme:

Experimental Protocol:

Step 1: Synthesis of 1-(1-Methylpiperazin-4-yl)piperidin-4-one

  • A mixture of 1-Boc-4-piperidone (1.0 eq), 1-methylpiperazine (1.1 eq), and titanium(IV) isopropoxide (1.5 eq) in anhydrous dichloroethane is stirred at room temperature for 4 hours.

  • Sodium cyanoborohydride (1.5 eq) is added, and the mixture is stirred for an additional 24 hours.

  • The reaction is quenched with water, and the resulting solid is filtered off.

  • The filtrate is concentrated, and the residue is purified by column chromatography to give the intermediate ketone.

Step 2: Deprotection and Salt Formation

  • The intermediate ketone is dissolved in a solution of HCl in dioxane and stirred at room temperature for 4 hours.

  • The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to give the dihydrochloride salt.

Process Workflow:

cluster_step1 Step 1: Ketone Synthesis cluster_step2 Step 2: Deprotection & Salt Formation Reactants_Step1 1-Boc-4-piperidone + 1-Methylpiperazine + Ti(OiPr)4 Reaction_Step1 Reaction Reactants_Step1->Reaction_Step1 Quench_Filter_Step1 Quench & Filter Reaction_Step1->Quench_Filter_Step1 Purification_Step1 Column Chromatography Quench_Filter_Step1->Purification_Step1 Intermediate Intermediate Ketone Purification_Step1->Intermediate Reaction_Step2 Deprotection Intermediate->Reaction_Step2 HCl/Dioxane Solvent_Removal Solvent Removal Reaction_Step2->Solvent_Removal Trituration Trituration Solvent_Removal->Trituration Diethyl Ether Final_Product_Step2 Final Product Trituration->Final_Product_Step2

Caption: Reductive Amination Workflow

Discussion:

  • Yield: This method generally provides good overall yields.

  • Purity: The use of a protecting group and chromatographic purification of the intermediate leads to a final product of high purity.

  • Scalability: The multi-step nature and the need for chromatography make this method less suitable for large-scale production compared to the one-pot synthesis.

  • Safety: Sodium cyanoborohydride is highly toxic and must be handled with extreme caution. The use of titanium(IV) isopropoxide also requires an inert atmosphere.

Method 3: Classical Multi-Step Synthesis

This method follows a more traditional synthetic route, which can be advantageous when specific stereochemistry or high purity is required from the outset.

Reaction Scheme:

Experimental Protocol:

Due to the numerous variations of this classical approach, a generalized protocol is provided. Specific protecting groups (e.g., Boc, Cbz) and oxidation reagents (e.g., Swern, Dess-Martin) can be chosen based on the desired outcome and available resources.

  • Protect the nitrogen of 4-hydroxypiperidine.

  • Oxidize the hydroxyl group to a ketone.

  • Perform a reductive amination with 1-methylpiperazine.

  • Remove the protecting group.

  • Form the dihydrochloride salt.

Process Workflow:

Start 4-Hydroxypiperidine Protection Protection Start->Protection Oxidation Oxidation Protection->Oxidation Reductive_Amination Reductive Amination Oxidation->Reductive_Amination Deprotection Deprotection Reductive_Amination->Deprotection Salt_Formation_Multi Salt Formation Deprotection->Salt_Formation_Multi Final_Product_Multi Final Product Salt_Formation_Multi->Final_Product_Multi

Caption: Classical Multi-Step Synthesis Workflow

Discussion:

  • Yield: The overall yield can be lower due to the multiple steps involved.

  • Purity: This method offers the highest potential for purity, as intermediates can be purified at each step.

  • Scalability: The lengthy nature of this synthesis makes it the least scalable of the three methods.

  • Safety: Safety considerations will vary depending on the specific reagents used in each step.

Comparative Analysis

Parameter Method 1: One-Pot Synthesis Method 2: Reductive Amination Method 3: Classical Multi-Step Synthesis
Number of Steps 125+
Typical Yield Moderate-HighGoodVariable (Lower Overall)
Purity GoodHighVery High
Scalability HighModerateLow
Cost-Effectiveness HighModerateLow
Key Safety Concern Sodium triacetoxyborohydrideSodium cyanoborohydrideVaries with reagents

Conclusion

The choice of synthesis method for this compound depends heavily on the specific requirements of the project.

  • For large-scale production where cost and efficiency are paramount, the One-Pot Synthesis (Method 1) is the most suitable choice.

  • When high purity is the primary concern and moderate scale is acceptable, the Reductive Amination (Method 2) offers a good balance of yield and purity.

  • The Classical Multi-Step Synthesis (Method 3) is best reserved for small-scale laboratory synthesis where the utmost purity is required, and the complexity and cost of the process are not major deterrents.

This guide provides a framework for selecting the most appropriate synthetic route. It is recommended that researchers further optimize the chosen method based on their specific laboratory conditions and available resources.

A Spectroscopic Showdown: Unmasking the Isomers of Piperazine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the spectroscopic differentiation of piperazine, 1-methylpiperazine, 2-methylpiperazine, and 2,5-dimethylpiperazine for researchers, scientists, and drug development professionals. This document provides a detailed comparison of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for these closely related compounds, supported by established experimental protocols.

At a Glance: Spectroscopic Data Summary

The following tables provide a quantitative comparison of the key spectroscopic features of piperazine and its methylated isomers. These values are essential for the unambiguous identification and characterization of these compounds in various research and development settings.

Table 1: ¹H NMR Chemical Shifts (δ, ppm)
Compound-CH₂- (Piperazine Ring)-CH- (Piperazine Ring)-NH-CH₃Solvent
Piperazine~2.84 (s)-~1.75 (s)-CDCl₃
1-Methylpiperazine~2.42 (t), ~2.65 (t)-~1.95 (s)~2.28 (s)CDCl₃
2-Methylpiperazine~2.5-3.1 (m)~2.35 (m)~1.92 (s)~1.00 (d)CDCl₃[1]
2,5-Dimethylpiperazine~2.75 (m)~2.25 (m)~1.65 (s)~1.05 (d)CDCl₃

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm)
Compound-CH₂- (Piperazine Ring)-CH- (Piperazine Ring)-CH₃Solvent
Piperazine~46.9--CDCl₃
1-Methylpiperazine~55.2, ~46.1-~46.3CDCl₃
2-Methylpiperazine~52.7, ~47.7~42.3~26.2CDCl₃[2]
2,5-Dimethylpiperazine~51.9~45.9~21.7CDCl₃
Table 3: Key IR Absorption Bands (cm⁻¹)
CompoundN-H StretchC-H StretchN-H BendC-N Stretch
Piperazine3200-3400 (broad)2800-3000~1550-1650~1120-1320
1-Methylpiperazine3200-3400 (broad)2800-3000~1550-1650~1130-1330
2-Methylpiperazine3200-3400 (broad)2800-3000~1550-1650~1125-1325
2,5-Dimethylpiperazine3200-3400 (broad)2800-3000~1550-1650~1135-1335

Note: The N-H stretching band is often broad due to hydrogen bonding.

Table 4: Mass Spectrometry (Electron Ionization) - Key Fragments (m/z)
CompoundMolecular Ion (M⁺)Base PeakOther Key Fragments
Piperazine865642, 43
1-Methylpiperazine1005842, 43, 70
2-Methylpiperazine1004456, 57, 85[3]
2,5-Dimethylpiperazine1145842, 70

Experimental Corner: Detailed Protocols

The following are representative experimental protocols for the spectroscopic analysis of piperazine isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the piperazine isomer is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz spectrometer.

¹H NMR Acquisition:

  • Pulse Sequence: Standard single-pulse sequence.

  • Spectral Width: 10-12 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64.

¹³C NMR Acquisition:

  • Pulse Sequence: Proton-decoupled pulse sequence.

  • Spectral Width: 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation: For liquid samples like 1-methylpiperazine, a single drop is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Solid samples such as piperazine, 2-methylpiperazine, and 2,5-dimethylpiperazine are finely ground and a small amount of the powder is placed onto the ATR crystal and pressure is applied.

Instrumentation: An FTIR spectrometer equipped with a single-reflection ATR accessory is commonly used.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Background: A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of the piperazine isomer (approximately 1 mg/mL) is prepared in a volatile solvent such as methanol or dichloromethane.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

GC Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is typically employed.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: An initial temperature of 120 °C is held for 1 minute, then ramped to 150 °C at 10 °C/min and held for 5 minutes, followed by a ramp to 300 °C at 7.5 °C/min with a 2-minute hold.[4]

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Scan Speed: 2 scans/second.

  • Transfer Line Temperature: 280 °C.[4]

Visualizing the Workflow: From Synthesis to Analysis

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of methylated piperazine isomers. This process is fundamental in drug discovery and development for confirming the identity and purity of synthesized compounds.

G Workflow for Synthesis and Spectroscopic Characterization of Piperazine Isomers cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Starting_Materials Starting Materials (e.g., Piperazine, Methylating Agent) Reaction Chemical Reaction (e.g., N-methylation, Reductive Amination) Starting_Materials->Reaction 1. Synthesis Purification Purification (e.g., Distillation, Crystallization) Reaction->Purification 2. Isolation NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR 3. Characterization FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry (GC-MS) Purification->MS Data_Analysis Data Interpretation and Structural Confirmation NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis

Caption: A generalized workflow for the synthesis and spectroscopic analysis of piperazine isomers.

References

A Comparative Guide to the Biological Assay Validation of Novel Piperazine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved drugs.[1][2] Its unique physicochemical properties often grant favorable pharmacokinetic profiles, such as improved water solubility and bioavailability.[1] Novel piperazine derivatives have shown a wide array of biological activities, with significant potential as anticancer, antimicrobial, and antipsychotic agents.[1][3][4]

This guide provides an objective comparison of common biological assays used to validate the efficacy of novel piperazine compounds, supported by detailed experimental protocols and data presentation. It is intended to serve as a comprehensive resource for professionals in drug discovery and development.

Key Signaling Pathways in Cancer Targeted by Piperazine Compounds

Arylpiperazines have garnered significant attention in oncology for their ability to induce cytotoxic effects in tumor cells through various mechanisms.[1] These compounds frequently interact with multiple molecular targets involved in cancer cell proliferation, survival, and apoptosis.[1][5] One of the most critical signaling cascades often inhibited by novel piperazine derivatives is the PI3K/Akt pathway, which is commonly over-activated in many human cancers.[1][6] Inhibition of this pathway can disrupt pro-survival signals and lead to programmed cell death (apoptosis).[3]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis (Programmed Cell Death) Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Compound Novel Piperazine Compound Compound->Akt Inhibition Experimental_Workflow Start Novel Piperazine Compound Library Screening Primary Screening: Cell Viability Assay (e.g., MTT, SRB) Start->Screening DetermineIC50 Determine IC50 / GI50 Values Screening->DetermineIC50 HitSelection Hit Compound Selection DetermineIC50->HitSelection Mechanism Mechanism of Action Studies HitSelection->Mechanism Potent Hits Apoptosis Apoptosis Assay (Annexin V / PI) Mechanism->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Mechanism->CellCycle WesternBlot Western Blot Analysis (Target Protein Expression) Mechanism->WesternBlot Lead Lead Optimization & In Vivo Studies Apoptosis->Lead CellCycle->Lead WesternBlot->Lead Assay_Logic cluster_questions Biological Question cluster_assays Validation Assay Q1 Is the compound _toxic_ to cells? A1 Cell Viability (MTT, SRB) Q1->A1 Answers Q2 How does the compound _kill_ cells? A2 Apoptosis Assay (Annexin V) Q2->A2 Answers Q3 Does it affect cell _division_? A3 Cell Cycle Analysis Q3->A3 Answers Q4 Which _proteins_ are affected? A4 Western Blot Q4->A4 Answers

References

Comparative Analysis of Receptor Binding Affinity in Piperazine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the binding characteristics of piperazine-based compounds at key physiological receptors.

The piperazine scaffold is a ubiquitous structural motif in medicinal chemistry, forming the core of numerous clinically significant drugs targeting a wide array of biological receptors. The versatility of the piperazine ring allows for extensive chemical modification, leading to analogues with diverse pharmacological profiles. This guide provides a comparative analysis of the receptor binding affinities of various piperazine analogues, focusing on their interactions with key neurotransmitter receptors, including serotonin, dopamine, opioid, and sigma receptors. The data presented herein is intended to serve as a valuable resource for structure-activity relationship (SAR) studies and to inform the design of novel therapeutic agents with improved potency and selectivity.

Receptor Binding Affinity Data

The following table summarizes the in vitro binding affinities (Ki values) of a selection of piperazine analogues for various G-protein coupled receptors (GPCRs) and sigma receptors. Lower Ki values are indicative of higher binding affinity.

Compound ID/NameReceptor SubtypeKi (nM)Reference
Serotonin Receptor Ligands
1a5-HT1A<1[1]
3a5-HT1A<1[1]
4a5-HT1A<1[1]
5a5-HT1A<1[1]
5b5-HT1A<1[1]
6b5-HT1A<1[1]
6g5-HT1A<1[1]
MM55-HT1A(Affinity noted)[2]
MC15-HT1A(Affinity noted)[2]
8b5-HT79.38[3]
11b5-HT779.4[3]
Dopamine Receptor Ligands
22D253[4]
24D2(Affinity noted)[4]
6aD30.2[5]
7a5-HT1A14.3 ± 7.1[6]
3a5-HT1A67.8 ± 4.6[6]
6a5-HT1A199 ± 34.3[6]
Opioid Receptor Ligands
5aμ8.47[7]
5aδ34.3[7]
5aκ36.8[7]
5bμ0.88[7]
5bδ13.4[7]
5bκ4.09[7]
5cμ1.01[7]
5cδ6.99[7]
5cκ1.57[7]
Sigma Receptor Ligands
4σ11531[8]
5σ13.64[8]
11σ14.41[8]
12σ1(Affinity noted)[8]
13σ1(Affinity noted)[8]
16σ137.8[8]
ent-41σ10.50[9]

Experimental Protocols

The binding affinity data presented in this guide are primarily derived from competitive radioligand binding assays. These assays are a gold standard for quantifying the interaction between a ligand and its receptor.[10]

General Protocol for Competitive Radioligand Binding Assay

This protocol outlines the general steps for a filtration-based competitive radioligand binding assay.[11][12]

1. Membrane Preparation:

  • Tissues or cells expressing the receptor of interest are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[11]

  • The homogenate is centrifuged at a low speed to remove large debris.

  • The supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell membranes.[11]

  • The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation.

  • The final pellet is resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose), aliquoted, and stored at -80°C.[11]

  • Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).[11]

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.[11]

  • To each well, the following are added:

    • A fixed amount of the membrane preparation (e.g., 3-120 µg of protein).[11]

    • A fixed concentration of a radioligand with known high affinity for the receptor. The concentration is usually at or below its dissociation constant (Kd).[13]

    • A range of concentrations of the unlabeled piperazine analogue (the competitor).

  • Total Binding wells contain the membranes and radioligand only.

  • Non-specific Binding wells contain the membranes, radioligand, and a high concentration of a known unlabeled ligand to saturate the specific binding sites.

  • The plate is incubated at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[11]

3. Filtration and Washing:

  • The incubation is terminated by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C), which traps the membranes with bound radioligand.[11]

  • The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.[11]

4. Radioactivity Measurement:

  • The filters are dried, and a scintillation cocktail is added to each well.[11]

  • The radioactivity retained on the filters is measured using a scintillation counter.[11]

5. Data Analysis:

  • Specific Binding is calculated by subtracting the non-specific binding from the total binding.

  • The percentage of specific binding is plotted against the log concentration of the competitor compound.

  • A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).[14]

  • The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a typical G-protein coupled receptor (GPCR) signaling cascade and the experimental workflow for a competitive radioligand binding assay.

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Piperazine Analogue GPCR GPCR Ligand->GPCR 1. Binding G_Protein G-Protein (αβγ) GPCR->G_Protein 2. Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector 3. Gα activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger 4. Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response 5. Signal Transduction Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes 1. Prepare Receptor Membranes incubation 3. Incubate Membranes, Radioligand, and Competitor prep_membranes->incubation prep_ligands 2. Prepare Radioligand and Competitor Dilutions prep_ligands->incubation filtration 4. Filter and Wash to Separate Bound from Free Ligand incubation->filtration counting 5. Measure Radioactivity filtration->counting calculation 6. Calculate IC50 and Ki Values counting->calculation

References

Evaluating the performance of different catalysts in piperazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of various catalysts in the synthesis of piperazine, a crucial scaffold in numerous pharmaceuticals. The following sections present quantitative data, detailed experimental protocols, and visualizations of the synthesis process to aid in the selection of optimal catalytic systems.

Performance of Heterogeneous Catalysts in Piperazine Synthesis

The efficiency of piperazine synthesis is highly dependent on the catalyst employed, the starting materials, and the reaction conditions. Below is a summary of the performance of several notable heterogeneous catalysts.

Starting MaterialCatalystReaction Temperature (°C)Reaction Pressure (MPa)Substrate Conversion (%)Piperazine Selectivity (%)Piperazine Yield (%)Reference
Ethylene GlycolNi-Cu/Mordenite230104275-[1]
EthylenediamineCaCl2-modified HZSM-5340Atmospheric95-65[2]
EthylenediamineZn-ZSM-5360Atmospheric94.145.5-[3]
EthylenediamineZn/K-ZSM-5360Atmospheric82.629.4-[3]
EthanolamineKCl-NiO-ZSM-5360Atmospheric66.3428.66-[4]
DiethanolamineNi-MgO225~173147-[5]

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of the catalysts are crucial for reproducible research.

Catalyst Preparation

1. Ni-Cu/Mordenite Catalyst:

This bimetallic catalyst can be prepared via the incipient wetness impregnation method.

  • Support Preparation: Commercial mordenite zeolite is dried at 110°C for 12 hours to remove adsorbed water.

  • Impregnation: A solution containing the desired amounts of nickel nitrate (Ni(NO₃)₂·6H₂O) and copper nitrate (Cu(NO₃)₂·3H₂O) in deionized water is prepared. This solution is added dropwise to the dried mordenite support until the pores are completely filled.

  • Drying and Calcination: The impregnated support is dried at 110°C for 12 hours, followed by calcination in air at 450°C for 2 hours to decompose the nitrate precursors and form the metal oxides.[6]

  • Reduction: Prior to the reaction, the calcined catalyst is reduced in a stream of hydrogen (H₂) to obtain the active metallic Ni-Cu species.

2. Modified HZSM-5 Zeolite Catalysts (e.g., CaCl₂, Zn, K impregnation):

  • Starting Material: Commercial HZSM-5 zeolite is used as the support.

  • Ion Exchange/Impregnation: To introduce modifiers like Ca, Zn, or K, the HZSM-5 zeolite is treated with an aqueous solution of the corresponding salt (e.g., CaCl₂, Zn(NO₃)₂, KNO₃). The mixture is stirred for a specified time to allow for ion exchange or impregnation.

  • Washing and Drying: The modified zeolite is then filtered, washed thoroughly with deionized water to remove any residual salts, and dried in an oven.

  • Calcination: The dried catalyst is calcined at a high temperature to ensure the modifier is well-dispersed and the catalyst is activated.

Experimental Workflow for Catalyst Performance Evaluation

The catalytic performance in piperazine synthesis is typically evaluated in a high-pressure fixed-bed reactor system.

G cluster_prep Catalyst Preparation & Loading cluster_reaction Reaction cluster_analysis Analysis prep Catalyst Synthesis (e.g., Impregnation) calc Calcination prep->calc reduct In-situ Reduction (if required) calc->reduct load Loading into Fixed-Bed Reactor reduct->load feed Feed Introduction (e.g., Ethylene Glycol, NH3, H2) load->feed reactor High-Pressure Fixed-Bed Reactor (Controlled T & P) feed->reactor product Product Collection (Gas-Liquid Separator) reactor->product sample Sampling of Liquid Product product->sample gcms GC-MS Analysis sample->gcms data Data Analysis (Conversion, Selectivity, Yield) gcms->data

Catalyst performance evaluation workflow.

Procedure:

  • Catalyst Loading: The prepared catalyst is packed into a stainless-steel fixed-bed reactor.

  • System Purge: The reactor system is purged with an inert gas (e.g., nitrogen) to remove air.

  • Catalyst Activation: If necessary, the catalyst is activated in-situ, for example, by reduction with hydrogen at an elevated temperature.

  • Reaction Initiation: The starting materials (e.g., ethylene glycol, ammonia, and hydrogen) are fed into the reactor at the desired molar ratios and flow rates using high-pressure pumps and mass flow controllers.

  • Reaction Conditions: The reactor is heated to the desired temperature, and the pressure is controlled using a back-pressure regulator.

  • Product Collection: The reactor effluent is cooled, and the liquid products are collected in a separator.

  • Product Analysis: The collected liquid samples are analyzed to determine the conversion of the starting material and the selectivity to piperazine and other products.

Analytical Method

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the separation, identification, and quantification of piperazine and its derivatives in the reaction mixture.[7][8][9]

  • Sample Preparation: The liquid product sample is typically diluted with a suitable solvent (e.g., methanol or dichloromethane) and may require derivatization to improve volatility and chromatographic performance.

  • GC Separation: The prepared sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms). The oven temperature is programmed to separate the different components of the mixture based on their boiling points and interactions with the stationary phase.

  • MS Detection: As the components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization). The resulting mass spectrum provides a unique fragmentation pattern that allows for the identification of each compound.

  • Quantification: By using an internal standard and creating a calibration curve with known concentrations of piperazine, the amount of piperazine in the reaction product can be accurately quantified.

Signaling Pathways and Reaction Mechanisms

The synthesis of piperazine can proceed through various reaction pathways depending on the starting materials.

Simplified Reaction Pathway from Ethylene Glycol

The synthesis from ethylene glycol involves a series of dehydrogenation, amination, and cyclization steps.

G EG Ethylene Glycol MEA Monoethanolamine (MEA) EG->MEA +NH3 -H2O EDA Ethylenediamine (EDA) MEA->EDA +NH3 -H2O AEEA Aminoethylethanolamine (AEEA) MEA->AEEA +MEA -NH3 Piperazine Piperazine EDA->Piperazine +EDA -2NH3 AEEA->Piperazine -H2O

Piperazine synthesis from ethylene glycol.

This diagram illustrates a simplified network of possible reactions occurring during the amination of ethylene glycol.[5][10] The catalyst plays a crucial role in facilitating these transformations, particularly the dehydrogenation and amination steps. The distribution of products is highly dependent on the catalyst's properties and the reaction conditions.

References

A Researcher's Guide to Piperazine Salt Forms: A Side-by-Side Physicochemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of Salt Selection in Piperazine-Based Drug Development

Piperazine and its derivatives represent a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs, from anthelmintics to antipsychotics.[1][2] The versatile six-membered ring containing two opposing nitrogen atoms imparts properties that often lead to greater water solubility and favorable bioavailability characteristics.[2] However, the free base form of piperazine presents significant handling and stability challenges, as it readily absorbs water and carbon dioxide from the atmosphere.[3] This inherent hygroscopicity and instability necessitate its conversion into salt forms for pharmaceutical applications.[4][5]

The process of salt selection is a critical step in drug development, as the choice of counterion profoundly influences the active pharmaceutical ingredient's (API) physicochemical properties, including solubility, dissolution rate, stability, and hygroscopicity.[4][6][7] An optimal salt form can enhance bioavailability, simplify manufacturing processes, and ensure a stable and effective final product. This guide provides an in-depth, side-by-side analysis of common piperazine salt forms—citrate, adipate, and phosphate—and details the essential experimental protocols required for their rigorous characterization.

Comparative Physicochemical Profiles of Piperazine Salt Forms

The diprotic nature of piperazine (pKa1 ≈ 5.35, pKa2 ≈ 9.73) is fundamental to its ability to form various salts with different acid counterions.[4] This section analyzes the most common salt forms used in pharmaceutical research.

Piperazine Citrate

Piperazine citrate is widely used, particularly for its anthelmintic properties in treating ascariasis and enterobiasis.[8][9][10] It is typically prepared as a complex containing three molecules of piperazine to two molecules of citric acid.[3][8] While effective, a key consideration for researchers is its tendency to form various stable hydrates.[4][11] This indicates a potential for hygroscopicity, which can impact powder flow, compaction during tableting, and long-term stability if not properly controlled.

Piperazine Adipate

Formed from a 1:1 ratio of piperazine and adipic acid, piperazine adipate is another common anthelmintic salt.[3][8] It presents as a white crystalline powder that is soluble in water but practically insoluble in alcohol.[12] Its properties make it a viable alternative to the citrate salt, and a thorough characterization is necessary to determine if it offers advantages in terms of hygroscopicity or stability for a specific formulation.

Piperazine Phosphate

Piperazine phosphate is often supplied as a monohydrate.[12] It is characterized as a white crystalline powder that is sparingly soluble in water, with a 1% aqueous solution having a pH between 6.0 and 6.5.[12] Its lower solubility compared to the citrate and adipate salts might be advantageous for developing modified-release formulations or in situations where a lower dissolution rate is desired.

Emerging Alternatives: Tartrates and Drug-Drug Salts

Research has shown that tartrate salts of piperazine can be non-hygroscopic, offering a significant advantage in handling and stability.[4][11] Furthermore, the formation of drug-drug salts, such as sulfamethoxazole-piperazine, is an innovative strategy to improve the physicochemical properties of both APIs simultaneously, potentially addressing issues like poor solubility and instability.[4][5][13]

Data Summary: A Comparative Overview

The following table summarizes the key physicochemical properties of piperazine free base and its common salt forms to facilitate a direct comparison for researchers.

PropertyPiperazine (Free Base)Piperazine CitratePiperazine AdipatePiperazine Phosphate
Common Stoichiometry N/A3:2 (Piperazine:Citric Acid)[3][8]1:1 (Piperazine:Adipic Acid)[3][8]1:1 (Often as Monohydrate)[12]
Water Solubility Freely soluble (~150 g/L at 20°C)[3][4]Soluble[11]Soluble[12]Sparingly soluble[12]
Hygroscopicity Highly hygroscopic; absorbs atmospheric H₂O and CO₂.[3][11]Can exist as various stable hydrates; potentially hygroscopic.[4][11]Data suggests it is a stable crystalline solid.Assumed to be stable as a hydrate.
Physical State Crystalline solid (anhydrous or hexahydrate).[4]White crystalline solid.[11]White crystalline powder.[12]White crystalline powder.[12]
Primary Application Chemical intermediate.[9]Anthelmintic.[8][9]Anthelmintic.[3][8]Anthelmintic.

Essential Experimental Protocols for Salt Form Characterization

A systematic and robust characterization of any new piperazine salt is a prerequisite for successful drug development.[4] The following protocols describe the core analytical techniques required for this process. Each protocol is designed to be a self-validating system, where the data from one technique corroborates the findings of another.

G cluster_0 Salt Synthesis & Screening cluster_1 Physicochemical Characterization cluster_2 Lead Candidate Selection Synthesis Salt Synthesis Screening Initial Screen (e.g., XRPD) Synthesis->Screening XRPD X-Ray Powder Diffraction (XRPD) (Phase ID & Purity) Screening->XRPD Thermal Thermal Analysis (DSC & TGA) Data Data Integration & Analysis XRPD->Data Solubility Solubility Studies (Shake-Flask) Thermal->Data Hygroscopicity Hygroscopicity (DVS) Solubility->Data Hygroscopicity->Data Selection Optimal Salt Form Selection Data->Selection

Caption: Workflow for physicochemical characterization of piperazine salts.

X-Ray Powder Diffraction (XRPD) for Solid-State Analysis
  • Expertise & Causality: XRPD is the definitive technique for identifying the solid-state form of a pharmaceutical material.[14] Every crystalline solid, including different salts and polymorphs, produces a unique diffraction pattern, analogous to a fingerprint.[14][15] This allows for unambiguous identification of the synthesized salt and confirmation that it is a new crystalline entity, distinct from the starting materials. It is the primary tool used in salt screening to determine if a new form has been created.[15]

  • Step-by-Step Methodology:

    • Sample Preparation: Gently grind approximately 5-10 mg of the piperazine salt sample using an agate mortar and pestle to achieve a fine, homogenous powder. This ensures random orientation of the crystallites, which is crucial for accurate data.

    • Sample Mounting: Pack the powdered sample into a sample holder, ensuring a flat, level surface that is flush with the holder's rim to prevent errors in peak positions.

    • Instrument Setup: Place the sample holder into the diffractometer. Set the instrument parameters, typically using Cu Kα radiation. A common scanning range for organic molecules is 2° to 40° in 2θ, with a step size of 0.02° and a scan speed appropriate to obtain a good signal-to-noise ratio.

    • Data Acquisition: Initiate the scan. The instrument will rotate the sample and detector to measure the intensity of diffracted X-rays at different angles.

    • Data Analysis: Compare the resulting diffractogram with those of the piperazine free base and the corresponding acid counterion. The appearance of a new, unique pattern confirms the formation of the salt. This pattern serves as the reference for that specific salt form in all future analyses.

Thermal Analysis: DSC and TGA

  • Expertise & Causality: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are complementary thermal techniques that provide critical information on purity, thermal stability, and the presence of water or solvents.[16] DSC measures heat flow associated with thermal events, such as melting (endotherm) or decomposition (exotherm), with the melting point being a key indicator of purity and identity.[7][17][18] TGA measures changes in mass as a function of temperature.[19][20] For piperazine salts, TGA is essential for quantifying the amount of water in a hydrate or determining the temperature at which dehydration or desolvation occurs.[16]

G cluster_0 Sample cluster_1 Analysis cluster_2 Data Output Sample Piperazine Salt (2-5 mg) TGA TGA (Heat & Measure Mass Loss) Sample->TGA DSC DSC (Heat & Measure Heat Flow) Sample->DSC TGA_Data Mass vs. Temp Curve (Quantifies Water/Solvent) TGA->TGA_Data DSC_Data Heat Flow vs. Temp Curve (Melting Point, Purity) DSC->DSC_Data

Caption: Relationship between DSC and TGA for salt characterization.

  • Step-by-Step Methodology (DSC):

    • Sample Preparation: Accurately weigh 2-5 mg of the salt into an aluminum DSC pan. Crimp a lid onto the pan to enclose the sample. Prepare an identical empty pan to serve as the reference.

    • Instrument Setup: Place the sample and reference pans into the DSC cell.

    • Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge. The temperature range should encompass any expected thermal events (e.g., 25 °C to 300 °C).

    • Data Analysis: Analyze the resulting thermogram. A sharp endotherm is indicative of the melting point of a crystalline material. The temperature at the onset of the peak is typically reported as the melting point.

  • Step-by-Step Methodology (TGA):

    • Sample Preparation: Accurately weigh 5-10 mg of the salt into a ceramic or platinum TGA pan.

    • Instrument Setup: Place the pan onto the TGA's microbalance and position it inside the furnace.

    • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

    • Data Analysis: Analyze the resulting plot of mass versus temperature. A step-wise loss of mass at temperatures below the melting point typically corresponds to the loss of water (dehydration) or solvent (desolvation). The percentage of mass lost can be used to calculate the stoichiometry of the hydrate or solvate.

Equilibrium Solubility Determination (Shake-Flask Method)
  • Expertise & Causality: The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[4] Solubility is a critical determinant of a drug's absorption and bioavailability.[4] This experiment establishes the maximum amount of the salt that can be dissolved in a specific solvent (e.g., water, simulated biological fluids) at a set temperature, providing a fundamental parameter for predicting in vivo performance.

  • Step-by-Step Methodology:

    • Equilibration: Add an excess amount of the solid piperazine salt to a known volume of the desired solvent (e.g., purified water) in a sealed glass vial. The presence of excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

    • Agitation: Agitate the vials in a temperature-controlled orbital shaker (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

    • Phase Separation: After agitation, allow the vials to stand to let the undissolved solid settle. Centrifuge the vials to further separate the solid from the supernatant.

    • Quantification: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.[21] Quantify the concentration of the dissolved salt in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4][21]

Hygroscopicity Assessment (Dynamic Vapor Sorption)
  • Expertise & Causality: Hygroscopicity, the tendency to absorb moisture from the air, is a critical stability and handling parameter.[4][22] Excessive moisture uptake can lead to physical changes like caking and chemical degradation, compromising the product's shelf life and performance.[22][23][24] Dynamic Vapor Sorption (DVS) is an automated gravimetric technique that precisely measures how a material's mass changes in response to controlled changes in relative humidity (RH), providing a quantitative assessment of its hygroscopic nature.

  • Step-by-Step Methodology:

    • Sample Preparation: Place a small, accurately weighed amount of the piperazine salt (typically 5-15 mg) onto the DVS microbalance sample pan.

    • Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25 °C) until a stable mass is achieved. This establishes the dry baseline mass.

    • Sorption/Desorption Isotherm: Program the instrument to execute a humidity cycle. Typically, the RH is increased stepwise (e.g., from 0% to 90% in 10% increments) and then decreased back to 0%. At each RH step, the instrument holds the humidity constant until the sample mass equilibrates.

    • Data Analysis: Plot the change in mass (%) versus the RH. The resulting sorption (increasing humidity) and desorption (decreasing humidity) isotherms reveal the extent and reversibility of water uptake. Materials can be classified based on their mass increase at a specific RH (e.g., 80% RH).

Conclusion

The selection of an appropriate salt form is a foundational decision in the development of piperazine-based pharmaceuticals. A thorough, side-by-side analysis, grounded in robust experimental data from techniques like XRPD, DSC/TGA, solubility studies, and DVS, is not merely a formality but a scientific necessity. By understanding the distinct physicochemical profiles of different salts—from the potentially hydratable citrate to the non-hygroscopic tartrate—researchers can proactively address challenges related to stability, manufacturability, and bioavailability. This guide provides the framework and methodologies for making an informed, data-driven selection of the optimal piperazine salt, thereby accelerating the path from laboratory research to clinical application.

References

Safety Operating Guide

Proper Disposal of 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential guidance on the safe and compliant disposal of 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride, a chemical compound utilized in various research and development applications. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the protection of the environment.

Immediate Safety Precautions and Hazard Identification

This compound is a corrosive material that can cause severe skin burns and eye damage.[1][2] It is also harmful if swallowed, inhaled, or in contact with skin, and may cause respiratory irritation.[1][3] Therefore, stringent safety measures must be implemented during handling and disposal.

Key Hazards:

  • Corrosive: Causes severe skin burns and eye damage.[1][2]

  • Harmful: Toxic if swallowed, inhaled, or absorbed through the skin.[1][3]

  • Irritant: May cause respiratory irritation.[2][3]

  • Hygroscopic: Absorbs moisture from the air.

Personal Protective Equipment (PPE)

All personnel involved in the disposal process must wear appropriate personal protective equipment.

PPE CategorySpecific Requirements
Eye/Face Protection Wear chemical safety goggles and a face shield. Ensure that eyewash stations and safety showers are readily accessible.[2]
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure. A lab coat or chemical-resistant apron is mandatory.[2]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if there is a risk of inhalation of dust or vapors, or if irritation is experienced.[2] Work should be conducted in a well-ventilated area or under a chemical fume hood.[1][2]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.

Step 1: Waste Collection and Storage

  • Collect waste material in a designated, properly labeled, and sealed container.

  • The container must be suitable for corrosive materials and kept tightly closed to prevent moisture absorption due to the hygroscopic nature of the chemical.[2]

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1]

  • The storage area should be clearly marked as a hazardous waste accumulation point.

Step 2: Regulatory Compliance

  • Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[2]

  • Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and compliant disposal.[2]

Step 3: Arrange for Professional Disposal

  • Contact a licensed hazardous waste disposal company to arrange for the pickup and disposal of the chemical waste.

  • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.

  • Dispose of the contents and the container at an approved waste disposal plant.[1][2]

Important Considerations:

  • DO NOT empty this chemical into drains or release it into the environment.[2][4]

  • In case of a spill, evacuate the area, wear appropriate PPE, and contain the spill using an inert absorbent material. Sweep up the material and place it in a suitable container for disposal.[1][2]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Waste Generated ppe Don Appropriate PPE start->ppe collect Collect Waste in Designated Container ppe->collect seal_label Seal and Label Container (Corrosive, Hazardous Waste) collect->seal_label store Store in Cool, Dry, Well-Ventilated Area seal_label->store check_reg Consult Local, Regional, and National Regulations store->check_reg contact_disposal Contact Licensed Hazardous Waste Disposal Company check_reg->contact_disposal provide_sds Provide SDS to Disposal Company contact_disposal->provide_sds end End: Compliant Disposal provide_sds->end

Caption: Disposal Workflow Diagram.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride. Adherence to these protocols is essential for ensuring a safe laboratory environment and proper chemical management.

While a specific Safety Data Sheet (SDS) for this compound was not located, the following recommendations are based on data for closely related piperazine derivatives.[1][2][3][4][5][6] It is imperative to consult the specific SDS provided by your chemical supplier for definitive guidance.

Personal Protective Equipment (PPE): A Tabulated Guide

A multi-layered approach to personal protection is crucial when handling this compound. The following table summarizes the recommended PPE.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Tightly fitting safety goggles or a full-face shield.[1][2]Protects against dust particles and potential chemical splashes, which can cause serious eye irritation or burns.[2][4][6]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), inspected before use. A lab coat or a chemical-resistant suit.[1][2]Prevents skin contact, which may cause irritation or burns.[2][4][6] Contaminated clothing should be removed and laundered before reuse.[7]
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is recommended, especially when handling the powder form or if dust generation is likely.[3] Use in a well-ventilated area is mandatory.Minimizes the risk of inhaling dust particles, which can cause respiratory tract irritation.[3][5]

Operational Plan: Step-by-Step Handling Procedures

1. Engineering Controls and Preparation:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][7]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[2]

  • Avoid Dust Formation: Take precautions to minimize the generation of dust during handling and weighing.[1][3][5]

2. Handling the Compound:

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound.[1][7] Do not eat, drink, or smoke in the laboratory.[7]

  • Avoid Contact: Prevent direct contact with the skin, eyes, and clothing.[1][5]

  • Spill Management: In case of a spill, avoid creating dust.[3] Use a wet method for cleanup or a vacuum with a HEPA filter.[7] Collect the spilled material into a sealed container for disposal.

3. First Aid Measures:

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with soap and plenty of water.[1][3] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][3]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: The waste may be classified as hazardous. Consult local, state, and federal regulations for proper classification.

  • Disposal Method: Dispose of the chemical waste through a licensed professional waste disposal service.[3] Do not allow the chemical to enter drains or waterways.[1][7]

  • Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent and disposed of in accordance with local regulations. Puncture containers to prevent reuse.[7]

Visualizing the Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow cluster_preparation Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE handle_weigh Weigh Compound Carefully prep_ppe->handle_weigh prep_ventilation Ensure Proper Ventilation prep_ventilation->handle_weigh prep_emergency Verify Emergency Equipment prep_emergency->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer emergency_spill Manage Spills handle_weigh->emergency_spill emergency_first_aid Administer First Aid handle_weigh->emergency_first_aid handle_clean Clean Work Area handle_transfer->handle_clean handle_transfer->emergency_spill handle_transfer->emergency_first_aid disp_waste Collect Chemical Waste handle_clean->disp_waste disp_container Decontaminate Containers disp_waste->disp_container disp_licensed Dispose via Licensed Service disp_container->disp_licensed emergency_spill->disp_waste

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.